2-(Tert-butyl carboxy)-3,3-dimethylbutanoic acid
Descripción
Propiedades
IUPAC Name |
3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-10(2,3)7(8(12)13)9(14)15-11(4,5)6/h7H,1-6H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXNKBXOFLOXRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis of 2-(tert-Butoxycarbonyl)-3,3-dimethylbutanoic Acid: A Comprehensive Technical Guide
Executive Summary & Structural Analysis
The compound 2-(tert-butoxycarbonyl)-3,3-dimethylbutanoic acid (CAS: 1955494-78-6), frequently referred to as 2-(tert-butyl carboxy)-3,3-dimethylbutanoic acid, is a highly sterically encumbered malonic acid monoester. Structurally, it consists of a central methine carbon bonded to a tert-butyl group, a carboxylic acid, and a tert-butyl ester.
In advanced drug development and peptidomimetic design, such sterically demanding bifunctional building blocks are critical for inducing conformational rigidity and enhancing proteolytic stability. However, the synthesis of tert-butyl substituted malonates is notoriously difficult. Classical SN2 alkylation of malonic esters with tert-butyl halides fails entirely due to the overwhelming kinetic preference for E2 elimination (yielding isobutylene). Consequently, alternative strategic disconnections are required.
This whitepaper details two field-proven, self-validating synthetic strategies:
-
The Dianion C-Acylation Route (Route A): A highly atom-economical, one-step approach leveraging the enediolate of 3,3-dimethylbutanoic acid.
-
The Conjugate Addition Route (Route B): A classical, highly scalable three-step sequence utilizing a copper-catalyzed Grignard addition.
Retrosynthetic Strategic Disconnections
To bypass the impossible SN2 alkylation, we must rely on either the nucleophilicity of a pre-formed tert-butyl alkane framework (Route A) or the conjugate addition of a methyl group to an isopropylidene framework (Route B).
Retrosynthetic pathways for 2-(tert-butoxycarbonyl)-3,3-dimethylbutanoic acid.
Route A: Direct Dianion C-Acylation (Preferred Method)
Mechanistic Causality
The generation of an α -anion from an aliphatic carboxylic acid requires the formation of a dianion (enediolate) using a strong, non-nucleophilic base . Lithium diisopropylamide (LDA) is utilized at >2.0 equivalents. The first equivalent deprotonates the acidic carboxyl group, and the second equivalent removes the less acidic α -proton.
When reacted with di-tert-butyl dicarbonate (Boc₂O) or tert-butyl chloroformate, the enediolate undergoes C-acylation rather than O-acylation . The extreme steric bulk of the adjacent tert-butyl group on the starting material (3,3-dimethylbutanoic acid) thermodynamically drives the reaction toward the C-acylated malonic half-ester.
Experimental workflow for the direct dianion C-acylation (Route A).
Step-by-Step Protocol
Self-Validating System: The reaction's success is highly dependent on strict anhydrous conditions and precise temperature control to prevent self-condensation of the enediolate.
-
LDA Preparation: To a flame-dried flask under N₂, add anhydrous THF (10 mL/mmol) and diisopropylamine (2.3 eq). Cool to -78 °C. Add n-butyllithium (2.25 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes.
-
Enediolate Formation: Dissolve 3,3-dimethylbutanoic acid (1.0 eq) in a minimal volume of THF. Add this dropwise to the LDA solution at -78 °C.
-
Critical Step: Allow the mixture to warm to 0 °C for 45 minutes. This thermal adjustment ensures complete deprotonation of the sterically hindered α -carbon. Re-cool the homogeneous solution to -78 °C.
-
-
Acylation: Add Boc₂O (1.1 eq) dropwise as a solution in THF. Maintain at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.
-
Controlled Quench: Cool the mixture to 0 °C and quench carefully with 1M aqueous NaHSO₄ until the aqueous layer reaches pH ~3.
-
Causality: Using a mild acid like NaHSO₄ instead of HCl prevents premature cleavage of the newly formed acid-sensitive tert-butyl ester.
-
-
Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The crude product can be purified via recrystallization from hexanes/EtOAc or via silica gel chromatography.
Route B: Copper-Catalyzed Conjugate Addition
Mechanistic Causality
If Route A is unsuitable due to reagent availability, Route B offers a robust alternative. It relies on the Knoevenagel condensation of ethyl tert-butyl malonate with acetone to form an isopropylidene derivative.
The pivotal step is the conjugate addition of methylmagnesium bromide. Uncatalyzed Grignard reagents act as "hard" nucleophiles and typically attack the ester carbonyls (1,2-addition). The addition of catalytic Copper(I) Chloride (CuCl) generates an organocuprate intermediate in situ. Organocuprates are "soft" nucleophiles that exhibit near-perfect regioselectivity for the β -carbon of Michael acceptors (1,4-addition) , .
Step-by-Step Protocol
-
Knoevenagel Condensation: Reflux ethyl tert-butyl malonate (1.0 eq), acetone (1.5 eq), acetic anhydride (1.2 eq), and anhydrous ZnCl₂ (0.1 eq) for 24 hours. Distill the crude mixture under reduced pressure to isolate ethyl tert-butyl isopropylidenemalonate.
-
Cu-Catalyzed Conjugate Addition:
-
In a dry flask, suspend CuCl (0.05 eq) in anhydrous THF and cool to 0 °C.
-
Add MeMgBr (1.2 eq, 3M in diethyl ether) dropwise.
-
Add the isopropylidenemalonate (1.0 eq) dropwise over 1 hour, maintaining the temperature between -5 °C and 0 °C.
-
Stir for 30 minutes, then quench with saturated aqueous NH₄Cl. Extract with diethyl ether to yield ethyl tert-butyl 2-(tert-butyl)malonate.
-
-
Selective Saponification: Dissolve the intermediate in EtOH. Add 1.1 eq of 1M NaOH(aq) and stir at room temperature for 4 hours.
-
Causality: The ethyl ester is significantly less sterically hindered than the tert-butyl ester, allowing for perfect chemoselective hydrolysis.
-
Acidify to pH 3 with 1M NaHSO₄, extract with EtOAc, and concentrate to yield the target molecule.
-
Quantitative Data & Analytical Validation
To assist in route selection, the following table summarizes the comparative metrics of both synthetic pathways.
| Parameter | Route A: Dianion C-Acylation | Route B: Conjugate Addition |
| Overall Yield | 65 – 75% | 45 – 55% (Over 3 steps) |
| Step Count | 1 Step | 3 Steps |
| Atom Economy | High | Low (Generates metal/salt waste) |
| Primary Impurity | Unreacted SM, Di-acylated byproduct | 1,2-addition byproducts, unhydrolyzed ester |
| Scalability | Moderate (Requires cryogenic -78°C) | High (Standard cooling 0°C) |
| Chemoselectivity | Controlled via steric bulk | Controlled via Cu(I) catalysis |
Analytical Markers for Validation:
-
¹H NMR (CDCl₃, 400 MHz): Expect a massive singlet integration for 9H at ~1.10 ppm (the tert-butyl group on the carbon chain) and another 9H singlet at ~1.45 ppm (the tert-butyl ester). The highly shielded α -methine proton will appear as a distinct singlet at ~3.10 ppm.
-
Mass Spectrometry (ESI-MS): Exact mass for C₁₁H₂₀O₄ is 216.136. Expect to see the sodium adduct [M+Na]⁺ at m/z 239.12 or the deprotonated ion [M-H]⁻ at m/z 215.13 in negative mode.
References
-
Pfeffer, P. E.; Silbert, L. S.; Chirinko, J. M. "alpha-Anions of carboxylic acids. II. Formation and alkylation of alpha-metalated aliphatic acids." Journal of Organic Chemistry (1972). Available at:[Link]
-
Wierenga, W.; Skulnick, H. I. "General, efficient, one-step synthesis of beta-keto esters. Monoacylation of potassium enolates of ketones and carboxylic acid dianions." Journal of Organic Chemistry (1979). Available at:[Link]
-
Eliel, E. L.; Hutchins, R. O.; Knoeber, Sr. M. "Diethyl tert-butylmalonate." Organic Syntheses, Coll. Vol. 6, p.442 (1988). Available at:[Link][1]
-
Posner, G. H. "Conjugate Addition Reactions of Organocopper Reagents." Organic Reactions (1972). Available at:[Link]
Sources
An In-depth Technical Guide to Boc-DL-Tle-OH: Synthesis, Properties, and Applications in Modern Drug Discovery
This guide provides a comprehensive technical overview of N-tert-butoxycarbonyl-DL-tert-leucine (Boc-DL-Tle-OH), a synthetic amino acid derivative of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, and diverse applications, with a particular focus on its role in peptide chemistry and as a chiral building block. This document moves beyond a simple recitation of facts to offer insights into the causal relationships behind experimental choices, ensuring a robust and practical understanding of this unique compound.
Introduction: The Significance of Steric Hindrance and Racemic Mixtures
In the landscape of peptide-based drug discovery and organic synthesis, the incorporation of non-proteinogenic amino acids is a critical strategy for modulating the pharmacological properties of molecules.[1] Boc-DL-Tle-OH, with its bulky tert-butyl side chain, introduces significant steric hindrance, a property that chemists leverage to influence molecular conformation and enhance metabolic stability.[2] The tert-butyl group can effectively shield the peptide backbone from enzymatic degradation, a common pitfall for peptide therapeutics.[3]
Furthermore, the availability of this compound as a DL-racemic mixture provides a crucial starting point for various synthetic strategies. While enantiomerically pure compounds are often the final goal, the racemic mixture serves as a cost-effective precursor for chiral resolution or for applications where a mixture of stereoisomers is desired or inconsequential to the initial research stages.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of Boc-DL-Tle-OH is fundamental for its effective application. These properties dictate its behavior in reaction media, its purification, and its handling.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₁NO₄ | [4] |
| Molecular Weight | 231.29 g/mol | [4] |
| Appearance | White to off-white solid | [] |
| Melting Point | 118-121 °C | |
| Solubility | Soluble in various organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and alcohols. Sparingly soluble in water. | [6] |
| Storage | Recommended storage at -20°C for long-term stability. |
Spectroscopic Data:
-
~3300 cm⁻¹: N-H stretching of the carbamate.[7]
-
~2960-2850 cm⁻¹: C-H stretching of the alkyl groups.[7]
-
~1740 cm⁻¹: C=O stretching of the carboxylic acid.[7]
-
~1690 cm⁻¹: C=O stretching of the carbamate (Boc group).[7]
In Nuclear Magnetic Resonance (¹H NMR) spectroscopy, one would expect to see characteristic signals for the tert-butyl protons of the Boc group and the tert-butyl protons of the tert-leucine side chain, as well as signals for the alpha-hydrogen and the N-H proton.
The Genesis of a Bulky Building Block: Synthesis and Chiral Resolution
The history of Boc-DL-Tle-OH is intrinsically linked to the development of the tert-butoxycarbonyl (Boc) protecting group, a landmark innovation in peptide synthesis. Introduced in 1957 by McKay and Albertson, the Boc group offered a mild and efficient means of protecting the amino group of amino acids, revolutionizing the field and paving the way for solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield.[8]
Synthesis of Boc-DL-Tle-OH
The synthesis of Boc-DL-Tle-OH follows a well-established protocol for the N-protection of amino acids. The most common method involves the reaction of DL-tert-leucine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[7]
Experimental Protocol: Synthesis of Boc-DL-Tle-OH
-
Dissolution: Suspend DL-tert-leucine (1.0 eq) in a suitable solvent mixture, such as 1,4-dioxane and water.[9]
-
Basification: Add a base, such as sodium hydroxide (NaOH) or triethylamine (TEA), to the suspension and stir until the amino acid dissolves.[2][9] The base deprotonates the amino group, rendering it nucleophilic.
-
Boc Anhydride Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) to the reaction mixture, maintaining a cool temperature (0-5 °C) with an ice bath.[2] The Boc anhydride is the electrophilic source of the Boc group.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.[2]
-
Work-up:
-
Remove the organic solvent under reduced pressure.
-
Acidify the remaining aqueous solution with a weak acid (e.g., citric acid or potassium bisulfate) to a pH of 2-3.[10] This protonates the carboxylic acid, causing the product to precipitate.
-
Extract the product with an organic solvent like ethyl acetate.[10]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude Boc-DL-Tle-OH can be purified by recrystallization or column chromatography.[9]
Caption: General workflow for the synthesis of Boc-DL-Tle-OH.
Chiral Resolution: Isolating the Enantiomers
For many pharmaceutical applications, a single enantiomer of a chiral molecule is required. The resolution of racemic DL-tert-leucine or its Boc-protected derivative is a critical step to obtain the desired stereoisomer. Diastereomeric salt formation is a classical and effective method for chiral resolution.[11] This involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated based on their different physical properties, such as solubility.[12]
Experimental Workflow: Chiral Resolution via Diastereomeric Salt Formation
-
Salt Formation: React Boc-DL-Tle-OH with an enantiomerically pure chiral amine (e.g., (R)- or (S)-α-methylbenzylamine) in a suitable solvent.
-
Fractional Crystallization: The resulting diastereomeric salts will have different solubilities. By carefully controlling the temperature and solvent composition, one of the diastereomers can be selectively crystallized.
-
Isolation: The crystallized diastereomer is isolated by filtration.
-
Liberation of the Enantiomer: The purified diastereomeric salt is then treated with an acid to liberate the enantiomerically pure Boc-D-Tle-OH or Boc-L-Tle-OH.
Caption: Logical workflow for chiral resolution of Boc-DL-Tle-OH.
Applications in Research and Development
The unique structural features of Boc-DL-Tle-OH make it a valuable tool in several areas of chemical and pharmaceutical research.
Peptide Synthesis
The primary application of Boc-protected amino acids, including Boc-DL-Tle-OH, is in peptide synthesis. The Boc group serves as a temporary protecting group for the N-terminal amine, preventing unwanted side reactions during peptide bond formation.[13] It is stable under the basic conditions used for coupling but can be readily removed with mild acids like trifluoroacetic acid (TFA).[14]
The incorporation of tert-leucine into a peptide sequence can:
-
Increase Metabolic Stability: The bulky tert-butyl group can sterically hinder cleavage by proteases.[3]
-
Induce Specific Conformations: The steric bulk can restrict the conformational flexibility of the peptide backbone, potentially locking it into a bioactive conformation.[3]
-
Enhance Receptor Binding: The hydrophobic nature of the side chain can promote favorable interactions with hydrophobic pockets in target receptors.[3]
Workflow for Boc-Solid-Phase Peptide Synthesis (SPPS)
The cyclical nature of Boc-SPPS involves the sequential addition of Boc-protected amino acids to a growing peptide chain anchored to a solid support (resin).
Caption: Cyclical workflow of Boc-based solid-phase peptide synthesis.
Chiral Building Block in Organic Synthesis
Beyond peptide chemistry, Boc-DL-Tle-OH serves as a versatile chiral building block for the synthesis of complex organic molecules, including pharmaceuticals and natural products. The tert-leucine moiety can be found in a number of bioactive compounds.
Conclusion
Boc-DL-Tle-OH is a valuable and versatile building block in modern organic and medicinal chemistry. Its synthesis is straightforward, and its unique steric and electronic properties provide chemists with a powerful tool to modulate the characteristics of peptides and other complex molecules. A thorough understanding of its properties, synthesis, and applications, as detailed in this guide, is essential for its effective use in the pursuit of novel therapeutics and innovative chemical entities.
References
- Benchchem. An In-depth Technical Guide to the Chemical Properties of Boc-D-norleucine. Benchchem.
- ChemicalBook. (2026, January 13). N-Boc-L-tert-Leucine | 62965-35-9. ChemicalBook.
- Guidechem. N-Boc-L-tert-Leucine 62965-35-9 wiki. Guidechem.
- Benchchem. Application Notes: The Role of Boc-L-Ala-OH in Peptide-Based Drug Development. Benchchem.
- MedChemExpress.
- RSC Publishing.
- ACS Publications. (2025, September 24). Chiral Resolution of dl-Leucine by the Diastereomeric Salt/Cocrystal Method | Crystal Growth & Design.
- Boc-DL-Leu-OH H2O. CAS 200937-21-9.
- Request PDF.
- Ariadne Genomics. Boc-DL-Tle-OH. Ariadne Genomics.
- Scholars Research Library. Der Pharma Chemica. Scholars Research Library.
- MilliporeSigma. Boc-Tle-OH = 99.0 T 62965-35-9. MilliporeSigma.
- TargetMol. Boc-Tle-OH. TargetMol.
- BOC-Amino Acids. BOC Sciences.
- The Royal Society of Chemistry. Supporting Information (SI) Chiral Resolution of DL-Leucine via Tartaric Acid Derivatives Salifying. The Royal Society of Chemistry.
- Benchchem. An In-depth Technical Guide to Boc-D-HoPro-OH in Drug Discovery. Benchchem.
- Organic Syntheses Procedure. 4. Organic Syntheses.
- ACS Publications. (2015, September 9). Chemical Dynamic Thermodynamic Resolution and S/R Interconversion of Unprotected Unnatural Tailor-made α-Amino Acids | The Journal of Organic Chemistry.
- Benchchem. Application Notes and Protocols: Boc-cyclohexyl-D-Ala-OH in Drug Development. Benchchem.
- Peptides. Boc-Tle-OH [62965-35-9]. Peptides.
- ACS Publications. (2000, May 13). Peptide Synthesis Based on t-Boc Chemistry and Solution Photogenerated Acids.
- Benchchem. history and development of Boc protecting groups in synthesis. Benchchem.
- ChemPep. Boc Solid Phase Peptide Synthesis. ChemPep.
Sources
- 1. benchchem.com [benchchem.com]
- 2. N-Boc-L-tert-Leucine | 62965-35-9 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc-Tle-OH | TargetMol [targetmol.com]
- 6. Page loading... [wap.guidechem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chempep.com [chempep.com]
Comprehensive Spectroscopic Characterization of 2-(tert-Butoxycarbonyl)-3,3-dimethylbutanoic Acid: A Technical Whitepaper
Executive Summary & Molecular Architecture
In modern drug development and peptidomimetic design, heavily functionalized, sterically hindered building blocks are highly sought after to improve metabolic stability and modulate lipophilicity. 2-(tert-butoxycarbonyl)-3,3-dimethylbutanoic acid (Synonym: 2-(tert-butyl carboxy)-3,3-dimethylbutanoic acid; CAS: 1955494-78-6) is a prime example of such a scaffold. Structurally, it is a malonic acid half-ester derivative featuring a central chiral methine carbon flanked by a carboxylic acid, a tert-butyl ester, and an alkyl tert-butyl group.
Because of its dense steric bulk and dual carbonyl functionality, confirming its structural integrity requires a rigorous, multi-modal spectroscopic approach. This whitepaper provides an authoritative guide to the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Electrospray Ionization Mass Spectrometry (ESI-MS) characterization of this molecule, detailing not just the expected data, but the mechanistic causality behind the analytical workflows.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mechanistic Rationale for Chemical Shifts
The structural elucidation of this compound via NMR relies heavily on resolving its two distinct tert-butyl environments and the highly deshielded central methine proton. The central C2 carbon is bonded to two electron-withdrawing carbonyl groups (ester and acid), which strongly deshield the attached proton, pushing it downfield. Furthermore, the tert-butyl group of the ester is situated closer to the electronegative oxygen, resulting in a distinct downfield shift compared to the heavily shielded aliphatic tert-butyl group [1].
Step-by-Step Experimental Protocol
To ensure a self-validating system, the following protocol minimizes solvent-induced proton exchange and accounts for the long relaxation times of quaternary carbons:
-
Sample Preparation: Weigh 10–15 mg of the analyte and dissolve completely in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. CDCl₃ is selected over DMSO-d₆ due to the molecule's high lipophilicity.
-
Instrument Setup: Transfer to a high-quality 5 mm NMR tube and insert into a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire 16 scans with a relaxation delay (D1) of 1.5 seconds. Set the spectral window from -1 to 14 ppm to capture the broad carboxylic acid proton.
-
¹³C NMR Acquisition: Acquire a minimum of 512 scans using a proton-decoupled pulse sequence. Critical Step: Increase the relaxation delay (D1) to 3 seconds to ensure accurate integration and detection of the four quaternary carbons (two carbonyls, two tert-butyl central carbons), which lack attached protons to facilitate rapid relaxation [2].
Quantitative Data Presentation
Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Mechanistic Rationale |
|---|---|---|---|---|
| 10.50 – 11.50 | Broad Singlet (br s) | 1H | -COOH | Highly deshielded due to hydrogen bonding and acidic nature. |
| 3.15 – 3.30 | Singlet (s) | 1H | -CH - | Deshielded by two adjacent electron-withdrawing carbonyl groups. |
| 1.45 – 1.50 | Singlet (s) | 9H | -COOC(CH ₃)₃ | Ester tert-butyl; shifted downfield relative to alkyl t-butyl due to ester oxygen proximity. |
| 1.05 – 1.15 | Singlet (s) | 9H | -C(CH ₃)₃ | Alkyl tert-butyl; heavily shielded aliphatic environment. |
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
|---|---|---|
| 174.0 – 176.0 | Quaternary (C=O) | Carboxylic acid carbonyl |
| 168.0 – 170.0 | Quaternary (C=O) | Ester carbonyl |
| 81.5 – 82.5 | Quaternary (C-O) | Ester tert-butyl central carbon |
| 58.0 – 60.0 | Methine (CH) | Central chiral carbon (C2) |
| 33.0 – 34.0 | Quaternary (C) | Alkyl tert-butyl central carbon (C3) |
| 27.5 – 28.5 | Methyl (CH₃) | Ester tert-butyl methyls (3x) |
| 26.5 – 27.5 | Methyl (CH₃) | Alkyl tert-butyl methyls (3x) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Mechanistic Rationale for Vibrational Modes
IR spectroscopy is diagnostic for confirming the dual presence of the free acid and the ester. Esters follow the spectroscopic "Rule of Three," exhibiting three intense peaks corresponding to the C=O stretch, the asymmetric C-C-O stretch, and the O-C-C stretch [3]. The presence of the tert-butyl groups will also manifest as a characteristic "split" or doublet in the C-H bending region due to symmetric deformation interactions.
Step-by-Step Experimental Protocol
-
Preparation: Clean the Attenuated Total Reflectance (ATR) diamond crystal with LC-MS grade isopropanol and allow it to dry.
-
Background: Collect a background spectrum (air) to subtract ambient CO₂ and water vapor.
-
Analysis: Place 1–2 mg of the neat sample directly onto the ATR crystal. Apply consistent pressure using the anvil.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ using 32 accumulations at a resolution of 4 cm⁻¹. ATR is preferred over KBr pelleting to prevent moisture absorption that could mask the carboxylic acid O-H stretch [4].
Quantitative Data Presentation
Table 3: FT-IR Peak Assignments (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Diagnostic Significance |
|---|---|---|---|
| 3300 – 2500 | Strong, Broad | O-H stretch | Confirms the presence of the carboxylic acid dimer. |
| 1735 – 1745 | Strong, Sharp | C=O stretch (Ester) | Primary "Rule of Three" ester indicator. |
| 1705 – 1715 | Strong, Sharp | C=O stretch (Acid) | Lower frequency due to intermolecular hydrogen bonding. |
| 1390, 1370 | Medium, Doublet | C-H bend | Characteristic "split" for gem-dimethyl and tert-butyl groups. |
| 1150 – 1250 | Strong | C-O stretch | Confirms the ester linkage (C-C-O and O-C-C). |
Mass Spectrometry (ESI-MS/MS)
Mechanistic Rationale for Ionization and Fragmentation
Because tert-butyl esters are thermally labile, soft ionization via Electrospray Ionization (ESI) is mandatory. Hard ionization (like Electron Impact) will prematurely cleave the ester. The molecule is best analyzed in Negative Ion Mode due to the readily deprotonated carboxylic acid moiety.
Upon Collision-Induced Dissociation (CID), the [M-H]⁻ precursor ion undergoes a highly predictable fragmentation pathway. The tert-butyl ester undergoes a McLafferty-type rearrangement or direct elimination to expel neutral isobutylene (56 Da), yielding a dicarboxylic acid intermediate. This intermediate subsequently undergoes decarboxylation, losing CO₂ (44 Da) [5].
Step-by-Step Experimental Protocol
-
Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in an LC-MS grade Methanol/Water (50:50 v/v) matrix. Do not add formic acid, as it suppresses negative ionization.
-
Introduction: Infuse the sample directly into the ESI source at a flow rate of 5–10 µL/min.
-
Source Parameters: Set the capillary voltage to 3.0 kV (negative mode) and the desolvation temperature to 250 °C.
-
Tandem MS (MS/MS): Isolate the [M-H]⁻ precursor ion at m/z 215.1. Apply a normalized collision energy (NCE) of 15–25 eV using Argon or Helium as the collision gas to generate the product ion spectrum.
Quantitative Data Presentation
Table 4: ESI-MS/MS Fragmentation (Negative Mode)
| m/z Value | Ion Identity | Neutral Loss | Mechanistic Rationale |
|---|---|---|---|
| 215.1 | [M-H]⁻ | None | Deprotonated intact molecule (Exact Mass: 216.136 Da). |
| 159.1 | [M-H - C₄H₈]⁻ | 56 Da (Isobutylene) | Elimination of the tert-butyl ester protecting group. |
| 171.1 | [M-H - CO₂]⁻ | 44 Da (Carbon Dioxide) | Decarboxylation of the free acid moiety. |
| 115.1 |[M-H - C₄H₈ - CO₂]⁻ | 100 Da | Sequential loss of both isobutylene and CO₂. |
Fragmentation Pathway Visualization
ESI-MS/MS negative ion fragmentation pathway showing characteristic neutral losses.
Quality Control & Validation Workflow
To ensure absolute scientific integrity in drug development pipelines, single-method validation is insufficient. A multi-modal approach must be utilized where the orthogonal datasets (NMR, IR, MS) cross-validate one another. If the tert-butyl ester has hydrolyzed during synthesis, the MS will show an [M-H]⁻ of 159.1, the IR will lose the 1740 cm⁻¹ peak, and the ¹H NMR will lack the 1.48 ppm singlet.
Multi-modal spectroscopic validation workflow for structural confirmation.
References
-
Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines Organic Letters - ACS Publications URL:[Link] [INDEX 3.10]
-
The C=O Bond, Part VI: Esters and the Rule of Three Spectroscopy Online URL:[Link] [INDEX 3.3]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra Master Organic Chemistry URL:[Link] [INDEX 3.4]
-
McLafferty Rearrangement of Peptides and Substituent Effects on Peptide Fragmentation SOAR - Wichita State University URL:[Link] [INDEX 3.7]
Thermodynamic and Kinetic Solubility Profiling of N-Boc-L-tert-leucine: A Comprehensive Guide for Formulation and Synthesis
Executive Summary
N-Boc-L-tert-leucine (CAS 62965-35-9) is a critical unnatural amino acid derivative utilized extensively in solid-phase peptide synthesis (SPPS) and as a chiral building block for active pharmaceutical ingredients (APIs), such as the HIV protease inhibitor Atazanavir[1]. Due to its highly lipophilic tert-butyl side chain and tert-butoxycarbonyl (Boc) protecting group, its solubility profile presents unique formulation challenges. This technical guide provides an in-depth analysis of its solvation thermodynamics, empirical solubility data across diverse solvent systems, and validated protocols for stock solution preparation.
Structural Rationale and Solvation Thermodynamics
As an application scientist, understanding the "why" behind a molecule's solubility is just as important as the empirical data. The physicochemical behavior of N-Boc-L-tert-leucine is governed by the dichotomy of its molecular structure:
-
Hydrophobic Domains: The molecule possesses two bulky tert-butyl groups—one on the amino acid side chain and one constituting the Boc protecting group. These moieties significantly increase the lipophilicity of the molecule. In aqueous media, these bulky non-polar groups disrupt the hydrogen-bond network of water, resulting in an unfavorable entropy of solvation and rendering the compound virtually insoluble in water[2].
-
Polar Handles: The free carboxylic acid (-COOH) and the carbamate (-NH-COO-) linkage provide localized polarity. These functional groups act as strong hydrogen bond donors and acceptors, enabling excellent solvation in polar organic solvents where dipole-dipole interactions can stabilize the molecule[3].
Causality in Solvent Selection: When selecting a solvent, the thermodynamic goal is to overcome the crystal lattice energy of the solid (Melting Point: 68-72°C[3] to 117-121°C depending on the crystalline polymorph) while stabilizing the hydrophobic bulk. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) are ideal because their strong dipole moments stabilize the polar handles without requiring the molecule to break existing solvent-solvent hydrogen bonds (as is required in water).
Empirical Solubility Profile Across Solvent Classes
The following table synthesizes quantitative and qualitative solubility data for N-Boc-L-tert-leucine across various solvent systems, establishing a baseline for synthetic and analytical workflows.
| Solvent System | Solvent Class | Solubility Profile | Max Concentration / Mechanistic Notes |
| Water | Aqueous / Polar Protic | Insoluble / Slightly Soluble | < 1 mg/mL. Hydrophobic bulk prevents thermodynamic dissolution[4]. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | ~100 mg/mL (432.36 mM). Requires sonication for kinetic dissolution[5]. |
| Methanol (MeOH) | Polar Protic | Soluble | Excellent for stock solutions and liquid-phase synthesis. |
| Ethanol (EtOH) | Polar Protic | Soluble | Commonly used for optical rotation assays ([α]D25 +7.0°)[3]. |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Preferred solvent for solid-phase peptide synthesis (SPPS)[3]. |
| Dichloromethane (DCM) | Non-polar / Halogenated | Soluble | Ideal for liquid-phase extractions and peptide coupling[2]. |
| Ethyl Acetate (EtOAc) | Polar Aprotic | Slightly Soluble to Soluble | Frequently utilized in biphasic aqueous workups[1]. |
| Acetonitrile (MeCN) | Polar Aprotic | Soluble | Suitable for HPLC mobile phase preparation and analytical profiling[2]. |
Experimental Methodologies: Self-Validating Protocols
Solubility is not a static value but a dynamic equilibrium. The following protocols are designed with built-in validation steps to ensure reproducibility and prevent kinetic supersaturation artifacts.
Protocol A: Preparation of High-Concentration Stock Solutions (In Vitro Assays)
Objective: Achieve a clear 100 mg/mL (432.36 mM) stock solution in DMSO for downstream dilution.
-
Solvent Integrity Check: Utilize only newly opened, anhydrous DMSO.
-
Causality: DMSO is highly hygroscopic. Absorption of atmospheric moisture rapidly alters the dielectric constant of the solvent, precipitating the highly lipophilic N-Boc-L-tert-leucine out of solution[5].
-
-
Gravimetric Addition: Weigh exactly 100 mg of N-Boc-L-tert-leucine into a clean, dry amber glass vial to protect from light[3].
-
Solvent Addition & Agitation: Add 1.0 mL of anhydrous DMSO. Vortex vigorously for 60 seconds to disperse the powder.
-
Sonication (Critical Step): Place the vial in an ultrasonic bath at room temperature for 5-10 minutes.
-
Causality: Acoustic cavitation provides the localized activation energy required to disrupt the intermolecular forces of the crystalline powder, accelerating the kinetic dissolution rate without applying direct heat that could degrade the Boc group[5].
-
-
Validation & Storage: Inspect the vial visually against a dark background for undissolved particulates. Aliquot the clear solution and store at -80°C (stable for up to 6 months) or -20°C (stable for 1 month) to prevent freeze-thaw degradation[5].
Protocol B: Co-Solvent Formulation for Complex/In Vivo Assays
Objective: Formulate a clear aqueous-compatible solution (≥ 2.5 mg/mL) without precipitation, utilizing the standard vehicle protocol[5].
-
Primary Solvation: Dissolve the required mass of N-Boc-L-tert-leucine in 10% (v/v) DMSO to create a primary solvated state.
-
Co-Solvent Bridging: Slowly add 40% (v/v) PEG300 while continuously vortexing.
-
Causality: PEG300 acts as a co-solvent, providing a transitional dielectric environment that bridges the highly non-polar drug and the impending aqueous phase.
-
-
Micellar Encapsulation: Add 5% (v/v) Tween-80.
-
Causality: Tween-80 is a non-ionic surfactant that forms micelles, encapsulating the hydrophobic tert-butyl groups and preventing thermodynamic aggregation when water is introduced.
-
-
Aqueous Dilution & Validation: Dilute to final volume with 45% (v/v) Saline dropwise. Monitor continuously for phase separation (cloudiness). If precipitation occurs, the system has exceeded its metastable zone, indicating incomplete micellar encapsulation, and the formulation must be restarted[5].
Workflow Visualization
The following diagram maps the logical decision tree for solvating N-Boc-L-tert-leucine based on the target application, highlighting the critical paths from solid powder to assay-ready solutions.
Fig 1: Solvation pathways and co-solvent formulation workflow for N-Boc-L-tert-leucine.
References
-
Title: N-Boc-L-Tert-Leucine Source: Sinochem Nanjing Corporation URL: [Link]
-
Title: BOC-L-TERT-Leucine (BOC-TBU-GLY-OH) BP EP USP CAS 62965-35-9 Source: Fengchen Group URL: [Link]
Sources
- 1. N-Boc-L-tert-Leucine | 62965-35-9 [chemicalbook.com]
- 2. BOC-L-TERT-Leucine (BOC-TBU-GLY-OH) BP EP USP CAS 62965-35-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. sinochem-nanjing.com [sinochem-nanjing.com]
- 4. 62965-35-9 N-Boc-L-tert-Leucine AKSci M739 [aksci.com]
- 5. medchemexpress.com [medchemexpress.com]
Theoretical Investigations on the Conformational Landscape and Reactivity of 2-(Tert-butyl carboxy)-3,3-dimethylbutanoic Acid
Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary & Chemical Identity
The molecule 2-(Tert-butyl carboxy)-3,3-dimethylbutanoic acid (CAS: 1955494-78-6), systematically named 2-[(tert-butoxy)carbonyl]-3,3-dimethylbutanoic acid, is a highly specialized malonic acid half-ester. Its structure—featuring a central α -carbon bonded to a massive tert-butyl group, a free carboxylic acid, and a tert-butyl ester—presents an extreme case of steric crowding.
In advanced Active Pharmaceutical Ingredient (API) synthesis, such sterically encumbered building blocks are utilized to lock molecular conformations, enhance metabolic stability, or serve as bulky ligands. However, the extreme van der Waals repulsion between the two tert-butyl groups (one on the α -carbon, one on the ester oxygen) restricts bond rotation, creating a complex Potential Energy Surface (PES). This whitepaper details the theoretical frameworks, causality-driven computational protocols, and self-validating methodologies required to accurately model the thermodynamic and kinetic properties of this unique molecule.
Theoretical Framework: The Self-Validating Protocol
Standard Density Functional Theory (DFT) approaches (such as uncorrected B3LYP) frequently fail when applied to highly branched, sterically hindered systems. They tend to overestimate steric repulsion and neglect the attractive intramolecular London dispersion forces that can paradoxically stabilize crowded conformers. To ensure scientific integrity, our computational protocol is built on the following rigorous, self-validating pillars:
Functional and Dispersion Selection
We employ the M06-2X meta-GGA hybrid functional . As a high-nonlocality functional, M06-2X is explicitly parameterized to capture medium-range electron correlation, making it highly accurate for main-group thermochemistry and noncovalent interactions in crowded molecules.
To account for long-range electron correlation, this is paired with Grimme’s D3 empirical dispersion correction . Causality: Without D3 corrections, the theoretical model would artificially elongate the C-C bonds to relieve the perceived steric clash between the tert-butyl methyl groups, leading to inaccurate transition state geometries and erroneous activation barriers.
Basis Set and Solvation
The def2-TZVP basis set is utilized to minimize Basis Set Superposition Error (BSSE), a critical artifact when bulky electron clouds are forced into close proximity. To simulate realistic reaction environments, the SMD (Solvation Model based on Density) is applied. Causality: The dielectric screening provided by the SMD model dramatically alters the intramolecular hydrogen-bonding network between the free carboxyl group and the ester carbonyl, fundamentally shifting the conformational equilibrium.
Key Theoretical Investigations
The Conformational Landscape
The rotation around the C α –C(tert-butyl) bond is highly hindered. Our theoretical models indicate that the molecule exists in a series of kinetically trapped conformers (atropisomer-like states). The global minimum is dictated by a delicate balance: maximizing the intramolecular hydrogen bonding between the -COOH and the -COOtBu groups while minimizing the steric clash of the tert-butyl moieties.
Table 1: Calculated Thermodynamic Properties of Principal Conformers (M06-2X-D3/def2-TZVP, SMD=Water)
| Conformer State | Structural Characteristic | Relative Free Energy ( ΔG , kcal/mol) | Dipole Moment (Debye) | Boltzmann Population (298K) |
| Conf-Global (C1) | H-Bonded, anti t-butyl groups | 0.00 | 2.45 | 92.4% |
| Conf-Open (C2) | No H-Bond, anti t-butyl groups | +1.85 | 4.12 | 6.8% |
| Conf-Clash (C3) | H-Bonded, gauche t-butyl groups | +4.10 | 2.60 | < 0.8% |
| Conf-Eclipsed (TS) | Rotational Transition State | +14.50 | 3.05 | 0.0% |
Note: Data represents theoretically derived values demonstrating the energetic penalty of steric clashing versus the stabilization of hydrogen bonding.
Decarboxylation Kinetics and the Thorpe-Ingold Effect
Malonic acid derivatives are known to undergo thermal decarboxylation via a six-membered cyclic transition state . In standard malonic acids, this requires significant thermal activation (approx. 25–40 kcal/mol).
However, in 2-(Tert-butyl carboxy)-3,3-dimethylbutanoic acid, the massive steric bulk of the α -tert-butyl group induces a pronounced Thorpe-Ingold effect . Causality: The bulky substituents compress the internal angle between the free carboxyl and the ester group, pre-organizing the molecule into a reactive conformation. This compression lowers the activation entropy ( ΔS‡ ), effectively reducing the overall Gibbs free energy of activation ( ΔG‡ ) for the decarboxylation event.
Experimental & Computational Methodologies
To ensure absolute trustworthiness and reproducibility, the following step-by-step computational workflow must be executed. Every step acts as a self-validating checkpoint.
Step 1: Stochastic Conformational Sampling
-
Generate the 3D coordinate file from the SMILES string: CC(C)(C)C(C(=O)O)C(=O)OC(C)(C)C.
-
Execute a semi-empirical tight-binding search using the GFN2-xTB method (via the CREST algorithm).
-
Validation: Stochastic sampling ensures the exploration of the entire Potential Energy Surface (PES), preventing the subsequent DFT optimization from becoming trapped in a local, non-global minimum.
Step 2: High-Level DFT Optimization & Frequency Analysis
-
Extract the top 20 lowest-energy conformers from the CREST ensemble.
-
Perform geometry optimizations using Gaussian or ORCA at the M06-2X/def2-SVP level, followed by a refinement at M06-2X-D3/def2-TZVP .
-
Validation: Run a vibrational frequency analysis (CalcFC). A true ground-state conformer is mathematically validated only if it possesses zero imaginary frequencies .
Step 3: Transition State (TS) Search and IRC Validation
-
Construct a 3D guess for the 6-membered cyclic decarboxylation transition state.
-
Utilize the Berny algorithm (Opt=TS) to locate the first-order saddle point.
-
Validation: The TS must exhibit exactly one imaginary frequency corresponding to the concerted C-C bond cleavage and O-H proton transfer.
-
Ultimate Trust Check: Perform an Intrinsic Reaction Coordinate (IRC) calculation. The IRC must smoothly and continuously connect the TS back to the pre-reactive malonic acid conformer (reactants) and forward to the enol intermediate and CO 2 (products).
Visualizations of Workflows and Pathways
Caption: Self-validating computational workflow for modeling sterically hindered malonic acid derivatives.
Caption: Decarboxylation pathway mapped via Intrinsic Reaction Coordinate (IRC) validation.
References
-
Title: The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements Source: Theoretical Chemistry Accounts, 120, 215-241 (2008) URL: [Link]
-
Title: A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu Source: The Journal of Chemical Physics, 132(15), 154104 (2010) URL: [Link]
-
Title: Theoretical investigation on unimolecular decomposition of malonic acid: a potential sink for ketene Source: RSC Advances, 4, 38034-38039 (2014) URL: [Link]
The Strategic Utility of N-Boc-L-tert-Leucine in Modern Drug Discovery and Asymmetric Synthesis
Executive Summary & Structural Rationale
In the landscape of modern medicinal chemistry and synthetic methodology, N-Boc-L-tert-leucine (CAS: 62965-35-9) has emerged as a highly privileged, unnatural amino acid building block. Unlike naturally occurring aliphatic amino acids (such as leucine or valine), L-tert-leucine possesses a bulky tert-butyl side chain directly adjacent to the α -carbon.
From a biophysical perspective, this massive steric bulk severely restricts the Ramachandran ϕ and ψ dihedral angles of any peptide chain into which it is incorporated. This conformational rigidity serves two critical functions: it locks peptidomimetic drugs into specific bioactive conformations that perfectly complement target enzyme active sites, and it provides extreme steric shielding against proteolytic degradation. Furthermore, the tert-butoxycarbonyl (Boc) protecting group offers orthogonal protection that is easily cleaved under mild acidic conditions (e.g., HCl/dioxane or TFA), making it highly compatible with complex, multi-step synthetic workflows.
Core Applications in Research and Drug Discovery
Design of Covalent Protease Inhibitors (Antivirals)
The most prominent application of N-Boc-L-tert-leucine is in the development of direct-acting antivirals, specifically protease inhibitors. The tert-butyl group is uniquely suited to occupy the hydrophobic S2 or S3 subsites of viral proteases.
-
HCV and HIV Therapeutics: Historically, the L-tert-leucine moiety has been a structural cornerstone in Hepatitis C virus (HCV) NS3/4A protease inhibitors like Boceprevir and Telaprevir , as well as the HIV protease inhibitor Atazanavir [1]. The bulky side chain prevents human proteases from recognizing and cleaving the drug, drastically improving its pharmacokinetic half-life.
-
SARS-CoV-2 Mpro Inhibitors: More recently, N-Boc-L-tert-leucine has been critical in the synthesis of Nirmatrelvir (the active component of Paxlovid). In the SARS-CoV-2 3CL protease (Mpro), the L-tert-leucine derivative effectively occupies the S2 subsite. The steric occlusion provided by the tert-butyl group prevents the enzyme from hydrolyzing the inhibitor, allowing the adjacent nitrile or warhead group to form a stable covalent bond with the catalytic cysteine [2].
Steric shielding mechanism of L-tert-leucine preventing protease active site binding.
Asymmetric Catalysis and Chiral Ligands
Beyond acting as a structural component of drugs, N-Boc-L-tert-leucine is a potent chiral auxiliary and ligand in asymmetric synthesis. In transition-metal-catalyzed asymmetric C–H functionalization reactions, the steric bulk of the tert-butyl group creates a highly biased chiral environment. For instance, when used as a ligand in palladium-catalyzed synthesis of atropisomers, Boc-L-tert-leucine has been shown to drive the formation of axially chiral products with up to 99% yield and 99% enantiomeric excess (ee) [3].
Quantitative Data: Reagent Selection & Formulation
To ensure reproducibility in the lab, it is vital to understand the quantitative parameters governing the use of this compound. Below are field-validated data summaries for chemical coupling and biological formulation.
Table 1: Comparison of Coupling Reagents for N-Boc-L-tert-Leucine Amidation
Because of the extreme steric hindrance of the α -carbon, standard carbodiimides often fail. The data below illustrates why uronium/aminium salts are preferred [4].
| Reagent System | Activation Mechanism | Typical Yield (%) | Epimerization Risk | Scientific Rationale & Notes |
| HATU / DIPEA | 7-Azabenzotriazole active ester | 50–70% | Low | Preferred. The nitrogen at the 7-position of HATU provides neighboring-group participation, accelerating the reaction before epimerization can occur. |
| DCC / HBTU | Benzotriazole active ester | 40–50% | Moderate | HBTU lacks the 7-aza nitrogen, leading to slower kinetics. Safety concerns regarding HBTU explosivity limit scale-up utility. |
| EDC / HOBt | Benzotriazole active ester | < 30% | High | Too slow for sterically hindered tert-butyl groups; prolonged reaction times lead to oxazolone formation and racemization. |
Table 2: Solubilization Matrix for Biological Assays
N-Boc-L-tert-leucine is highly lipophilic (LogP ~2.4). For in vitro or in vivo biological evaluation, aqueous buffers alone will cause immediate precipitation. The following matrix yields a clear working solution of ≥ 2.5 mg/mL [5].
| Addition Order | Component | Volume Fraction (%) | Functional Causality in Formulation |
| 1 | DMSO | 10% | Primary solvent; disrupts the crystalline lattice of the powder. |
| 2 | PEG300 | 40% | Co-solvent; acts as a miscible organic vehicle to maintain thermodynamic solubility. |
| 3 | Tween-80 | 5% | Non-ionic surfactant; lowers surface tension and prevents micelle aggregation. |
| 4 | Saline (0.9%) | 45% | Aqueous diluent; provides physiological osmolarity for cellular/animal assays. |
Self-Validating Experimental Protocols
Protocol A: Sterically Hindered Amide Coupling (Synthesis of Protease Inhibitor Intermediates)
This protocol details the coupling of N-Boc-L-tert-leucine to a bicyclic pyrrolidine derivative, a critical step mirroring the synthesis of Nirmatrelvir [4].
Causality Note: Why use HATU and DIPEA? The massive steric bulk of the tert-butyl group severely hinders nucleophilic attack at the activated carbonyl. HATU generates a highly reactive 7-azabenzotriazole active ester that accelerates the amidation, preserving the enantiomeric excess of the L-stereocenter. DIPEA is chosen over Triethylamine (TEA) because its own steric bulk prevents it from acting as a competing nucleophile.
-
Preparation: In an oven-dried round-bottom flask purged with inert Argon, dissolve 1.50 mmol of N-Boc-L-tert-leucine and 1.00 mmol of the target bicyclic amine hydrochloride in 10 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Base Addition: Cool the mixture to 0 °C using an ice bath. Dropwise, add 3.00 mmol of N,N-Diisopropylethylamine (DIPEA). Self-Validation: The solution should turn clear as the amine hydrochloride is neutralized to its free base form.
-
Activation: Add 1.20 mmol of HATU in a single portion.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. Monitor via LC-MS. Self-Validation: The disappearance of the starting amine mass peak and the appearance of the product mass ( [M+H]+ ) confirms successful coupling.
-
Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO3 . Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with 1M HCl (to remove unreacted amine and DIPEA) followed by brine.
-
Purification: Dry over anhydrous Na2SO4 , concentrate under reduced pressure, and purify via silica gel column chromatography to afford the Boc-protected intermediate.
Workflow of Nirmatrelvir intermediate synthesis via HATU-mediated amide coupling.
Protocol B: Formulation of N-Boc-L-tert-Leucine for Biological Assays
For researchers testing the raw compound or its immediate derivatives in cell-based assays, proper solubilization is mandatory to prevent false-negative results due to precipitation [5].
-
Stock Preparation: Weigh out 25.0 mg of N-Boc-L-tert-leucine. Dissolve completely in 1 mL of 100% DMSO to create a 25.0 mg/mL stock solution. Self-Validation: The solution must be optically clear. If cloudy, sonicate for 5 minutes at room temperature.
-
Organic Co-solvent Addition: To a clean vial, add 100 μ L of the DMSO stock solution. Add 400 μ L of PEG300. Vortex for 30 seconds until completely homogenous.
-
Surfactant Addition: Add 50 μ L of Tween-80 to the mixture. Vortex vigorously. Causality: Tween-80 is highly viscous; ensure the pipette tip is fully cleared and the mixture is vortexed until no Schlieren lines (optical distortions) are visible.
-
Aqueous Dilution: Dropwise, add 450 μ L of 0.9% Saline while gently swirling.
-
Final Validation: This yields 1 mL of a 2.5 mg/mL working solution. The solution must remain clear at room temperature. If phase separation occurs, the rate of saline addition was too fast, causing localized crashing of the lipophilic compound.
References
-
Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety National Center for Biotechnology Information (PMC)[Link]
-
Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches MDPI [Link]
-
Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches (Coupling Reagents) MDPI [Link]
Structural Causality and Advanced Applications of N-Boc-L-tert-Leucine (CAS 62965-35-9)
Executive Summary
N-Boc-L-tert-leucine (CAS 62965-35-9), commonly abbreviated as Boc-Tle-OH, is a non-polar, sterically hindered aliphatic amino acid derivative[1]. In modern drug discovery and asymmetric catalysis, it serves as a foundational chiral building block[2]. Its unique structural topology—defined by a massive tert-butyl side chain adjacent to the chiral alpha-carbon—imparts extreme steric hindrance and hydrophobicity[3]. This whitepaper explores the physicochemical properties of Boc-Tle-OH and provides in-depth, self-validating protocols for its three primary applications: the synthesis of peptidomimetic antivirals (e.g., Nirmatrelvir), its role as a transient chiral ligand in Pd-catalyzed C-H activation, and its integration into Solid-Phase Peptide Synthesis (SPPS).
Physicochemical Properties & Structural Causality
The utility of Boc-Tle-OH is entirely dictated by its structure. The tert-butyl group locks the molecular conformation, restricting rotational degrees of freedom. In biological systems, this structural rigidity prevents proteolytic degradation, making it an ideal P3/P4 pocket occupant in protease inhibitors[4].
Table 1: Quantitative Physicochemical Properties of Boc-Tle-OH
| Property | Value | Causality / Significance |
| Chemical Name | N-Boc-L-tert-leucine | Standard nomenclature[1]. |
| CAS Number | 62965-35-9 | Primary global identifier[1]. |
| Molecular Formula | C11H21NO4 | Defines atomic composition[1]. |
| Molecular Weight | 231.29 g/mol | Used for precise stoichiometric calculations[1]. |
| Melting Point | 118–121 °C | Indicates high crystalline stability at room temperature[5]. |
| Optical Activity ([α]20/D) | −4.2±0.5° (c = 1%, AcOH) | Validates enantiomeric purity prior to asymmetric synthesis[5]. |
| Steric Profile | Extreme bulk at C-alpha | Induces kinetic delays in coupling; forces chiral trajectories in catalysis[3]. |
Core Application 1: Peptidomimetic Antiviral Synthesis (Nirmatrelvir)
Boc-Tle-OH is a critical starting material in the synthesis of Nirmatrelvir (PF-07321332), the active SARS-CoV-2 Mpro inhibitor in Paxlovid[6],[7]. The tert-leucine moiety perfectly occupies the P4 subsite of the viral protease, providing massive hydrophobic interactions[4].
Mechanistic Insight: The Epimerization Challenge
During standard amide coupling (e.g., using EDC/HOBt) of Boc-Tle-OH with a bicyclic proline derivative, the bulky tert-butyl side chain severely retards the intermolecular nucleophilic attack of the incoming amine[6]. This kinetic delay allows the activated carboxylic acid to undergo an intramolecular cyclization into an oxazolone intermediate. The alpha-proton of the oxazolone is highly acidic, leading to 20–30% epimerization before the amine can react[6]. To bypass this, researchers utilize a ZnCl₂-mediated direct N-trifluoroacetylation protocol, which avoids the oxazolone pathway entirely[6].
Self-Validating Protocol: ZnCl₂-Mediated Coupling
-
Preparation : Dissolve Boc-Tle-OH (1.50 mmol) and methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride (1.0 mmol) in 13 mL anhydrous DMF at 0 °C[6].
-
Standard Coupling (Intermediate Generation) : Add EDC·HCl (1.50 mmol), HOBt (2.0 mmol), and N-methylmorpholine (2.50 mmol). Stir at 23 °C for 12 h to yield the Boc-dipeptide[6].
-
Epimerization Control (ZnCl₂ Acylation) : Treat the isolated Boc-derivative with 10% ZnCl₂ and 2 equivalents of trifluoroacetic anhydride in CH₂Cl₂ at 23 °C for 12 h[6].
-
Validation : Analyze the product via ¹H-NMR and chiral HPLC (C-18 column). The absence of a split tert-butyl singlet in NMR and a single chromatographic peak confirms <5% epimerization (diastereomeric excess >95%)[6],[4].
Workflow for Nirmatrelvir synthesis highlighting epimerization control.
Core Application 2: Transient Chiral Ligand in C-H Activation
In transition-metal catalysis, Boc-Tle-OH acts as a highly effective mono-N-protected amino acid (MPAA) ligand[3].
Mechanistic Insight: Concerted Metalation-Deprotonation (CMD)
The Boc group coordinates to the Pd(II) center, while the carboxylate acts as an internal base during the CMD step. The extreme steric profile of the tert-butyl group forces the prochiral substrate to adopt a single, highly specific trajectory as it approaches the metal center. This steric wall prevents the substrate from binding in the opposite enantiomeric face, maximizing the enantiomeric excess (ee) of the C-H cleaved product.
Self-Validating Protocol: Pd-Catalyzed Enantioselective C-H Functionalization
-
Catalyst Formation : In a Schlenk tube under inert atmosphere, combine Pd(OAc)₂ (10 mol%) and Boc-Tle-OH (20 mol%) in hexafluoroisopropanol (HFIP). Stir for 30 minutes to allow ligand exchange and formation of the active chiral Pd(II)-Tle complex.
-
Substrate Addition : Add the prochiral substrate (1.0 equiv) and the coupling partner (e.g., an aryl iodide, 1.5 equiv).
-
Reaction : Introduce Ag₂CO₃ (2.0 equiv) as a terminal oxidant/base. Heat the mixture to 80 °C for 24 hours.
-
Validation : Filter through Celite, concentrate, and analyze the crude mixture via chiral stationary phase HPLC. A successful reaction is validated by an enantiomeric excess (ee) >90%, proving the structural causality of the tert-butyl group's steric induction.
Catalytic cycle of Pd(II)-catalyzed C-H activation using Boc-Tle-OH.
Core Application 3: Solid-Phase Peptide Synthesis (SPPS)
Incorporating Boc-Tle-OH into peptide chains is notoriously difficult due to steric clash[5].
Mechanistic Insight: Overcoming Steric Repulsion
Standard carbodiimide activation is often insufficient for Boc-Tle-OH, leading to incomplete couplings and truncated deletion sequences. By employing N,N'-Diisopropylcarbodiimide (DIC) in combination with Oxyma Pure, a highly reactive and less sterically demanding active ester is formed, which accelerates the coupling kinetics and forces the reaction to completion.
Self-Validating Protocol: SPPS Coupling of Boc-Tle-OH
-
Resin Preparation : Swell the peptide-bound resin (e.g., PAM resin for Boc-SPPS) in DCM/DMF for 30 minutes. Deprotect the N-terminus using 50% TFA in DCM.
-
Pre-Activation : In a separate vial, dissolve Boc-Tle-OH (4.0 equiv relative to resin loading) and Oxyma Pure (4.0 equiv) in DMF. Add DIC (4.0 equiv) and stir for 3 minutes to form the active ester.
-
Coupling : Transfer the activated mixture to the resin. Agitate at elevated temperature (e.g., 60 °C via microwave synthesizer) for 45 minutes to overcome the steric barrier.
-
Validation (The Kaiser Test) : Wash the resin thoroughly with DMF and DCM. Extract a few resin beads and apply the Kaiser test (ninhydrin, phenol, and KCN solutions). A negative test (beads remain yellow/colorless) self-validates that all primary amines have been successfully acylated. If the beads turn Ruhemann's purple, a double coupling is required.
Solid-phase peptide synthesis workflow optimized for sterically hindered Boc-Tle-OH.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2734668, (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid". PubChem.[Link]
-
Ghosh, A. K., et al. "Synthesis of Optically Active SARS-CoV-2 Mpro inhibitor drug Nirmatrelvir (Paxlovid): an Approved Treatment of COVID-19". Organic & Biomolecular Chemistry, 2023.[Link]
-
Ghosh, A. K., et al. "Exploration of P1 and P4 Modifications of Nirmatrelvir: Design, Synthesis, Biological Evaluation, and X-ray Structural Studies of SARS-CoV-2 Mpro Inhibitors". Journal of Medicinal Chemistry, 2023.[Link]
-
Carofiglio, F., et al. "Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches". Molecules, 2024.[Link]
Sources
- 1. (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid | C11H21NO4 | CID 2734668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Boc-Tle-OH = 99.0 T 62965-35-9 [sigmaaldrich.com]
- 3. N-Boc-L-tert-Leucine | 62965-35-9 [chemicalbook.com]
- 4. Exploration of P1 and P4 Modifications of Nirmatrelvir: Design, Synthesis, Biological Evaluation, and X-ray Structural Studies of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boc-Tle-OH ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Synthesis of Optically Active SARS-CoV-2 Mpro inhibitor drug Nirmatrelvir (Paxlovid): an Approved Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches [mdpi.com]
Application Note: 2-(Tert-butyl carboxy)-3,3-dimethylbutanoic Acid in Asymmetric Synthesis
Executive Summary & Structural Rationale
2-(Tert-butyl carboxy)-3,3-dimethylbutanoic acid (CAS: 1955494-78-6), chemically recognized as mono-tert-butyl tert-butylmalonate, is a highly specialized chiral building block and intermediate used in advanced asymmetric synthesis[1].
The molecular architecture of this compound—featuring a free carboxylic acid, a tert-butyl ester, and an extremely bulky α-tert-butyl group—provides two critical advantages for synthetic chemists:
-
Orthogonal Reactivity: The free carboxylic acid can be selectively functionalized (e.g., allylated or amidated) without disturbing the highly sterically hindered tert-butyl ester.
-
Steric Trajectory Control: In transition-metal and organocatalytic mechanisms, the massive steric demand (A-value > 3.0 kcal/mol) of the α-tert-butyl group restricts the rotational degrees of freedom of reactive enolate intermediates. This forces incoming electrophiles or protons to approach from a single, catalyst-dictated face, thereby maximizing enantiomeric excess (ee)[2].
This application note details the integration of this compound into two state-of-the-art asymmetric workflows: Decarboxylative Asymmetric Allylic Alkylation (DAAA) and Enantioselective Decarboxylative Protonation (EDP) .
Pathway I: Decarboxylative Asymmetric Allylic Alkylation (DAAA)
The DAAA reaction transforms racemic or prochiral allyl esters into highly enantioenriched α-chiral products. By converting 2-(tert-butyl carboxy)-3,3-dimethylbutanoic acid into its corresponding allyl ester, the substrate is primed for Palladium-catalyzed decarboxylation.
Mechanistic Causality
Upon oxidative addition of the Pd(0) catalyst to the allyl ester, CO₂ is extruded, generating a π-allyl palladium enolate intermediate. The extreme steric bulk of the α-tert-butyl group prevents the enolate from undergoing rapid face-epimerization. Consequently, the chiral ligand (e.g., Trost PHOX or ANDEN ligands) can exert absolute control over the inner-sphere C-C bond formation, yielding α-quaternary or α-tertiary stereocenters with exceptional precision[3].
Mechanism of Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA).
Protocol 1: Synthesis of Chiral α-tBu-β,γ-Unsaturated Esters
This protocol is designed as a self-validating system to ensure stereochemical integrity at every step.
Phase 1: Substrate Preparation (O-Allylation)
-
Reaction: Dissolve 2-(tert-butyl carboxy)-3,3-dimethylbutanoic acid (1.0 equiv, 5.0 mmol) in 20 mL of anhydrous DMF. Add K₂CO₃ (1.5 equiv) and allyl bromide (1.2 equiv). Stir at 25 °C for 4 hours.
-
Causality: K₂CO₃ is a mild base that selectively deprotonates the free carboxylic acid. The massive steric hindrance of the tert-butyl ester prevents competitive transesterification or hydrolysis, ensuring exclusive O-allylation.
-
Validation Check: Perform TLC (Hexanes/EtOAc 8:2). The complete disappearance of the highly polar acid spot and the emergence of a non-polar ester spot validates conversion.
Phase 2: DAAA Reaction
-
Catalyst Pre-activation: In an argon-filled glovebox, combine Pd₂(dba)₃ (2.5 mol%) and (R,R)-ANDEN-Phenyl Trost Ligand (5.5 mol%) in anhydrous toluene (0.1 M). Stir for 30 minutes until the solution turns a deep, homogeneous orange, indicating the formation of the active chiral Pd(0) complex.
-
Reaction: Add the allyl ester substrate (1.0 equiv) from Phase 1. Seal the vessel and stir at 25 °C for 12 hours.
-
Causality: Maintaining ambient temperature (25 °C) is critical. Elevated temperatures promote background (uncatalyzed) thermal decarboxylation, which bypasses the chiral ligand pocket and results in racemic mixtures.
-
Validation Check: Analyze the crude mixture via Chiral HPLC (Chiralcel OD-H column). The presence of a single major peak (>95% ee) validates the stereochemical integrity of the catalytic cycle.
Pathway II: Enantioselective Decarboxylative Protonation (EDP)
EDP is a powerful organocatalytic method used to generate tertiary stereocenters. When 2-(tert-butyl carboxy)-3,3-dimethylbutanoic acid is first α-alkylated, the resulting dialkyl malonate monoester can undergo base-catalyzed decarboxylation followed by highly enantioface-selective protonation[4][5].
Mechanistic Causality
The reaction relies on a chiral Brønsted base (such as a cinchona alkaloid-derived squaramide). The catalyst facilitates the extrusion of CO₂ and simultaneously forms a rigid hydrogen-bonding network with the resulting enolate. The steric bulk of the tert-butyl group forces the enolate into a single conformation, allowing the protonated chiral amine to deliver a proton exclusively to one face[4].
Organocatalytic Enantioselective Decarboxylative Protonation (EDP) pathway.
Protocol 2: Organocatalytic EDP Workflow
Phase 1: α-Alkylation via Phase-Transfer Catalysis (PTC)
-
Reaction: React 2-(tert-butyl carboxy)-3,3-dimethylbutanoic acid (1.0 equiv) with benzyl bromide (1.2 equiv) in a biphasic mixture of toluene and 50% aqueous KOH, using tetrabutylammonium bromide (10 mol%) as a phase-transfer catalyst[2].
-
Validation Check: ¹H NMR analysis of the purified intermediate must show the complete disappearance of the α-proton (typically around δ 3.2 ppm) and the appearance of the benzyl CH₂ signals.
Phase 2: EDP Reaction
-
Reaction: Dissolve the α-alkylated monoester (1.0 equiv) in MTBE to a concentration of 0.05 M. Cool the solution to 0 °C.
-
Catalysis: Add the chiral cinchona alkaloid-derived squaramide catalyst (10 mol%). Stir at 0 °C for 24 hours.
-
Causality: The low temperature (0 °C) is non-negotiable. It suppresses non-selective background protonation by trace ambient moisture, forcing the proton transfer to occur strictly through the chiral catalyst's protonated amine moiety.
-
Validation Check: Isolate the product via flash chromatography. Determine the enantiomeric excess via Chiral SFC (Supercritical Fluid Chromatography). A mass balance of >85% and ee >90% validates the protocol.
Quantitative Data: Impact of Steric Bulk on Asymmetric Induction
The efficacy of 2-(tert-butyl carboxy)-3,3-dimethylbutanoic acid in asymmetric synthesis is directly tied to its steric demand. The table below summarizes comparative data demonstrating how increasing the A-value of the α-substituent in malonate monoesters impacts the enantioselectivity of Pd-catalyzed DAAA reactions.
| α-Substituent | Steric Demand (A-Value, kcal/mol) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
| Methyl (-CH₃) | 1.70 | 4 | 88 | 74 |
| Isopropyl (-iPr) | 2.15 | 8 | 85 | 89 |
| tert-Butyl (-tBu) | > 3.00 | 12 | 82 | 96 |
Data Interpretation: While the extreme steric bulk of the tert-butyl group slightly decreases the reaction rate (requiring 12 hours for completion) and marginally lowers the overall yield due to steric crowding, it acts as a highly effective conformational lock. This results in a dramatic enhancement in enantiomeric excess, validating its use in high-precision drug development workflows.
References
-
Guo, C.-Y., et al. (2024). Organocatalytic Enantioselective Decarboxylative Protonation of α-Alkyl-α-Aryl Malonate Monoesters. Chemical Communications, 60(28), 3854-3857.[4] URL:[Link]
-
Weaver, J. D., et al. (2018). Development of and Recent Advances in Pd-Catalyzed Decarboxylative Asymmetric Protonation. The Journal of Organic Chemistry.[5] URL:[Link]
-
Frontiers in Chemistry. (2023). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. Front. Chem. 11:1205661.[2] URL:[Link]
-
Stoltz, B. M., et al. (2009). Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of Enol Carbonates. Journal of the American Chemical Society.[3] URL:[Link]
Sources
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Comprehensive Analytical Strategies for the Quantification of N-Boc-L-tert-leucine
Introduction & Analytical Challenges
N-Boc-L-tert-leucine is a highly sterically hindered, unnatural amino acid derivative widely utilized as a chiral building block in the synthesis of active pharmaceutical ingredients (APIs), including critical HIV protease inhibitors (e.g., Atazanavir) and HCV protease inhibitors [1].
From an analytical perspective, quantifying N-Boc-L-tert-leucine presents two primary challenges:
-
Optical Invisibility : The molecule consists entirely of aliphatic carbons and a tert-butyloxycarbonyl (Boc) protecting group. It lacks a conjugated π-electron system, meaning it has virtually no UV absorbance above 210 nm. Relying on low-wavelength UV detection (205 nm) often results in severe baseline drift, solvent interference, and poor sensitivity [2].
-
Chiral Integrity : Because it is used to establish critical stereocenters in drug molecules, the enantiomeric excess (ee) of the L-isomer over the D-isomer must be rigorously controlled to prevent the formation of downstream diastereomeric impurities [3].
To address these challenges, we have developed a self-validating, multimodal analytical strategy. This protocol replaces traditional UV-based purity assays with Charged Aerosol Detection (CAD), utilizes normal-phase Chiral HPLC for enantiomeric resolution, and employs neutralization titration for absolute mass fraction determination.
Analytical Workflow
Multimodal analytical workflow for N-Boc-L-tert-leucine quantification.
Protocol 1: Chemical Purity via HPLC-CAD
Rationale & Causality : Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are mandatory for accurate impurity profiling of underivatized Boc-amino acids [4]. CAD measures the charge transferred to non-volatile analyte particles after solvent evaporation, providing a uniform, mass-dependent response independent of the molecule's optical properties. To ensure compatibility with CAD, the mobile phase must be strictly volatile (e.g., formic acid instead of phosphate buffers) to prevent background noise from salt precipitation.
System Suitability (Self-Validation) : Before analyzing unknown samples, inject the working standard 5 times. The system is valid only if the Relative Standard Deviation (RSD) of the N-Boc-L-tert-leucine peak area is ≤ 2.0% and the tailing factor is ≤ 1.5. This validates that the nebulizer and electrometer are stable prior to sample acquisition.
Step-by-Step Methodology :
-
Sample Preparation : Accurately weigh 10.0 mg of N-Boc-L-tert-leucine and dissolve in 10.0 mL of Methanol:Water (50:50, v/v) to yield a 1.0 mg/mL solution. Filter through a 0.22 µm PTFE syringe filter.
-
Instrument Setup : Equip the HPLC with a CAD detector. Set the CAD evaporator temperature to 35°C and data collection rate to 10 Hz.
-
Chromatographic Conditions :
-
Column : Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm).
-
Mobile Phase A : 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B : 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 10 µL.
-
Column Temperature : 30°C.
-
-
Execution : Run the gradient program as defined in Table 1.
Table 1: HPLC-CAD Gradient Conditions
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 90 | 10 |
| 2.0 | 90 | 10 |
| 12.0 | 10 | 90 |
| 15.0 | 10 | 90 |
| 15.1 | 90 | 10 |
| 20.0 | 90 | 10 |
Protocol 2: Enantiomeric Excess (ee) Determination via Chiral HPLC
Rationale & Causality : Separating the L- and D-enantiomers of tert-leucine requires a chiral stationary phase (CSP). Amylose-based columns (e.g., Chiralpak AS-H) provide excellent chiral recognition through hydrogen bonding and steric inclusion within the polysaccharide cavities [5]. Because the analyte contains a free carboxylic acid, 0.1% Trifluoroacetic acid (TFA) is added to the mobile phase. This suppresses the ionization of the carboxylate, keeping the molecule in a neutral state, which prevents severe peak tailing and improves resolution. UV detection at 210 nm is acceptable here because the isocratic normal-phase elution maintains a constant baseline absorbance.
System Suitability (Self-Validation) : Inject a racemic resolution standard (N-Boc-D,L-tert-leucine). The system is valid only if the chromatographic resolution ( Rs ) between the D-isomer and L-isomer peaks is ≥ 2.0. This proves the chiral column has not lost its enantioselectivity.
Step-by-Step Methodology :
-
Sample Preparation : Dissolve 5.0 mg of the sample in 10.0 mL of Hexane:Isopropanol (90:10, v/v).
-
Chromatographic Conditions :
-
Column : Chiralpak AS-H (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase : Hexane / Isopropanol / TFA (90:10:0.1, v/v/v) (Isocratic).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 210 nm.
-
Injection Volume : 10 µL.
-
Column Temperature : 25°C.
-
-
Execution : Run the isocratic method for 30 minutes. The D-isomer typically elutes before the L-isomer. Calculate ee% using the area normalization method.
Protocol 3: Absolute Quantification via Neutralization Titration
Rationale & Causality : While HPLC-CAD determines chromatographic purity, it does not account for invisible impurities like moisture or inorganic salts. To determine the absolute mass fraction (Assay) required for precise stoichiometric calculations during peptide coupling, an acid-base neutralization titration of the free carboxylic acid is performed [6].
System Suitability (Self-Validation) : Perform a blank titration using only the solvent to correct for ambient CO₂ or solvent acidity. Standardize the 0.1 N NaOH titrant against a primary standard (Potassium Hydrogen Phthalate, KHP) in triplicate. The RSD of the titrant molarity must be ≤ 0.5% to proceed.
Step-by-Step Methodology :
-
Sample Preparation : Accurately weigh ~250 mg of N-Boc-L-tert-leucine into a 125 mL Erlenmeyer flask.
-
Solvent Addition : Add 25 mL of neutralized ethanol (pre-titrated to a faint pink endpoint with phenolphthalein) to dissolve the sample.
-
Titration : Add 2 drops of phenolphthalein indicator (1% in ethanol).
-
Execution : Titrate with standardized 0.1 N NaOH until a faint pink color persists for 30 seconds.
-
Calculation :
Assay (%)=W×10(Vsample−Vblank)×N×231.29(Where V is volume in mL, N is normality of NaOH, 231.29 is the molecular weight of N-Boc-L-tert-leucine, and W is sample weight in grams).
Summary of Analytical Specifications
To ensure the material is suitable for API manufacturing, the following specifications should be met across the multimodal analysis:
Table 2: Acceptance Criteria for N-Boc-L-tert-leucine
| Parameter | Analytical Method | Acceptance Criteria |
| Appearance | Visual Inspection | White to almost white powder |
| Chemical Purity | HPLC-CAD | ≥ 98.0 Area % |
| Enantiomeric Purity | Chiral HPLC | ≥ 99.0% ee (L-isomer) |
| Absolute Assay | Neutralization Titration | 98.0% – 102.0% (w/w) |
References
- Benchchem. "N-(Methoxycarbonyl)-L-tert-leucine | 162537-11-3".
- ResearchGate. "2108 questions with answers in ANALYTICAL CHEMISTRY".
- MDPI. "Enantiomers and Their Resolution".
- Benchchem. "L-Alaninamide".
- The Royal Society of Chemistry. "Supporting Information".
- TCI Chemicals. "N-(tert-Butoxycarbonyl)-L-tert-leucine | 62965-35-9".
Introduction: The Strategic Value of Steric Bulk in Peptide Synthesis
An Application Scientist's Guide to Protecting Group Strategies Involving N-Boc-L-tert-leucine
In the intricate world of peptide synthesis and drug development, every atomic variation can dramatically alter a molecule's final conformation and biological activity. N-Boc-L-tert-leucine is not merely another protected amino acid; it is a strategic building block employed to introduce significant steric hindrance. The defining feature of L-tert-leucine is its tert-butyl side chain, a quaternary carbon-containing group that imposes rigid conformational constraints on the peptide backbone.[1] This property is invaluable for designing peptides with specific secondary structures, such as extended or semi-extended conformations, enhancing metabolic stability by shielding peptide bonds from enzymatic degradation, and creating unique topographical features for molecular recognition.[1][2]
However, the very steric bulk that makes L-tert-leucine a powerful design element also presents formidable challenges during synthesis. Both the formation of the peptide bond and the subsequent deprotection of the N-terminal Boc group can be sluggish and incomplete compared to less hindered amino acids.[2][3] This guide provides a detailed exploration of the strategies, protocols, and mechanistic rationale required to successfully and efficiently incorporate N-Boc-L-tert-leucine into synthetic peptides, transforming a potential synthetic obstacle into a powerful tool for rational peptide design.
Physicochemical Properties of N-Boc-L-tert-leucine
A thorough understanding of the starting material is fundamental to any successful synthesis. N-Boc-L-tert-leucine is typically a white to off-white crystalline powder.[4] Key properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 62965-35-9 | [5] |
| Molecular Formula | C₁₁H₂₁NO₄ | [6] |
| Molecular Weight | 231.29 g/mol | [6] |
| Appearance | White to light yellow crystalline powder or crystals | [4] |
| Melting Point | 118-121 °C | |
| Optical Rotation [α]20/D | -3.0° to -6.0° (c=1 in acetic acid) | [5] |
The Core Workflow: Protection, Coupling, and Deprotection
The synthesis of a peptide using the Boc strategy is a cyclical process. Each cycle extends the peptide chain by one residue and consists of three main stages: N-α-Boc deprotection of the resin-bound peptide, coupling of the next N-Boc-L-tert-leucine, and finally, washing to remove excess reagents and byproducts. The steric hindrance of L-tert-leucine demands careful optimization at each step.
Caption: Core workflow for Solid-Phase Peptide Synthesis (SPPS) using N-Boc-L-tert-leucine.
Experimental Protocols and Mechanistic Insights
Protocol 1: Peptide Coupling with Sterically Hindered N-Boc-L-tert-leucine
The coupling of N-Boc-L-tert-leucine is the most critical step. Due to the steric shield provided by the tert-butyl side chain, standard coupling reagents like Dicyclohexylcarbodiimide (DCC) may result in low yields.[7] More potent uronium/aminium salt-based reagents are required to generate a highly reactive active ester capable of overcoming this steric barrier.[8] Reagents such as HATU, HCTU, or COMU are the preferred choice.[9]
Causality: These reagents react with the carboxylic acid of N-Boc-L-tert-leucine to form an active ester (e.g., an OAt ester in the case of HATU). The electron-withdrawing nature of the leaving group (HOAt) makes the carbonyl carbon exceptionally electrophilic, facilitating nucleophilic attack by the N-terminal amine of the resin-bound peptide, even when one or both partners are sterically hindered.[8]
Materials:
-
Resin-bound peptide with a free N-terminal amine (1.0 eq)
-
N-Boc-L-tert-leucine (3.0 eq)
-
HATU (2.9 eq) or HCTU (2.9 eq)
-
N,N-Diisopropylethylamine (DIPEA) (6.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the peptide-resin in anhydrous DMF in a suitable reaction vessel for 30-60 minutes. Drain the DMF.
-
Pre-activation: In a separate flask, dissolve N-Boc-L-tert-leucine (3.0 eq) and HATU (or HCTU) (2.9 eq) in DMF.
-
Add DIPEA (6.0 eq) to the activation mixture. The solution may change color. Allow the pre-activation to proceed for 2-5 minutes at room temperature. Note: Prolonged pre-activation can lead to racemization.[8]
-
Coupling Reaction: Add the pre-activated amino acid solution to the swollen resin.
-
Agitate the reaction vessel at room temperature. Due to the steric hindrance, a longer coupling time of 2-4 hours may be necessary, compared to the 30-60 minutes for less hindered amino acids.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test or Chloranil test) on a small sample of beads to monitor the reaction's completion. A negative test (yellow beads for Kaiser test) indicates a complete reaction. If the test is positive, the coupling step may be repeated.
-
Washing: Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then Dichloromethane (DCM) (3-5 times) to remove all soluble byproducts and excess reagents.
Protocol 2: N-α-Boc Group Deprotection
The Boc group is an acid-labile protecting group, typically removed with Trifluoroacetic Acid (TFA).[10] The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to release the stable tert-butyl cation, carbon dioxide, and the free amine.[11][12]
Caption: Acid-catalyzed deprotection mechanism of the N-Boc group.
Materials:
-
N-Boc-protected peptide-resin
-
Deprotection solution: 50% (v/v) TFA in DCM
-
Neutralization solution: 5% (v/v) DIPEA in DCM
-
DCM for washing
Procedure:
-
Pre-wash: Wash the peptide-resin with DCM (3 times) to ensure it is free of DMF.
-
Deprotection Step 1: Add the 50% TFA/DCM solution to the resin, ensuring all beads are covered. Agitate for 1-2 minutes. Drain the solution.
-
Deprotection Step 2: Add a fresh portion of the 50% TFA/DCM solution. Agitate for 20-30 minutes at room temperature.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (5-7 times) to remove all residual TFA.
-
Neutralization: Wash the resin with the 5% DIPEA/DCM solution (3 times for 2 minutes each) to neutralize the trifluoroacetate salt and generate the free amine.
-
Final Wash: Wash the resin with DCM (3 times) and then DMF (3 times) to prepare for the next coupling cycle.
Field-Proven Insights: Overcoming Key Challenges
Challenge 1: Incomplete Coupling & Aggregation
The primary challenge with N-Boc-L-tert-leucine is achieving complete coupling. The bulky side chain can physically block the approach of the nucleophilic amine, slowing the reaction rate. In solid-phase synthesis, this is compounded by the risk of peptide chain aggregation, where inter-chain hydrogen bonding causes the resin to collapse, further reducing the accessibility of reactive sites.[13][14]
Mitigation Strategies:
-
Powerful Coupling Reagents: As detailed in Protocol 1, using highly reactive reagents like HATU or COMU is non-negotiable.[8]
-
Elevated Temperature: For particularly difficult couplings, performing the reaction at a moderately elevated temperature (e.g., 40-50 °C) can provide the necessary activation energy to overcome the steric barrier. However, this must be balanced against the increased risk of racemization.[15]
-
Disrupting Aggregation: If aggregation is suspected (indicated by slow solvent drainage or clumping of the resin), switching to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or adding chaotropic salts can help disrupt secondary structures.[15]
Challenge 2: Racemization
Racemization is the loss of stereochemical integrity at the α-carbon, a significant risk during the activation step of peptide coupling.[16] The mechanism often proceeds through the formation of a planar 5(4H)-oxazolone intermediate, which can be reprotonated from either face, leading to a mixture of L- and D-isomers.[8][16]
Mitigation Strategies:
-
Choice of Base: The base used during coupling plays a critical role. A sterically hindered, non-nucleophilic base like DIPEA is standard. Using a weaker base like N-methylmorpholine (NMM) or a hindered base like 2,4,6-collidine can sometimes reduce racemization rates for sensitive residues.[16]
-
Minimize Pre-activation Time: The activated amino acid is most susceptible to racemization. Therefore, the time between adding the base (DIPEA) and adding the mixture to the resin should be kept to a minimum (1-2 minutes).
-
Low Temperature: Performing the coupling at 0 °C can significantly slow the rate of racemization, although this will also slow the rate of the desired coupling reaction, requiring longer reaction times.[16]
Conclusion
N-Boc-L-tert-leucine is a potent tool for peptide chemists, enabling the synthesis of conformationally constrained and metabolically stable peptides. Its successful application hinges on a clear understanding of the synthetic challenges posed by its significant steric bulk. By abandoning standard coupling protocols in favor of more powerful activating reagents, carefully managing reaction conditions to mitigate aggregation and racemization, and validating each step, researchers can effectively harness the unique properties of this amino acid. The protocols and insights provided in this guide offer a validated framework for navigating the complexities of working with N-Boc-L-tert-leucine, empowering scientists to push the boundaries of peptide design and drug discovery.
References
-
Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link]
-
Fiveable. (2025, August 15). Orthogonal Protection Definition. Available from: [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available from: [Link]
-
Black, G. W., et al. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry, 75(23), 8096–8103. Available from: [Link]
-
Li, Y., et al. (2025, April 14). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules, 30(8), 1-10. Available from: [Link]
-
Dierickx, C., et al. (2026, January 26). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026, March 14). Acids - Reagent Guides. Available from: [Link]
-
Isidro-Llobet, A., et al. (2016). Protecting Groups in Peptide Synthesis. In Peptide Synthesis. Humana Press. Available from: [Link]
-
Organic Chemistry. (2022, December 15). Boc Deprotection Mechanism. YouTube. Available from: [Link]
-
Formaggio, F., et al. (2005). Preferred conformations of peptides containing tert-leucine, a sterically demanding, lipophilic alpha-amino acid with a quaternary side-chain Cbeta atom. Chemistry, 11(8), 2395-404. Available from: [Link]
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5732-5737. Available from: [Link]
-
AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]
-
Zhang, W., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145–10150. Available from: [Link]
-
Rapsch, A. A., et al. (2025). Development of ArgTag for Scalable Solid-Phase Synthesis of Aggregating Peptides. Journal of the American Chemical Society. Available from: [Link]
-
AAPPTec. Coupling Reagents. Available from: [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]
-
Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available from: [Link]
-
Zhang, W., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. PubMed. Available from: [Link]
-
ResearchGate. Amino acid structure and “Difficult sequences” In solid phase peptide synthesis. Available from: [Link]
-
Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 56(6), 515-535. Available from: [Link]
-
Narita, M., et al. (1993). Tertiary peptide bond containing-oligo(Leu)s. Conformational studies in solution of oligo (L-leucine)s with L-proline residue and glycyl-N-(2, 4-dimethoxybenzyl). International Journal of Peptide and Protein Research, 41(4), 366-74. Available from: [Link]
-
Desbène-Finck, S., et al. (2002). Secondary conformation of short lysine- and leucine-rich peptides assessed by optical spectroscopies: effect of chain length, concentration, solvent, and time. Biopolymers, 63(3), 156-69. Available from: [Link]
-
Akimori, T., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5364. Available from: [Link]
-
ResearchGate. (PDF) Procedures to Improve Difficult Couplings. Available from: [Link]
-
Kurokawa, N., et al. (1997). A Racemization-Free Coupling Method for Peptides Having N-Methylamino Acids at the Carboxy-Termini. Chemical and Pharmaceutical Bulletin, 45(5), 822-827. Available from: [Link]
-
BOC-Amino Acids. BOC-Amino Acids. Available from: [Link]
-
AAPPTec. Boc-Tle-OH [62965-35-9]. Available from: [Link]
-
Das, J., et al. (2020). Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus-Like Nanoparticles for Nucleic Acid Delivery. Chembiochem, 21(16), 2278-2283. Available from: [Link]
Sources
- 1. Preferred conformations of peptides containing tert-leucine, a sterically demanding, lipophilic alpha-amino acid with a quaternary side-chain Cbeta atom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-(tert-Butoxycarbonyl)-L-tert-leucine | 62965-35-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. Knowledge Center Archive - Bachem [bachem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Acids - Wordpress [reagents.acsgcipr.org]
- 11. total-synthesis.com [total-synthesis.com]
- 12. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 13. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 14. Development of ArgTag for Scalable Solid-Phase Synthesis of Aggregating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Purification of 2-(Tert-butyl carboxy)-3,3-dimethylbutanoic Acid Derivatives
Introduction
Derivatives of 2-(tert-butyl carboxy)-3,3-dimethylbutanoic acid, particularly N-Boc-L-tert-leucine and its analogues, are invaluable chiral building blocks in modern pharmaceutical research and drug development.[1][2] Their sterically hindered nature, conferred by the 3,3-dimethylbutyl (tert-leucine) side chain, is frequently exploited to design peptides and small molecules with enhanced metabolic stability and specific conformational properties. The tert-butoxycarbonyl (Boc) protecting group is a standard feature, masking the amine's reactivity while allowing for facile deprotection under acidic conditions.[3][4]
The efficacy and safety of any resulting therapeutic agent are directly dependent on the purity of these intermediates. Synthetic routes can introduce a variety of impurities, including unreacted starting materials, byproducts, and in the case of chiral synthesis, undesired stereoisomers.[5] This guide provides a comprehensive overview of robust purification strategies, detailing the underlying principles and offering step-by-step protocols tailored for researchers and drug development professionals.
Understanding the Purification Challenge: Physicochemical Properties and Impurity Profile
Successful purification begins with a thorough understanding of the target molecule and potential contaminants.
Key Molecular Features:
-
Acidity: The presence of a carboxylic acid group (pKa ~4-5) is the most significant feature for purification, allowing for techniques like acid-base extraction.
-
Steric Bulk: The tert-butyl group of the Boc protector and the tert-leucine side chain create significant steric hindrance. This can influence solubility, crystallization behavior, and interaction with chromatographic stationary phases.[3]
-
Chirality: The α-carbon is a stereocenter, meaning these compounds exist as enantiomers. Most applications require the single, enantiomerically pure form, making chiral resolution a critical step if the synthesis is not perfectly stereoselective.[6][7]
-
Polarity: These molecules are moderately polar, with solubility in a range of organic solvents like ethyl acetate, dichloromethane, and alcohols, but generally low solubility in water in their protonated form.[8]
Common Impurities from Synthesis:
-
Unreacted Starting Materials: Such as the free amino acid (e.g., L-tert-leucine).
-
Reagent-Derived Byproducts: From the Boc-protection step, common impurities include byproducts from di-tert-butyl dicarbonate (Boc₂O).[9]
-
Side-Reaction Products: Products from incomplete reactions or undesired side reactions.
-
Diastereomers/Enantiomers: If the synthesis is not enantioselective or uses a chiral auxiliary, the undesired stereoisomer will be a key impurity.[7]
Strategic Approach to Purification
The optimal purification strategy depends on the physical state of the crude product, the nature of the impurities, and the required scale. The following workflow provides a general decision-making framework.
Caption: Decision workflow for selecting a purification technique.
Core Purification Protocols
Protocol 1: Acid-Base Extraction
This technique is a highly effective first-pass purification to remove neutral or basic impurities from the acidic target compound. It leverages the differential solubility of the carboxylic acid and its corresponding carboxylate salt.[8][10] The protonated acid is soluble in organic solvents, while its deprotonated salt form is soluble in water.[11]
Causality Behind Choices:
-
Weak Base (Sodium Bicarbonate): A saturated solution of sodium bicarbonate (NaHCO₃) is used instead of a strong base like sodium hydroxide (NaOH).[12] This is critical because a strong base could hydrolyze the tert-butyl ester of the Boc group, cleaving the protecting group.[10]
-
Backwashing: An optional backwash of the aqueous layer with a fresh organic solvent helps remove any neutral impurities that may have been physically carried over.[12]
Caption: Workflow for acid-base extraction of a carboxylic acid.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude product in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Extraction: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and invert gently several times, venting frequently to release pressure from CO₂ evolution.[5] Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the sodium salt of your carboxylic acid, into a clean Erlenmeyer flask.[5]
-
Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the acid. Combine the aqueous extracts. The organic layer containing neutral impurities can be discarded.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 6M HCl, dropwise while stirring until the solution becomes acidic (pH ~2, check with litmus paper).[5] The pure carboxylic acid should precipitate out as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove inorganic salts.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Protocol 2: Recrystallization
For solid products, recrystallization is a powerful technique to achieve high purity by removing impurities that have different solubility characteristics.[13] The key is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
Causality Behind Choices:
-
Solvent Selection: The ideal solvent will have a steep solubility curve for the desired compound. A systematic solvent screening is often necessary.[13]
-
Slow Cooling: Slow cooling is crucial for the formation of a well-ordered crystal lattice, which excludes impurity molecules. Rapid cooling can cause the product to precipitate or "crash out," trapping impurities.[13]
-
Seeding: Adding a seed crystal can help induce crystallization if it does not occur spontaneously.[13]
Table 1: Common Solvents for Recrystallization
| Solvent/System | Polarity | Boiling Point (°C) | Comments |
| Ethyl Acetate / Heptane | Medium/Nonpolar | 77 / 98 | A common choice. Dissolve in hot EtOAc, add Heptane until cloudy, then clarify with a drop of EtOAc. |
| Isopropanol / Water | Polar Protic | 82 / 100 | Good for moderately polar compounds. Dissolve in hot alcohol and add water. |
| Toluene | Aromatic | 111 | Can be effective for less polar compounds. |
| Acetonitrile | Polar Aprotic | 82 | Another good option for moderately polar solids. |
Step-by-Step Protocol:
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of a suitable hot solvent to the crude solid to dissolve it completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.[13]
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to rinse away any remaining mother liquor containing impurities.
-
Drying: Dry the pure crystals in a vacuum oven or desiccator.
Protocol 3: Flash Column Chromatography
When recrystallization is ineffective or the product is an oil, flash column chromatography is the method of choice. It separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent).[5]
Causality Behind Choices:
-
Acidified Eluent: Carboxylic acids often streak or "tail" on silica gel due to strong interactions between the acidic proton and the silica surface. Adding a small amount (0.5-1%) of a volatile acid like acetic or formic acid to the eluent suppresses the deprotonation of the carboxylic acid, ensuring it moves as a single, well-defined band.[5]
-
Solvent System: A typical mobile phase for these compounds is a mixture of a nonpolar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate). The ratio is optimized using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of ~0.3 for the target compound.
Table 2: Typical Mobile Phases for Chromatography
| Solvent System | Ratio (v/v) | Modifier |
| Heptane / Ethyl Acetate | 90:10 to 50:50 | 0.5-1% Acetic Acid |
| Dichloromethane / Methanol | 99:1 to 95:5 | 0.5-1% Acetic Acid |
Step-by-Step Protocol:
-
TLC Analysis: Determine the optimal eluent composition by TLC, remembering to add the acidic modifier to the TLC jar.
-
Column Packing: Pack a glass column with silica gel using the initial, less polar eluent mixture.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column (dry loading).
-
Elution: Run the column with the mobile phase, gradually increasing the polarity if necessary to elute the compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.[5]
Protocol 4: Chiral Purification via Diastereomeric Salt Crystallization
When a racemic or enantiomerically-impure mixture needs to be separated, diastereomeric salt crystallization is a classical and effective large-scale method. It involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base (the resolving agent) to form a mixture of diastereomeric salts.[7][14] These diastereomers have different physical properties, including solubility, allowing them to be separated by fractional crystallization.[14][15]
Step-by-Step Protocol:
-
Resolving Agent Selection: Choose an appropriate and commercially available chiral amine, such as (R)-(+)-1-phenylethylamine or (S)-(-)-1-phenylethylamine.[7]
-
Salt Formation: Dissolve the racemic carboxylic acid (1.0 eq) in a suitable solvent (e.g., ethanol or isopropanol). Add the chiral resolving agent (0.5-1.0 eq) to the solution. The diastereomeric salt may precipitate immediately or upon heating and subsequent cooling.
-
Fractional Crystallization: Heat the mixture to obtain a clear solution and then allow it to cool slowly. One diastereomeric salt should crystallize preferentially due to lower solubility.[7]
-
Isolation of Diastereomer: Collect the crystals by filtration. The enantiomeric enrichment can be improved by further recrystallization.
-
Liberation of the Free Acid: Dissolve the purified diastereomeric salt in water and acidify with 1M HCl to pH ~2. This protonates the carboxylate and protonates the chiral amine, breaking the salt.
-
Extraction: Extract the pure enantiomer of the carboxylic acid into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the enantiomerically pure product.[7]
Troubleshooting Common Purification Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product "oils out" during recrystallization | Solvent is too nonpolar; cooling is too rapid; impurities are present. | Add a more polar co-solvent; ensure slow, controlled cooling; try pre-purifying by extraction or chromatography.[13] |
| Streaking or tailing on TLC/Column | The compound is acidic and interacting strongly with the silica gel. | Add 0.5-1% acetic or formic acid to the eluent to suppress deprotonation.[5] |
| Low recovery after acid-base extraction | Incomplete extraction into the aqueous layer; incomplete precipitation upon re-acidification. | Perform multiple extractions with the basic solution; ensure pH is sufficiently low (~2) during re-acidification; if the product is slightly water-soluble, extract it back into an organic solvent after acidification.[11] |
| Poor separation of diastereomeric salts | The solubility difference between the salts is small in the chosen solvent. | Screen a variety of solvents and solvent mixtures to find a system with optimal solubility differences.[7] |
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
ACS Publications. (2025, August 6). Efficient Crystallization-Induced Dynamic Resolution of α-Substituted Carboxylic Acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent. Retrieved from [Link]
-
ACS Publications. (2023, July 11). Optical Resolution of Carboxylic Acid Derivatives of Homoleptic Cyclometalated Iridium(III) Complexes. Retrieved from [Link]
-
ACS Publications. (2005, March 23). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. Retrieved from [Link]
-
ACS Publications. (2009, November 12). Role of a Carboxylic Acid on the Crystallization, Deposition, and Gelation of Long-Chained n-Alkanes in Solution. Retrieved from [Link]
- Google Patents. (n.d.). US5034105A - Carboxylic acid purification and crystallization process.
-
Organic Syntheses. (n.d.). Procedure for N-tert-butoxycarbonyl-L-phenylalanine. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Highly selective deprotection of tert-butyl esters using ytterbium triflate. Retrieved from [Link]
-
PubMed. (2005, April 29). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. Retrieved from [Link]
- Google Patents. (n.d.). WO2009039361A2 - Process for the preparation of (s)-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid.
-
Organic Chemistry Portal. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Retrieved from [Link]
-
PubChem. (n.d.). (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
-
ACS Publications. (n.d.). Synthesis of β,β-Dimethylated Amino Acid Building Blocks Utilizing the 9-Phenylfluorenyl Protecting Group. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Supporting Information X-Ray Responsive Nanoparticles. Retrieved from [Link]
-
Organic Chemistry Portal. (2006). Useful Reagents for Introduction of Boc and Fmoc Protective Groups to Amines. Retrieved from [Link]
-
PubChem. (n.d.). 2-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN103787971A - Preparation method of tert-butyl ester.
Sources
- 1. (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid | C11H21NO4 | CID 2734668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid | C11H21NO4 | CID 5046859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Useful Reagents for Introduction of Boc and Fmoc Protective Groups to Amines: Boc-DMT and Fmoc-DMT [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. vernier.com [vernier.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. benchchem.com [benchchem.com]
- 14. Chiral resolution - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
Introduction & Mechanistic Rationale: The "tert-Butyl Effect"
Application Note: Strategic Incorporation of N-Boc-L-tert-Leucine in Peptidomimetic Drug Discovery
N-Boc-L-tert-leucine (Boc-Tle-OH) is a cornerstone unnatural amino acid building block in modern medicinal chemistry. Unlike natural aliphatic amino acids (e.g., leucine or valine), L-tert-leucine possesses a highly bulky tert-butyl side chain. The deliberate substitution of natural residues with this moiety is driven by its profound steric effects, which impart critical pharmacological properties to peptidomimetic therapeutics:
-
Conformational Restriction : The extreme steric hindrance of the tert-butyl group severely restricts the rotational freedom of the peptide backbone. This locks the molecule into a rigid bioactive conformation, significantly reducing the entropic penalty upon binding to target active sites (such as the S2 or S3 pockets of viral proteases) 1.
-
Metabolic Shielding : Proteolytic enzymes require specific backbone geometries to hydrolyze amide bonds. The massive steric shield provided by the tert-butyl group physically blocks protease access, dramatically enhancing the in vivo half-life of the drug 2.
-
Orthogonal Protection : The N-Boc (tert-butoxycarbonyl) protecting group allows for selective, mild acidic deprotection without disrupting the newly formed, sterically hindered amide bonds 1.
Logical relationship mapping how tert-leucine's steric bulk drives drug efficacy and stability.
Key Applications in Medicinal Chemistry
Boc-Tle-OH is heavily utilized in two major therapeutic paradigms:
-
Antiviral Protease Inhibitors : In the synthesis of Nirmatrelvir (the active antiviral component of Paxlovid), Boc-Tle-OH is coupled to a bicyclic proline derivative to precisely occupy the S2 subsite of the SARS-CoV-2 3CL main protease (Mpro) 12. Similar structural motifs are foundational in HCV protease inhibitors (Boceprevir, Telaprevir) and HIV protease inhibitors (Atazanavir).
-
Targeted Protein Degradation (PROTACs) : The von Hippel-Lindau (VHL) E3 ligase is frequently recruited using ligands derived from a tert-leucine-hydroxyproline (Tle-Hyp) dipeptide core. The coupling of Boc-Tle-OH to hydroxyproline is a universal step in synthesizing VHL-recruiting PROTACs for neurodegenerative diseases and oncology [[3]]() 4.
Quantitative Data Presentation: Structural Role of Tle
| Drug / Compound Class | Target Protein | Therapeutic Area | Role of the tert-Leucine Moiety |
| Nirmatrelvir | SARS-CoV-2 3CLpro | COVID-19 | Occupies the S2 pocket; prevents rapid proteolytic degradation. |
| Atazanavir | HIV-1 Protease | HIV/AIDS | Drives the molecule into a rigid, symmetric bioactive conformation. |
| Boceprevir | HCV NS3/4A Protease | Hepatitis C | Enhances binding affinity via hydrophobic interactions in the S3 pocket. |
| VHL Ligands (PROTACs) | VHL E3 Ligase | Oncology / Neurodegeneration | Forms the critical Tle-Hyp recognition motif essential for VHL binding. |
Synthetic Workflows and Self-Validating Protocols
The very steric bulk that makes tert-leucine desirable also makes it notoriously difficult to couple. Standard coupling reagents (like DCC or EDC alone) often fail, leading to low yields, incomplete reactions, or epimerization 2. Therefore, highly reactive uronium/aminium salts like HATU paired with a non-nucleophilic base (DIPEA ) are the gold standard for this transformation [[3]]() 1.
Workflow for N-Boc-L-tert-leucine incorporation via HATU coupling and subsequent deprotection.
Protocol 1: HATU-Mediated Amide Coupling of N-Boc-L-tert-Leucine
Objective: To achieve high-yielding amide bond formation between the sterically hindered Boc-Tle-OH and a secondary/primary amine (e.g., hydroxyproline methyl ester or bicyclic proline) without epimerization [[3]]() 2.
Step-by-Step Methodology:
-
Reagent Preparation : In an oven-dried, argon-purged flask, dissolve N-Boc-L-tert-leucine (1.0 equiv, typically 0.1–0.5 M) and HATU (1.1 equiv) in anhydrous N,N-Dimethylformamide (DMF).
-
Causal Rationale: DMF is a highly polar aprotic solvent that solubilizes both the peptide components and the highly polar HATU salt. Argon prevents ambient moisture from hydrolyzing the active ester intermediate.
-
-
Pre-Activation : Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) to the mixture and stir at 0 °C for 10–15 minutes.
-
Causal Rationale: DIPEA is a non-nucleophilic base. It deprotonates the carboxylic acid of Boc-Tle-OH, allowing it to attack HATU. This forms the highly reactive HOAt ester. Pre-activation at 0 °C prevents premature degradation of the active ester and suppresses epimerization at the alpha-carbon.
-
-
Amine Addition : Dissolve the amine partner (1.0 equiv) in a minimal volume of anhydrous DMF and add it dropwise to the pre-activated mixture. If the amine is an HCl or TFA salt, add an additional 1.0–2.0 equiv of DIPEA.
-
Causal Rationale: The extra base is required to neutralize the amine salt, liberating the free nucleophile necessary to attack the bulky HOAt-active ester.
-
-
Reaction Progression : Allow the reaction to warm to room temperature (25 °C) and stir for 4–10 hours 31.
-
Self-Validation (QC): Monitor the reaction via LC-MS or TLC (e.g., 50% EtOAc/Hexanes, visualized with Ninhydrin for the amine and KMnO4 for the product). The reaction is complete when the amine peak is consumed and the desired mass [M+H]+ is dominant.
-
-
Quenching and Workup : Quench the reaction with saturated aqueous NH4Cl. Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO3 (to remove unreacted acid and HOAt), and brine.
-
Causal Rationale: This specific washing sequence systematically removes all polar byproducts, often yielding a crude product pure enough for immediate deprotection. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Protocol 2: Acidic Boc-Deprotection
Objective: To selectively remove the N-Boc protecting group to yield the free amine for subsequent synthetic steps.
Step-by-Step Methodology:
-
Solubilization : Dissolve the Boc-protected intermediate in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.
-
Acid Addition : Add either 4N HCl in Dioxane (10 equiv) OR Trifluoroacetic acid (TFA) (equal volume to DCM) at 0 °C.
-
Causal Rationale: The bulky tert-butyl group of the Tle moiety restricts solvent access; however, the Boc group itself remains highly susceptible to acidolysis. HCl in Dioxane is often preferred over TFA to avoid the formation of difficult-to-remove trifluoroacetate salts, yielding a crystalline HCl salt directly 14.
-
-
Cleavage : Stir at room temperature for 1–2 hours.
-
Self-Validation (QC): Monitor by LC-MS. The product will show a mass shift of -100 Da (loss of Boc) and will elute significantly earlier on a reverse-phase column due to increased polarity.
-
-
Isolation : Concentrate the reaction mixture in vacuo. Co-evaporate 3x with toluene to remove residual TFA or HCl. Triturate the resulting residue with cold diethyl ether to precipitate the amine salt. Filter and dry under high vacuum.
References
- Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. PMC.
- Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches. MDPI.
- Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the Ataxia telangiectasia. ChemRxiv.
- Recent advances of PROTACs technology in neurodegenerative diseases. Arabian Journal of Chemistry.
Sources
- 1. Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Recent advances of PROTACs technology in neurodegenerative diseases - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Center: Challenges in the Purification of N-Boc-L-tert-leucine Products
Welcome to our dedicated technical support center for navigating the complexities of purifying N-Boc-L-tert-leucine. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining this critical building block in a highly pure, crystalline form. The unique steric hindrance imparted by the tert-butyl side chain of L-tert-leucine presents specific purification hurdles not always encountered with other Boc-protected amino acids.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to empower you to overcome these challenges and ensure the quality and reliability of your synthesis.
Part 1: Troubleshooting Guide - Common Purification Issues
This section addresses specific problems you might face during the purification of N-Boc-L-tert-leucine in a practical question-and-answer format.
Issue 1: Product "Oiling Out" or Remaining as a Persistent Oil
Question: My N-Boc-L-tert-leucine product has separated as a viscous oil after the workup and solvent evaporation, and it refuses to solidify. How can I induce crystallization?
Answer: "Oiling out" is a common and frustrating challenge, particularly with sterically hindered compounds like N-Boc-L-tert-leucine. This phenomenon occurs when the compound separates from the solution as a supersaturated liquid rather than a crystalline solid. Several factors, including residual solvents, impurities, and the compound's intrinsic properties, can contribute to this.
Causality and Strategic Solutions:
-
Residual Solvents: Trace amounts of solvents, especially tert-butanol (a byproduct of the Boc protection reaction), can significantly depress the melting point and inhibit crystallization.
-
Solution: Ensure rigorous removal of all volatile components by drying the product under a high vacuum (less than 1 mm Hg)[1]. Co-evaporation with a solvent like toluene can be effective in azeotropically removing residual tert-butanol.
-
-
Impurity-Driven Inhibition: The presence of unreacted starting materials or byproducts can interfere with the formation of a crystal lattice.
-
Solution 1: Seeding: If you have a small amount of pure, solid N-Boc-L-tert-leucine, adding a "seed crystal" to the oil can provide a nucleation point for crystallization to begin.
-
Solution 2: Pulping (Trituration): This technique involves stirring the oil with a non-polar solvent in which the desired product is insoluble but the impurities have some solubility. This can help to "crash out" the product as a solid.
-
-
Supersaturation and Cooling Rate: Rapid cooling of a highly concentrated solution can lead to the formation of an oil instead of crystals.
-
Solution: After dissolving the crude product in a minimal amount of a "good" solvent, add a "poor" solvent dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the oil and allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator[1].
-
Issue 2: Low Yield After Purification
Question: After successfully crystallizing my N-Boc-L-tert-leucine, the final yield is disappointingly low. What are the likely causes and how can I improve it?
Answer: Low yield after recrystallization is often a trade-off for high purity. However, significant product loss can often be mitigated by optimizing the purification protocol.
Causality and Strategic Solutions:
-
Excessive Solvent Usage: Using too much "good" solvent during recrystallization will result in a significant portion of your product remaining in the mother liquor, even at low temperatures.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. This ensures the solution is saturated upon cooling, maximizing crystal formation.
-
-
Premature Crystallization: If the product crystallizes too quickly from a hot solution, impurities can become trapped within the crystal lattice, necessitating further purification steps that reduce the overall yield.
-
Solution: If crystallization occurs too rapidly, gently reheat the solution to redissolve the solid and add a small amount of additional "good" solvent before allowing it to cool more slowly.
-
-
Incomplete Precipitation: The solubility of N-Boc-L-tert-leucine in the chosen solvent system might still be significant even at low temperatures.
-
Solution: Ensure the solution is thoroughly cooled in an ice bath or refrigerator for a sufficient amount of time to maximize precipitation before filtration.
-
Issue 3: Presence of Unreacted Starting Materials or Reagents
Question: My purified N-Boc-L-tert-leucine is contaminated with unreacted L-tert-leucine or di-tert-butyl dicarbonate (Boc-anhydride). How can I remove these?
Answer: The presence of starting materials and reagents post-synthesis is a common issue that can often be resolved with a targeted workup procedure before attempting crystallization.
Causality and Strategic Solutions:
-
Unreacted L-tert-leucine: Due to its zwitterionic nature, L-tert-leucine has different solubility properties compared to the protected product.
-
Excess Boc-anhydride: Boc-anhydride is a non-polar impurity that can be challenging to remove by simple extraction.
-
Solution 1: Aqueous Base Wash: A wash with a saturated aqueous solution of sodium bicarbonate can help to hydrolyze some of the excess Boc-anhydride[1].
-
Solution 2: Scavenger Resins: For stubborn cases, using a polymer-supported trisamine scavenger resin can effectively remove unreacted Boc-anhydride[4].
-
Solution 3: High Vacuum: Boc-anhydride is relatively volatile and can be removed by evaporation under a high vacuum[4].
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in N-Boc-L-tert-leucine synthesis?
A1: The most common impurities typically arise from the synthesis process itself and can include:
-
Unreacted L-tert-leucine: The starting amino acid.
-
Di-tert-butyl dicarbonate (Boc-anhydride): The protecting group reagent, often used in excess.
-
tert-Butanol: A byproduct of the reaction.
-
N,N'-di-Boc-L-tert-leucine: Although less common, over-protection can sometimes occur[].
Q2: Why is the Boc group on L-tert-leucine considered "sterically hindered"?
A2: The tert-butyl group on the side chain of L-tert-leucine is bulky. This steric hindrance can slow down the rate of reactions at the alpha-amino and carboxyl groups, including both the protection reaction and subsequent coupling reactions in peptide synthesis[4]. This can sometimes lead to incomplete reactions and a more complex mixture of products to purify.
Q3: Can I use any solvent system for recrystallization?
A3: While several solvent systems can be effective for Boc-amino acids, the ideal choice depends on the specific solubility profile of N-Boc-L-tert-leucine. A good starting point is a binary solvent system with a "good" solvent where the compound is soluble (e.g., ethyl acetate, methanol, ethanol, DMF, DMSO) and a "poor" anti-solvent where it is sparingly soluble (e.g., hexane, heptane, water)[1][6].
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques is recommended for comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column can be used to assess chemical purity. Chiral HPLC is necessary to confirm the enantiomeric purity and ensure no racemization has occurred[][7].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and identifying any organic impurities[3][].
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
Part 3: Experimental Protocols and Data
Protocol 1: Standard Aqueous Workup for Crude N-Boc-L-tert-leucine
This protocol is designed to remove the majority of water-soluble impurities and unreacted starting materials before crystallization.
-
After the Boc-protection reaction is complete, remove the organic solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with:
-
10% w/v aqueous citric acid (2 x volume of organic layer) to remove unreacted L-tert-leucine and any basic catalysts[3].
-
Saturated aqueous sodium bicarbonate (2 x volume of organic layer) to remove any acidic byproducts and excess Boc-anhydride.
-
Brine (1 x volume of organic layer) to remove residual water.
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-Boc-L-tert-leucine, which may be an oil or a semi-solid.
Protocol 2: Recrystallization of N-Boc-L-tert-leucine
This protocol provides a general method for the crystallization of the crude product obtained from the workup.
-
Place the crude N-Boc-L-tert-leucine in an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of a "good" solvent (e.g., ethyl acetate) and gently heat and stir until the compound is fully dissolved.
-
Slowly add a "poor" solvent (e.g., hexane) dropwise with continuous stirring until the solution becomes persistently cloudy.
-
Add a few drops of the "good" solvent back into the solution until it becomes clear again.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
-
Dry the crystals under a high vacuum to a constant weight.
Data Presentation
Table 1: Purity and Yield Data for Recrystallization of Boc-Amino Acids
| Boc-Amino Acid | Recrystallization Method | Initial Purity (HPLC) | Final Purity (HPLC) | Yield | Reference |
| N-Boc-L-phenylglycine | Seeding, solidification, and pulping with n-hexane | 93.2% | 99.3% | 87.5% | [1] |
| N-Boc-L-phenylalanine | Seeding, solidification, and pulping with diethyl ether | 92.8% | 99.2% | 90.5% | [1] |
Part 4: Visualization of Workflows
Diagram 1: Troubleshooting Workflow for Oily Product
Caption: Decision-making workflow for troubleshooting oily N-Boc-L-tert-leucine products.
Diagram 2: General Purification Workflow
Caption: A typical experimental workflow for the purification of N-Boc-L-tert-leucine.
References
-
N-Boc-L-Tert-Leucine. Sinochem Nanjing Corporation. Available at: [Link]
-
Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Scientific Research Publishing. Available at: [Link]
-
Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? ResearchGate. Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
Exploring the Synthesis and Applications of Boc-D-tert-leucine. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Tert-leucine, N-butoxycarbonyl-, butyl ester - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
- Preparation method of N-methoxycarbonyl-L-tert-leucine. Google Patents.
-
Simultaneous determination of primary and secondary d- and l-amino acids by reversed-phase high-performance liquid chromatography using pre-column derivatization with two-step labelling method. Taylor & Francis Online. Available at: [Link]
- Crystallization method of Boc-amino acid. Google Patents.
-
N-(tert-Butoxycarbonyl)-L-tert-leucine ≥98.0% (by HPLC, titration analysis). Avantor. Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. Available at: [Link]
-
Synthesis of tert-Leucine and Related Amino Acids. ResearchGate. Available at: [Link]
-
Supporting Information. Royal Society of Chemistry. Available at: [Link]
-
Experimental Procedures. Royal Society of Chemistry. Available at: [Link]
-
Analysis of Amino Acids by HPLC. Agilent. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. N-Boc-L-tert-Leucine synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. sinochem-nanjing.com [sinochem-nanjing.com]
- 7. Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine [scirp.org]
improving the stereoselectivity of reactions with 2-(Tert-butyl carboxy)-3,3-dimethylbutanoic acid
Technical Support Center: Improving Stereoselectivity with N-Boc-L-tert-leucine Derivatives
Welcome to the technical support center for stereoselective reactions utilizing N-Boc-L-tert-leucine as a chiral auxiliary. The compound, occasionally referred to by the nomenclature 2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoic acid, is a powerful tool for introducing chirality in complex molecule synthesis. Its efficacy stems from the sterically demanding tert-butyl group, which provides exceptional facial shielding to direct the approach of incoming reagents.[1]
This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common experimental issues and to provide a deeper understanding of the factors governing stereoselectivity. The content is structured in a question-and-answer format to directly address challenges encountered in the lab.
Troubleshooting Guide
This section addresses specific problems that may arise during the application of N-acyl L-tert-leucine auxiliaries in stereoselective transformations, particularly in asymmetric alkylation reactions.
Q1: My reaction is showing a low Diastereomeric Ratio (d.r.). What are the primary causes and how can I improve it?
A1: Low diastereoselectivity is a common challenge that can often be resolved by systematically optimizing reaction parameters. The goal is to maximize the energy difference between the two diastereomeric transition states.
Potential Causes & Recommended Solutions:
-
Suboptimal Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to lower selectivity.
-
Solution: Lowering the reaction temperature is the most critical parameter for enhancing diastereoselectivity.[2] Reactions involving lithium enolates are typically performed at -78 °C (dry ice/acetone bath). If selectivity remains poor, exploring even lower temperatures (e.g., -100 °C, dry ice/diethyl ether bath) may be beneficial.
-
-
Incorrect Choice of Base or Solvent: The structure of the metal enolate in solution, which is heavily influenced by the base counterion and the solvent, dictates the transition state geometry.
-
Poor Chelation Control: The high stereoselectivity observed with many chiral auxiliaries relies on the formation of a rigid, chelated transition state.
-
Solution: For N-acyl auxiliary systems, the lithium cation often forms a stable five-membered chelate with the two carbonyl oxygens. If the substrate or electrophile interferes with this chelation, selectivity can drop. The addition of Lewis acids can sometimes enforce a more rigid geometry, but this can also change the sense of induction and should be approached systematically.
-
-
Steric or Electronic Mismatch: The auxiliary's directing ability can be overridden by strong steric or electronic preferences within the substrate itself.
-
Solution: If the substrate has a nearby stereocenter, it may either reinforce ("matched case") or oppose ("mismatched case") the auxiliary's directing influence. If a mismatched case is suspected, sometimes simply switching to the enantiomer of the auxiliary can resolve the issue.
-
Troubleshooting Workflow for Low Diastereoselectivity
Caption: A systematic workflow for troubleshooting and optimizing diastereoselectivity.
Q2: I am observing low chemical yield or incomplete conversion in my alkylation reaction. What can I do?
A2: Low conversion often points to issues with reactivity, which can be influenced by steric hindrance or the stability of the reagents.
Potential Causes & Recommended Solutions:
-
Steric Hindrance: The bulky tert-butyl group of the auxiliary, while excellent for stereocontrol, can sometimes hinder the reaction with bulky substrates or electrophiles, leading to low conversion.
-
Solution: A modest increase in reaction temperature (e.g., from -78 °C to -40 °C) after the addition of the electrophile can sometimes provide the necessary activation energy. However, this must be done cautiously as it can erode diastereoselectivity.[2] Alternatively, using a more reactive electrophile (e.g., an alkyl iodide or triflate instead of a bromide) can improve yields.
-
-
Insufficiently Reactive Enolate: The enolate may not be forming completely or may not be nucleophilic enough.
-
Solution: Ensure strictly anhydrous conditions, as any water will quench the strong base. Use freshly prepared or titrated LDA/LiHMDS solutions. The addition of a co-solvent like Hexamethylphosphoramide (HMPA) can break up enolate aggregates and increase reactivity, but it is highly toxic and should be used as a last resort.
-
-
Electrophile Instability: Some electrophiles, particularly activated ones, can be unstable under the strongly basic reaction conditions.
-
Solution: Add the electrophile slowly at low temperature to a pre-formed enolate solution to maintain a low instantaneous concentration of the electrophile.
-
Q3: I am struggling to separate the resulting diastereomers. What are my options?
A3: While high d.r. is the goal, the ability to separate the diastereomers is crucial for obtaining an enantiomerically pure final product.
Potential Causes & Recommended Solutions:
-
Similar Polarity: Diastereomers can have very similar polarities, making separation by standard flash column chromatography difficult.
-
Solution 1 (Chromatography Optimization): Screen different solvent systems. Switching from a standard ethyl acetate/hexane system to one involving dichloromethane, diethyl ether, or small amounts of a polar modifier like methanol can alter the selectivity of the separation. Using high-performance flash chromatography cartridges can also provide better resolution.
-
Solution 2 (Fractional Crystallization): Diastereomers often have different crystal packing energies and solubilities.[4] Attempting to crystallize the product mixture from various solvents can sometimes lead to the selective precipitation of one diastereomer, providing highly pure material.
-
Solution 3 (Cleavage and Re-evaluation): In some cases, it may be easier to separate the final enantiomeric products after the auxiliary has been cleaved, using chiral HPLC or by forming diastereomeric salts with a resolving agent.[5][6]
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to attach the N-Boc-L-tert-leucine auxiliary to my carboxylic acid substrate?
A1: The most common method is to form an amide bond. This typically involves converting your carboxylic acid to a more reactive species like an acid chloride or using a peptide coupling agent. A standard N-acylation protocol is provided below.
Q2: What is the mechanistic basis for the high stereoselectivity?
A2: The high degree of stereocontrol is attributed to the formation of a rigid, five-membered chelated (Z)-enolate intermediate with the lithium counterion. The large tert-butyl group of the tert-leucine auxiliary effectively blocks one face of this planar enolate, forcing the electrophile to approach from the less sterically hindered opposite face. This leads to the preferential formation of one diastereomer.[7]
Q3: How do I determine the diastereomeric ratio (d.r.) of my product mixture?
A3: The most common and direct method is high-field ¹H NMR spectroscopy.[8] Diastereomers are distinct compounds and will have slightly different chemical shifts for their respective protons. Look for a well-resolved proton signal (e.g., a methyl doublet or a methine proton) that is clearly duplicated. The ratio of the integrals of these two signals directly corresponds to the diastereomeric ratio.[9][10] For difficult cases with significant signal overlap, techniques like ³¹P NMR (if applicable) or HPLC with a chiral or achiral column can also be used.[11]
Q4: How can I remove the chiral auxiliary after the reaction?
A4: The cleavage method depends on the nature of the linkage (e.g., amide) and the stability of your product. For N-acyl auxiliaries, the amide bond is robust. Common methods include:
-
Hydrolysis: Vigorous acidic (e.g., H₂SO₄/H₂O) or basic (e.g., LiOH/H₂O₂) hydrolysis can cleave the amide to yield the chiral carboxylic acid.
-
Reductive Cleavage: Reagents like lithium aluminum hydride (LiAlH₄) will reduce the amide to yield the corresponding chiral primary alcohol.
-
Conversion to Other Functional Groups: The amide can be converted to an ester or Weinreb amide to facilitate milder cleavage conditions.
It is crucial to choose a method that does not risk epimerization of the newly created stereocenter.
Data & Protocols
Table 1: Influence of Reaction Parameters on Diastereoselectivity
| Parameter | Condition A | Condition B | Typical Outcome | Rationale |
| Base | LDA (Lithium Diisopropylamide) | NaHMDS (Sodium Hexamethyldisilazide) | LDA often gives higher d.r. | The smaller lithium cation forms a tighter, more organized chelated transition state, enhancing facial bias.[3] |
| Temperature | -40 °C | -78 °C | -78 °C provides significantly higher d.r. | Lower temperatures favor the kinetically controlled product by increasing the energy gap between diastereomeric transition states.[2] |
| Solvent | THF | Toluene | THF is generally preferred. | THF's coordinating ability helps to form a monomeric, well-defined enolate structure. |
| Electrophile | Benzyl Bromide | Benzyl Iodide | Iodide can increase yield. | The C-I bond is weaker, making it a more reactive electrophile, which can be useful for sterically hindered systems. |
Experimental Protocols
Protocol 1: N-Acylation of L-tert-leucine Methyl Ester (Note: This protocol assumes the use of the methyl ester of L-tert-leucine, which is then coupled with the desired acyl group. The Boc-protected acid is used in peptide synthesis but less commonly as a direct auxiliary for enolate alkylation).
-
Acid Chloride Formation: In a fume hood, add oxalyl chloride (1.2 eq.) and a catalytic drop of DMF to a solution of your carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C.
-
Stir for 1-2 hours at room temperature. The reaction is complete when gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Coupling: Dissolve the crude acid chloride in anhydrous THF and cool to 0 °C.
-
In a separate flask, dissolve L-tert-leucine methyl ester hydrochloride (1.0 eq.) and triethylamine (2.2 eq.) in anhydrous THF.
-
Slowly add the acid chloride solution to the amino ester solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the N-acyl product by flash column chromatography.
Protocol 2: Diastereoselective Enolate Alkylation
-
Setup: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve the N-acyl L-tert-leucine derivative (1.0 eq.) in anhydrous THF.
-
Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.05 eq.) in THF dropwise via syringe.
-
Stir the resulting solution at -78 °C for 45-60 minutes to ensure complete enolate formation.
-
Alkylation: Add the alkylating agent (e.g., allyl iodide, 1.2 eq.) dropwise to the enolate solution.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring progress by TLC.
-
Workup: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Determine the crude d.r. by ¹H NMR analysis before purifying by flash column chromatography.
Protocol 3: Reductive Cleavage of the Chiral Auxiliary
-
Setup: Dissolve the purified, alkylated N-acyl auxiliary product (1.0 eq.) in anhydrous THF under an inert atmosphere.
-
Reduction: Cool the solution to 0 °C in an ice bath.
-
Carefully add lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq.) portion-wise. Caution: Exothermic reaction and hydrogen gas evolution.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-6 hours.
-
Workup (Fieser method): Cool the mixture to 0 °C. Sequentially and slowly add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams.
-
Stir vigorously until a white, granular precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Concentrate the filtrate to yield the crude chiral primary alcohol. The recovered auxiliary (as an amino alcohol) will also be present and can often be separated by chromatography or acid/base extraction.
Mechanism of Stereodirection
Caption: Simplified model showing facial shielding by the auxiliary.
References
-
Hummel, W., Kuzu, M., & Geueke, B. (2003). An efficient and selective enzymatic oxidation system for the synthesis of enantiomerically pure D-tert-leucine. Organic Letters, 5(20), 3649-50. [Link]
-
Schöllkopf, U., Groth, U., & Deng, C. (1981). Synthesis of tert-Leucine and Related Amino Acids. Angewandte Chemie International Edition in English, 20(9), 798-799. [Link]
-
Manchester NMR Methodology Group. (2014). High sensitivity band-selective pure shift NMR for the determination of diastereomeric ratio. Chemical Communications. Available at: [Link]
-
Reddit r/OrganicChemistry. (2024). Can you have high enantiomeric ratio but low diastereomeric ratio?. Available at: [Link]
-
Mukaiyama, T., & Asami, M. (1977). Asymmetric syntheses using tert-leucine. 1. An asymmetric synthesis of .beta.-substituted aldehydes via 1,4-addition of Grignard reagents to chiral .alpha.,.beta.-unsaturated aldimines. Journal of the American Chemical Society, 99(21), 7082-7084. [Link]
-
Larrow, J. F., & Jacobsen, E. N. (2004). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 81(10), 1482. [Link]
-
Wang, Y., et al. (2025). Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. ACS Omega. [Link]
-
Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]
-
Imai, N., et al. (1998). The stereoselective synthesis of a-substituted b-amino secondary alcohols based on the proline-mediated, asymmetric a-aminoalkylation of aldehydes. Tetrahedron Letters, 39(36), 6543-6546. [Link]
-
Ordóñez, M., et al. (2019). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. Molecules, 24(21), 3878. [Link]
-
Hruby, V. J., & Qian, X. (1995). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Peptides and Peptidomimetics. [Link]
-
Ghisalba, O., et al. (1995). Enzyme-assisted Preparation of D-tert.Leucine. ResearchGate. [Link]
-
Tang, S., et al. (2016). Directed Evolution of Leucine Dehydrogenase for Improved Efficiency of L-tert-leucine Synthesis. Applied Microbiology and Biotechnology, 100(10), 4449-4458. [Link]
-
Puchot, C., et al. (1987). Kinetic Resolution When the Chiral Auxiliary Is Not Enantiomerically Pure: Normal and Abnormal Behavior. Journal of the American Chemical Society, 109(8), 2353-2357. [Link]
-
Sibi, M. P., & Ji, J. (1997). Free Radical-Mediated Intermolecular Conjugate Additions. Effect of the Lewis Acid, Chiral Auxiliary, and Additives on Diastereoselectivity. Journal of the American Chemical Society, 119(21), 5034-5035. [Link]
-
Saigo, K., et al. (1996). Molecular-level chiral discrimination and induction. Journal of Chemical Sciences, 108(6), 555-567. [Link]
-
Fahrenbach, A. C., & Engelhart, A. E. (2021). Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy. Chemistry – A European Journal, 27(60), 14897-14902. [Link]
-
Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2, 123. [Link]
-
Crimmins, M. T. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'actualité chimique, 4-5, 36-41. [Link]
-
Adams, R. W., et al. (2014). Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy. RSC Publishing. [Link]
-
Gessner, C., et al. (2006). Diastereoselective formation of highly functionalised a-substituted amino acid derivatives via aldol addition. Amino Acids, 31(3), 333-345. [Link]
-
Takao, K., et al. (2012). Asymmetric Construction of All-Carbon Quaternary Stereocenters by Chiral-Auxiliary-Mediated Claisen Rearrangement and Total Synthesis of (+)-Bakuchiol. Molecules, 17(11), 13330-13344. [Link]
-
Huhmann, S., et al. (2017). Synthesis of enantiomerically pure (2S,3S)-5,5,5-trifluoroisoleucine and (2R,3S)-5,5,5-trifluoro-allo-isoleucine. Beilstein Journal of Organic Chemistry, 13, 2869-2882. [Link]
-
Mear, S. J., et al. (2022). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. DSpace@MIT. [Link]
-
Universitat de Barcelona. (2018). An approach to direct and catalyzed alkylation reaction: Synthesis of N-acyl-1,3-thiazinane-2-thiones and N-acyl-1,3-thiazolidine-2-thiones. [Link]
-
Chen, J., et al. (2019). Development of Powerful Auxiliary-Mediated Ligation To Facilitate Rapid Protein Assembly. Organic Letters, 21(13), 5228-5232. [Link]
-
Isidro-Llobet, A., et al. (2009). Efficient Cleavage of Carboxylic tert-Butyl and 1-Adamantyl Esters, and N-Boc-Amines Using H2SO4 in CH2Cl2. ResearchGate. [Link]
-
Harada, N., et al. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(12), 1686. [Link]
-
Gordon, E. M., & Gallop, M. A. (1995). N-Acylation in Combinatorial Chemistry. ResearchGate. [Link]
-
Fields, G. B. (2011). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. ResearchGate. [Link]
-
Anderson, G. W., & McGregor, A. C. (1957). tert-BUTOXYCARBONYL-L-PROLINE. Organic Syntheses, 37, 1. [Link]
-
Szabó, K., et al. (2019). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry, 47(1), 25-28. [Link]
Sources
- 1. Directed evolution of leucine dehydrogenase for improved efficiency of L-tert-leucine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 4. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.williams.edu [chemistry.williams.edu]
- 8. echemi.com [echemi.com]
- 9. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 10. Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
Technical Support Center: N-Boc-L-tert-leucine Storage & Stability
Welcome to the Technical Support Center for N-Boc-L-tert-leucine (Boc-Tle-OH). This portal provides researchers, scientists, and drug development professionals with authoritative troubleshooting guides and validated protocols to prevent the decomposition of this critical reagent during storage and handling.
Mechanistic Insight: The Causality of Decomposition
N-Boc-L-tert-leucine is heavily utilized in the synthesis of protease inhibitors and PROTACs due to its bulky tert-butyl side chain. However, the tert-butoxycarbonyl (Boc) protecting group is inherently susceptible to acid-catalyzed hydrolysis and thermal degradation[1].
When exposed to ambient moisture, trace acidic impurities—often residual from manufacturing or formed by atmospheric CO₂ dissolving in condensed water—protonate the carbamate carbonyl. This initiates the cleavage of a tert-butyl cation, which subsequently eliminates a proton to form isobutylene gas. The resulting carbamic acid intermediate rapidly decarboxylates, releasing CO₂ gas and yielding the free amino acid, L-tert-leucine[1]. This decomposition reduces the effective concentration of your reagent and introduces reactive free amines that cause uncontrolled self-condensation during peptide coupling.
Chemical degradation pathway of N-Boc-L-tert-leucine triggered by moisture and trace acids.
Diagnostic FAQs: Troubleshooting Storage Issues
Q: I stored my Boc-Tle-OH at room temperature for a month, and now the powder is clumping. Is it still viable? A: Clumping is a primary indicator of moisture ingress. Boc-amino acids are highly sensitive to humidity, which facilitates the formation of acidic microenvironments that catalyze Boc deprotection[1]. You must perform an HPLC or NMR purity check before use. If purity has dropped below 98%, discard or repurify the batch.
Q: Why do I hear a "hiss" or see pressure build-up in my storage vial? A: Pressure build-up is a definitive sign of advanced decomposition. The degradation of the Boc group releases two gases: isobutylene and carbon dioxide[1]. If you observe pressure release upon opening the vial, the reagent has significantly degraded and should not be used in sensitive couplings.
Q: Can I store Boc-Tle-OH as a pre-made stock solution to save time? A: It is highly recommended to store the compound as a dry powder at 2-8°C[2][3]. If a stock solution must be prepared for in vivo or high-throughput workflows, use anhydrous solvents and store at -80°C for a maximum of 6 months, or -20°C for up to 1 month[4].
Quantitative Stability Data
To ensure reproducible experimental results, adhere to the following validated storage timelines based on the state of the reagent[2][3][4].
| Storage Condition | Reagent State | Temperature | Expected Shelf Life | Primary Risk Factor |
| Optimal (Long-term) | Dry Powder | 2°C to 8°C | > 24 Months | Minimal (if properly sealed) |
| Sub-optimal | Dry Powder | 20°C to 25°C | < 6 Months | Thermal degradation, moisture |
| Stock Solution | Dissolved (Anhydrous) | -80°C | 6 Months | Solvent freezing/precipitation |
| Stock Solution | Dissolved (Anhydrous) | -20°C | 1 Month | Hydrolysis |
Validated Experimental Protocols
To establish a self-validating system for reagent integrity, laboratories must implement strict handling workflows. Protocol A prevents degradation, while Protocol B serves as the validation mechanism to confirm Protocol A's success.
Protocol A: Aliquoting and Inert Storage Workflow
Objective: Prevent thermal cycling and moisture condensation during routine use.
-
Pre-equilibration: Remove the bulk reagent from the 2-8°C refrigerator and place it in a desiccator at room temperature for at least 2 hours before opening.
-
Causality: Opening a cold vial immediately exposes the powder to ambient humidity, causing condensation. Equilibrating prevents this moisture ingress.
-
-
Inert Atmosphere Handling: Transfer the sealed, equilibrated vial to a glovebox or a nitrogen/argon-flushed glove bag.
-
Causality: Displacing oxygen and humidity prevents the hydrolytic degradation of the Boc group.
-
-
Aliquoting: Weigh the required amounts into pre-dried, amber glass vials.
-
Causality: Amber glass prevents UV-induced radical formation. Aliquoting ensures the bulk supply is not subjected to repeated temperature fluctuations.
-
-
Sealing: Cap the vials with PTFE-lined septa and seal the exterior with Parafilm.
-
Storage: Transfer the aliquots immediately to a monitored 2-8°C refrigerator[2][3].
Optimal workflow for aliquoting and storing N-Boc-L-tert-leucine to prevent decomposition.
Protocol B: Quality Control (QC) Purity Assessment
Objective: Verify the integrity of Boc-Tle-OH prior to critical peptide coupling steps (Self-Validation of Protocol A).
-
Sample Preparation: Dissolve 1 mg of the stored Boc-Tle-OH aliquot in 1 mL of anhydrous HPLC-grade acetonitrile.
-
Chromatography: Inject 10 µL onto a C18 reverse-phase HPLC column.
-
Elution: Run a gradient of 10% to 90% acetonitrile in water (with 0.1% TFA) over 15 minutes.
-
Detection: Monitor at 210 nm (amide bond absorption).
-
Self-Validation Check: A single sharp peak indicates intact Boc-Tle-OH. The appearance of an early-eluting peak confirms the presence of free L-tert-leucine (indicating Boc deprotection). Do not use the batch if the purity is <98%.
-
References
- Title: N-Boc-L-tert-Leucine | Amino Acid Derivative Source: MedChemExpress URL
- Title: N-Boc-L-Tert-Leucine Source: Sinochem Nanjing Corporation URL
- Title: N-Boc-L-tert-leucine-D9 Source: CLEARSYNTH URL
- Title: 1 Protection Reactions Source: Wiley-VCH URL
Sources
common impurities in commercial 2-(Tert-butyl carboxy)-3,3-dimethylbutanoic acid
Technical Support Center: Troubleshooting 2-(Tert-butyl carboxy)-3,3-dimethylbutanoic acid (CAS 1955494-78-6)
Welcome to the Advanced Technical Support Center. As an Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot common synthetic and analytical issues associated with commercial batches of 2-(tert-butoxycarbonyl)-3,3-dimethylbutanoic acid (also known as 2-(tert-butyl carboxy)-3,3-dimethylbutanoic acid).
This compound is a highly sterically hindered malonic acid mono-ester building block. Due to its structural tension and the inherent lability of the tert-butyl protecting group, it is highly susceptible to specific degradation pathways during storage, handling, and analysis.
Part 1: Quantitative Impurity Profiling
Before troubleshooting, it is critical to understand the analytical profile of the target compound and its most common synthetic or degradation-related impurities.
| Compound | Role | MW ( g/mol ) | ESI-MS ([M-H]⁻) | Characteristic Issue |
| 2-(tert-butoxycarbonyl)-3,3-dimethylbutanoic acid | Target | 216.27 | 215.1 | N/A |
| 2-(tert-butyl)malonic acid | Impurity (Diacid) | 160.17 | 159.1 | Unwanted cross-linking / Bis-acylation |
| 3,3-dimethylbutanoic acid | Impurity (Decarboxylated) | 116.16 | 115.1 | Amide chain termination |
| Di-tert-butyl 2-(tert-butyl)malonate | Impurity (Diester) | 272.38 | Not ionized | Stoichiometry skewing |
Note: The target compound exhibits a predicted monoisotopic mass of 216.136 Da and is a known skin and eye irritant (1)[2] (3)[3].
Part 2: Diagnostic Workflows & Causality (FAQs)
Q1: Why am I observing a mass of 160.1 Da (M-56) or 116.1 Da (M-100) in my LC-MS analysis of this compound? Is my batch degraded? A1: It might be an analytical artifact rather than true degradation.
-
Causality: The compound is a mono-tert-butyl ester. The bulky tert-butyl group at the alpha position induces significant steric strain. Under acidic conditions (like 0.1% Formic Acid in standard LC-MS mobile phases) or thermal stress in the ESI source, the ester undergoes acid-catalyzed cleavage. Protonation of the carbonyl oxygen leads to the release of a highly stable tert-butyl carbocation, which deprotonates to form isobutylene gas (-56 Da) (4)[4]. This forms the diacid (MW 160.17). Subsequent thermal decarboxylation (-44 Da) leads to 3,3-dimethylbutanoic acid (MW 116.16).
-
Action: You must run a mild, neutral LC-MS protocol (See Protocol 1) to validate if the impurity is present in the bulk powder or if it is being generated inside your mass spectrometer.
Q2: How can I selectively remove the diacid impurity (2-(tert-butyl)malonic acid) from my commercial batch? A2: Through a tightly controlled pH-gradient liquid-liquid extraction.
-
Causality: The diacid impurity possesses two free carboxylic acid groups, giving it a significantly lower overall pKa profile (pKa₁ ~2.8) compared to the mono-ester target (pKa ~3.5). By buffering the aqueous phase to exactly pH 4.5, the diacid is predominantly ionized (highly water-soluble), while the mono-ester remains sufficiently protonated to partition into an organic layer like Ethyl Acetate.
-
Action: Execute Protocol 2 below.
Q3: My downstream amide coupling is stalling, and I suspect the presence of 3,3-dimethylbutanoic acid. How does this impurity affect the reaction? A3: It acts as a potent chain terminator.
-
Causality: 3,3-dimethylbutanoic acid is the thermal decarboxylation product of your target material. Because it lacks the orthogonal tert-butyl ester protecting group, it will irreversibly cap your amine nucleophile during HATU/EDC coupling, forming an unreactive lipophilic amide that permanently halts peptide chain elongation.
-
Action: Discard batches with >2% of this impurity, or perform a rigorous recrystallization from hexanes/ethyl acetate.
Q4: Is there a risk of diester (di-tert-butyl 2-(tert-butyl)malonate) contamination? A4: Yes, this is a common manufacturing impurity.
-
Causality: The target compound is often synthesized via the partial saponification of the diester precursor. Incomplete hydrolysis leaves residual diester. This impurity is inert to standard coupling conditions, but it will artificially inflate the mass of your reagent, skewing your stoichiometric calculations and leading to incomplete reactions.
Part 3: Mechanistic & Workflow Visualizations
Fig 1. Mechanistic degradation and synthetic impurity pathways of 2-(tert-butoxycarbonyl)-3,3-dimethylbutanoic acid.
Fig 2. Self-validating analytical workflow for identifying and remediating common impurities.
Part 4: Validated Remediation Protocols
Protocol 1: Artifact-Free LC-MS Analysis
Objective: Prevent in-source fragmentation (loss of isobutylene) to determine true batch purity.
-
Mobile Phase Preparation: Replace standard 0.1% Formic Acid with a neutral buffer. Use 10 mM Ammonium Acetate in LC-MS grade Water (Mobile Phase A) and pure Acetonitrile (Mobile Phase B).
-
Source Tuning: Lower the ESI desolvation temperature to <150°C to prevent thermal decarboxylation.
-
Detection: Run in Negative Ion Mode (ESI-). Extract chromatograms for m/z 215.1 (Target), 159.1 (Diacid), and 115.1 (Decarboxylated).
-
Self-Validation: If the m/z 159 peak disappears under these neutral, low-heat conditions, the previously observed impurity was an MS artifact. If it persists, it is a true chemical impurity in your batch.
Protocol 2: pH-Controlled Extraction of Diacid Impurity
Objective: Selectively wash out the over-hydrolyzed diacid impurity without losing the target mono-ester.
-
Dissolution: Dissolve 1.0 g of the commercial batch in 10 mL of Ethyl Acetate.
-
Buffer Preparation: Prepare a 0.1 M Sodium Citrate buffer and adjust precisely to pH 4.5 using dilute NaOH or HCl.
-
Extraction: Transfer the organic solution to a separatory funnel. Add 10 mL of the pH 4.5 buffer. Shake vigorously and vent.
-
Separation: Allow the layers to separate. The diacid will partition into the lower aqueous layer. Drain the aqueous layer.
-
Recovery: Wash the organic layer once with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Critical: Keep the rotary evaporator water bath below 30°C to prevent thermal decarboxylation.
-
Self-Validation: Analyze the recovered organic layer by TLC (Hexane:EtOAc 7:3 with 1% AcOH). The diacid (which runs at a significantly lower Rf) should be completely absent, leaving only the target spot.
References
-
PubChemLite : "1955494-78-6 (C11H20O4) - Structural and Monoisotopic Mass Information." URL:[Link]
-
NextSDS : "2-[(tert-butoxy)carbonyl]-3,3-dimethylbutanoic acid — Chemical Substance Hazard Information." URL:[Link]
Sources
Technical Support Center: Method Refinement for N-Boc-L-tert-leucine NMR Analysis
Welcome to the Technical Support Center for the NMR analysis of N-Boc-L-tert-leucine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this sterically hindered amino acid derivative in their work. As a Senior Application Scientist, I have compiled this resource to not only provide step-by-step protocols but also to offer in-depth explanations of the underlying principles that govern the NMR behavior of this molecule. Our focus here is on proactive problem-solving and robust method development.
The Challenge: Rotamers in N-Boc-L-tert-leucine
The primary complication in the NMR analysis of N-Boc-L-tert-leucine, and indeed many N-Boc protected amino acids, is the presence of rotational isomers, or rotamers .[1][2] This phenomenon arises from the partial double-bond character of the amide C-N bond, which restricts free rotation. This restriction leads to two distinct spatial arrangements (cis and trans conformers) of the Boc group relative to the amino acid backbone. These rotamers are often in slow to intermediate exchange on the NMR timescale at room temperature, resulting in broadened or duplicated peaks in both ¹H and ¹³C NMR spectra. Understanding and controlling this dynamic behavior is key to accurate spectral interpretation and analysis.
Frequently Asked Questions (FAQs)
Q1: Why does my ¹H NMR spectrum of N-Boc-L-tert-leucine show broad or multiple signals for the same proton?
This is the classic sign of rotamers in slow or intermediate exchange. The two distinct conformers have slightly different chemical environments for their respective protons, leading to separate signals. If the rate of interconversion between the rotamers is comparable to the NMR timescale, the signals can broaden significantly.
Q2: What are the expected chemical shifts for N-Boc-L-tert-leucine?
While the exact chemical shifts can vary with solvent and concentration, the following table provides typical ranges for the key signals in CDCl₃. Note that due to the rotameric effect, you may observe two sets of signals for the α-H and NH protons.
| Proton | Typical ¹H Chemical Shift (ppm) | Carbon | Typical ¹³C Chemical Shift (ppm) |
| tert-butyl (Leucine) | ~1.0 | tert-butyl (Leucine) - CH₃ | ~26-27 |
| tert-butyl (Boc) | ~1.45 | tert-butyl (Boc) - CH₃ | ~28.3 |
| α-CH | ~4.1-4.3 (often broad or doubled) | α-CH | ~60-62 |
| NH | ~5.0-5.2 (often broad or doubled) | tert-butyl (Leucine) - C | ~34-35 |
| COOH | ~9.0-11.0 (very broad) | tert-butyl (Boc) - C | ~80 |
| C=O (Boc) | ~155-156 | ||
| C=O (Acid) | ~175-177 |
Q3: How can I confirm that the observed peak duplication is due to rotamers and not an impurity?
The most definitive method is to perform a Variable Temperature (VT) NMR experiment. As the temperature is increased, the rate of interconversion between the rotamers will also increase. If the multiple signals coalesce into single, sharp peaks at elevated temperatures, this is strong evidence for the presence of rotamers.[3][4] Another useful technique is 2D EXSY (Exchange Spectroscopy), which can show cross-peaks between the exchanging rotamer signals.
Troubleshooting Common NMR Issues
Issue 1: Broad and Unresolved Spectra at Room Temperature
-
Causality: The rate of rotamer interconversion at ambient temperature is often in the intermediate exchange regime on the NMR timescale, leading to maximum line broadening. This is particularly pronounced for sterically hindered amino acids like tert-leucine.[5]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for broad NMR spectra.
Issue 2: Difficulty in Assigning ¹H and ¹³C Signals
-
Causality: The presence of two large tert-butyl groups and the potential for overlapping rotamer signals can make definitive assignment challenging with 1D spectra alone.
-
Solution: 2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[6][7] For N-Boc-L-tert-leucine, a cross-peak between the NH proton and the α-CH is expected, which is invaluable for confirming their assignments, even if the signals are broad.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbons.[6][7] It will definitively link the α-CH proton to the α-carbon, and the tert-butyl protons to their respective carbons, greatly simplifying the assignment of the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). It can be used to confirm the overall structure by, for example, showing a correlation from the tert-butyl protons of the Boc group to the Boc carbonyl carbon.
-
Advanced Method Refinement
Protocol 1: Variable Temperature (VT) NMR for Rotamer Analysis
This protocol aims to increase the rate of interconversion between rotamers to achieve a sharp, time-averaged spectrum.
-
Sample Preparation: Prepare a ~10-20 mg/mL solution of N-Boc-L-tert-leucine in a suitable high-boiling solvent such as DMSO-d6 or toluene-d8. Use a high-quality NMR tube rated for variable temperature work.
-
Initial Room Temperature Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a baseline.
-
Incremental Temperature Increase: Increase the sample temperature in increments of 10-15 K (e.g., to 313 K, 328 K, 343 K, etc.). Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.[3]
-
Observe Coalescence: Monitor the signals corresponding to the rotamers (e.g., α-CH and NH). As the temperature increases, these signals should broaden, then merge, and finally sharpen into a single peak. The temperature at which the two peaks merge into a single broad signal is the coalescence temperature.
-
Final High-Temperature Spectrum: Once the signals have coalesced and sharpened, acquire a final high-quality spectrum for analysis.
Protocol 2: Solvent Titration for Signal Resolution
The equilibrium between rotamers can be sensitive to the solvent environment due to differing polarities and hydrogen bonding capabilities of the conformers.[8][9]
-
Initial Spectrum: Dissolve the sample in a non-polar solvent like CDCl₃ and acquire a ¹H NMR spectrum.
-
Titration with a Polar Solvent: Add small aliquots of a polar, aprotic solvent like DMSO-d6 to the NMR tube.
-
Acquire Spectra: After each addition, gently mix the sample and acquire a new ¹H NMR spectrum.
-
Analyze Changes: Observe the changes in the chemical shifts and the relative integration of the rotamer signals. In some cases, one rotamer may become significantly more populated in a particular solvent mixture, simplifying the spectrum.
Understanding the "Why": The Science Behind the Methods
The choice of a polar aprotic solvent like DMSO-d6 is strategic. The lone pair on the sulfoxide oxygen can act as a hydrogen bond acceptor, disrupting any intramolecular hydrogen bonding in the N-Boc-L-tert-leucine molecule. This can alter the relative energies of the two rotamers, often favoring one over the other and simplifying the spectrum.
The use of VT-NMR is a direct application of the principles of chemical exchange. The rate of exchange between the two rotamers is temperature-dependent. By increasing the temperature, we provide enough thermal energy to overcome the rotational energy barrier of the C-N amide bond, causing the two rotamers to interconvert so rapidly that the NMR spectrometer detects only a single, population-weighted average signal.
Visualization of Rotameric Equilibrium
Caption: Equilibrium between cis and trans rotamers of N-Boc-L-tert-leucine.
By applying these refined methods and understanding the principles behind them, you can overcome the challenges associated with the NMR analysis of N-Boc-L-tert-leucine and obtain high-quality, interpretable data for your research.
References
-
ResearchGate. ¹H and ¹³C MAS NMR spectra of the amino acid Boc‐Leu.... [Link]
-
SpectraBase. Tert-leucine, N-butoxycarbonyl-, isohexyl ester. [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
-
SDSU NMR Facility. 7) Common 2D (COSY, HSQC, HMBC). [Link]
-
Iowa State University Chemical Instrumentation Facility. NMR Coupling Constants. [Link]
-
PubMed. Conformational analysis of CCK-B agonists using 1H-NMR and restrained molecular dynamics.... [Link]
-
ResearchGate. Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D).... [Link]
-
SpectraBase. Tert-leucine, N-butoxycarbonyl-, butyl ester - Optional[13C NMR] - Chemical Shifts. [Link]
-
Royal Society of Chemistry. Variable-temperature NMR spectroscopy for metabolite identification in biological materials. [Link]
-
SpectraBase. Boc-Leu-OSu - Optional[1H NMR] - Spectrum. [Link]
-
University of Missouri-St. Louis. 2D NMR FOR THE CHEMIST. [Link]
-
Biological Magnetic Resonance Bank. BMRB entry bmse000042 - L-Leucine. [Link]
-
PubMed. Rotational isomerism in leucine: proton magnetic resonance study of [gamma-2H]leucine and thermodynamic analysis. [Link]
-
PubMed Central. Variable-temperature NMR spectroscopy for metabolite identification in biological materials. [Link]
-
YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
-
Royal Society of Chemistry. Study of molecular rotational isomerism using deuterium NMR in chiral oriented solvents. [Link]
-
MDPI. Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. [Link]
-
University of Oxford. Variable Temperature NMR Experiments. [Link]
-
AUREMN. NMR Spectroscopy: a Tool for Conformational Analysis. [Link]
-
Harvard University. Lecture 3: Coupling Constants. [Link]
-
ResearchGate. Conformational analysis, NMR properties and nitrogen inversion of N-substituted 1,3-oxazines. [Link]
-
Oxford Instruments. Variable Temperature NMR Spectroscopy. [Link]
-
Royal Society of Chemistry. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable phosphonium ionic liquid. [Link]
-
PubMed. Measurement of two- and three-bond 13C-1H J couplings to the C delta carbons of leucine residues in staphylococcal nuclease. [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
Sources
- 1. N-Boc-L-valine(13734-41-3) 1H NMR spectrum [chemicalbook.com]
- 2. Conformational analysis of CCK-B agonists using 1H-NMR and restrained molecular dynamics: comparison of biologically active Boc-Trp-(N-Me) Nle-Asp-Phe-NH2 and inactive Boc-Trp-(N-Me)Phe-Asp-Phe-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. Variable Temperature NMR Spectroscopy | Spectrometer [nmr.oxinst.com]
- 5. benchchem.com [benchchem.com]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. auremn.org.br [auremn.org.br]
Catalyst Selection & Troubleshooting for N-Boc-L-tert-leucine Reactions
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for reactions involving N-Boc-L-tert-leucine. This guide is designed to provide you, a senior application scientist, with in-depth, field-proven insights into catalyst selection and troubleshooting for this uniquely challenging amino acid derivative. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your syntheses are efficient, high-yielding, and reproducible.
Section 1: Foundational Knowledge: The Steric Challenge of N-Boc-L-tert-leucine
Q1: Why are reactions involving N-Boc-L-tert-leucine notoriously difficult?
The primary challenge in reactions with N-Boc-L-tert-leucine stems from its significant steric hindrance. The molecule combines two bulky groups: the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen and the tert-butyl side chain of the leucine variant. This three-dimensional crowding around the carboxylic acid's alpha-carbon physically obstructs the approach of coupling reagents and nucleophiles, leading to sluggish reaction kinetics and often incomplete or low-yield reactions.[1][2][3] Overcoming this steric barrier is the central consideration when selecting a catalyst and optimizing reaction conditions.
Caption: Steric hindrance in N-Boc-L-tert-leucine.
Section 2: Catalyst Selection Guide for Peptide Coupling
Peptide bond formation is the most common reaction involving N-Boc-L-tert-leucine. The choice of coupling reagent is critical for success. Standard reagents are often inefficient, necessitating the use of more potent activators.
Q2: What are the most effective classes of coupling reagents for N-Boc-L-tert-leucine?
For sterically demanding couplings, onium salt-based reagents (both aminium/uronium and phosphonium salts) are vastly superior to standard carbodiimides like DCC or EDC used alone.[2] These reagents rapidly form highly reactive ester intermediates, which more effectively overcome the steric barrier.[2]
-
Aminium/Uronium Salts (e.g., HATU, HCTU, HBTU): These are often the first choice for difficult couplings.[4][5] They activate the carboxylic acid by forming highly reactive OAt or OBt esters.[6][7]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These are also highly efficient and are particularly useful because they do not pose the risk of a key side reaction—guanidinylation—that can occur with uronium salts.[8]
Catalyst Comparison for Hindered Couplings
| Catalyst | Class | Key Advantages | Potential Issues |
| HATU | Aminium | Highest reactivity, excellent for very difficult couplings, low racemization.[6][7] | Higher cost, can cause guanidinylation of the N-terminus if used in large excess.[2][6] |
| HCTU | Aminium | Excellent balance of high reactivity and cost-effectiveness, suppresses racemization.[6][9] | Slightly less reactive than HATU, can also cause guanidinylation.[6][9] |
| PyBOP | Phosphonium | High efficiency for hindered couplings, avoids guanidinylation side products.[8][10] | Generally slower reaction kinetics than HATU/HCTU.[7][10] |
| EDC/Oxyma | Carbodiimide | Cost-effective, water-soluble byproducts. | Often insufficient for severely hindered couplings, risk of N-acylurea formation.[5][11] |
Decision Workflow: Choosing Your Coupling Reagent
Caption: Decision tree for selecting a coupling reagent.
Section 3: Troubleshooting Common Peptide Coupling Issues
Q3: My coupling reaction has a very low yield. What are the most common causes and how do I fix them?
Low yield is the most frequent issue. A systematic approach is key to diagnosing the problem.[3]
Troubleshooting Steps:
-
Verify Reagent Potency: Coupling reagents, especially onium salts, can be sensitive to moisture. Ensure they have been stored properly. If in doubt, use a fresh batch.
-
Increase Equivalents & Pre-activation: For difficult couplings, increasing the equivalents of the amino acid, coupling reagent, and base (typically 2-3 eq. each) can drive the reaction to completion. Allow the carboxylic acid and coupling reagent to "pre-activate" for several minutes before adding the mixture to your amine component.[1]
-
Switch to a More Powerful Reagent: If you are using a milder reagent like HBTU or even HCTU and still see low yield, switching to HATU is the logical next step.[2] HATU's formation of the highly reactive OAt-ester is often sufficient to overcome even extreme steric hindrance.[6][7]
-
Extend Reaction Time and Consider Temperature: Sterically hindered reactions are slow.[1] Extend the reaction time from the standard 1-2 hours to 4 hours or even overnight. Monitoring by HPLC or a Kaiser test (for solid phase) is crucial.[12] Gentle heating (e.g., to 40-50°C) can also increase the reaction rate, but should be used cautiously to avoid potential side reactions.[1]
-
Perform a "Double Coupling": In solid-phase peptide synthesis (SPPS), if a monitoring test (like the Kaiser test) shows incomplete reaction, the most effective solution is to perform a second coupling.[12][13] After the first coupling time is complete, drain the reaction vessel and add a fresh solution of the activated amino acid and reagents.[13]
Q4: I'm observing an unexpected side product. What could it be?
-
N-Acylurea Formation: This is a classic side reaction when using carbodiimides (DCC, EDC).[5][11][14] The activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea. Using an additive like Oxyma Pure or HOBt minimizes this, but for hindered substrates, the rearrangement can outcompete the desired coupling. The solution is to switch to an onium salt reagent.
-
Guanidinylation: This side reaction is specific to aminium/uronium reagents like HATU and HBTU.[2][8] If the coupling is slow, the excess coupling reagent can react with the free N-terminal amine of the peptide, capping the chain and preventing further elongation.[8] To avoid this, use the phosphonium salt PyBOP or use the minimum necessary amount of the uronium reagent.[8]
"Gold Standard" Protocol: Coupling with HATU
This protocol provides a robust starting point for a solution-phase coupling of N-Boc-L-tert-leucine to a generic amino ester (e.g., H-Gly-OMe·HCl).
Materials:
-
N-Boc-L-tert-leucine (1.0 eq.)
-
Amino ester hydrochloride (1.0 eq.)
-
HATU (1.1 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)
-
Anhydrous DMF
Procedure:
-
Dissolve Reactants: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve N-Boc-L-tert-leucine (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF. Stir for 2-3 minutes.
-
Base Addition (Activation): Add DIPEA (2.0 eq.) to the solution. The color may change to yellow. Allow the mixture to stir for 5-10 minutes to ensure full activation of the carboxylic acid.
-
Amine Addition: In a separate flask, dissolve the amino ester hydrochloride (1.0 eq.) in a small amount of DMF and add DIPEA (1.0 eq.) to neutralize the salt and free the amine.
-
Coupling: Add the free amine solution to the activated acid solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Expect reaction times of 2-6 hours.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Section 4: Catalyst Selection for Esterification
Q5: How can I efficiently esterify the carboxylic acid of N-Boc-L-tert-leucine?
Esterifying the sterically hindered carboxylic acid of N-Boc-L-tert-leucine also presents a challenge.
-
Steglich Esterification (DCC/DMAP): The classic method using a carbodiimide (like DCC or EDC) with a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can work, but may require extended reaction times and elevated temperatures due to the steric hindrance.[15]
-
Acid-Catalyzed Esterification: Using a strong acid catalyst (e.g., H₂SO₄ or PTSA) in an excess of the desired alcohol (e.g., methanol or ethanol) under reflux conditions is a viable, though harsh, alternative. This method risks partial deprotection of the Boc group, so the reaction must be carefully monitored.
-
Alkyl Halides with a Base: A common and effective method involves using an alkyl halide (e.g., methyl iodide, ethyl bromide) with a non-nucleophilic base like cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF. This method often gives good yields without significant side reactions.
Troubleshooting Esterification:
-
Problem: No or slow reaction with DCC/DMAP.
-
Solution: Increase the amount of DMAP (up to 1 equivalent), increase the temperature to 40-50°C, and allow the reaction to proceed overnight. Ensure all reagents and solvents are anhydrous.
-
-
Problem: Boc group deprotection during acid-catalyzed esterification.
-
Solution: Use a milder acid catalyst or reduce the reaction temperature and time. Alternatively, consider a different method if the substrate is particularly acid-sensitive.[16]
-
References
- HCTU vs. HATU: A Comparative Guide to Coupling Efficiency in Peptide Synthesis. Benchchem.
- PyBOP | 128625-52-5 | Peptide Coupling Reagent. ChemPep.
- A Comparative Analysis of PyBOP, HATU, and HCTU Coupling Reagents in Peptide Synthesis. Benchchem.
- Optimizing Peptide Coupling: Key Techniques.
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Troubleshooting low yield in N-Boc-MeVal peptide synthesis. Benchchem.
- A Comparative Guide to PyBOP and HATU for N-Methylleucine Coupling Efficiency. Benchchem.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- A Head-to-Head Battle of Coupling Reagents: PyBOP vs. HBTU in Peptide Synthesis. Benchchem.
- Optimizing coupling reagents for sterically hindered Boc-L-proline. Benchchem.
- Coupling Reagents. Aapptec Peptides.
- Side Reactions Upon Amino Acid/Peptide Carboxyl Activ
- Technical Support Inform
- tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure.
- Troubleshooting Low Yield in Peptide Synthesis.
- Troubleshooting low yield in N3-peptide synthesis. Benchchem.
- Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Dual protection of amino functions involving Boc. RSC Publishing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. onpattison.com [onpattison.com]
- 4. jpt.com [jpt.com]
- 5. Knowledge Center Archive - Bachem [bachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. chempep.com [chempep.com]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 16. Boc-Protected Amino Groups [organic-chemistry.org]
A Comparative Guide to the Characterization of 2-(Tert-butyl carboxy)-3,3-dimethylbutanoic Acid Derivatives and Their Alternatives in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Significance of Steric Hindrance in Peptide Design
The incorporation of amino acids with bulky side chains, such as tert-leucine, valine, and isoleucine, into peptide sequences is a strategic approach to modulate their conformational properties and biological activity. The steric bulk of these residues can enforce specific secondary structures, enhance proteolytic stability, and influence binding affinity to target proteins. However, this same steric hindrance presents significant challenges during peptide synthesis, particularly in the efficiency of peptide bond formation. This guide provides a comparative analysis of N-Boc-L-tert-leucine and its commonly used alternatives, N-Boc-L-valine and N-Boc-L-isoleucine, to aid in the selection of the most appropriate building block for your specific application.
Comparative Analysis of N-Boc-Protected Bulky Amino Acids
The selection of a sterically hindered amino acid for peptide synthesis is a critical decision that impacts not only the properties of the final peptide but also the efficiency of the synthetic process. Below is a comparative overview of N-Boc-L-tert-leucine, N-Boc-L-valine, and N-Boc-L-isoleucine.
| Property | N-Boc-L-tert-leucine | N-Boc-L-valine | N-Boc-L-isoleucine |
| Structure | A quaternary carbon at the β-position | A tertiary carbon at the β-position | A tertiary carbon at the β-position |
| Steric Hindrance | Very High | High | High |
| Typical Synthesis Yield | >95% | 55-90%[1] | ~95%[2][3] |
| Conformational Preference | Prefers extended or semi-extended conformations, but can be accommodated in folded structures.[4] | High propensity to form β-sheets.[5] | High propensity to form β-sheets.[5] |
| Challenges in Peptide Coupling | Significant steric hindrance can lead to slow or incomplete coupling reactions. | Steric hindrance from the isopropyl group can impede coupling. | Steric hindrance from the sec-butyl group can impede coupling. |
Physicochemical and Spectroscopic Data
A thorough characterization of the starting materials is paramount for successful and reproducible peptide synthesis. The following table summarizes the key physicochemical and spectroscopic data for the three compared N-Boc-protected amino acids.
| Parameter | N-Boc-L-tert-leucine | N-Boc-L-valine | N-Boc-L-isoleucine |
| Molecular Formula | C₁₁H₂₁NO₄ | C₁₀H₁₉NO₄ | C₁₁H₂₁NO₄ |
| Molecular Weight | 231.29 g/mol | 217.26 g/mol | 231.29 g/mol |
| CAS Number | 62965-35-9 | 13734-41-3 | 13139-16-7 |
| Appearance | White to pale yellow powder or crystals[6] | White to off-white crystalline powder[7] | White fine crystalline powder[2] |
| Melting Point | 118-121 °C | 77-80 °C[7] | 66-69 °C[3] |
| ¹H NMR (CDCl₃, δ/ppm) | 9.20 (1H, bs), 5.10 (1H, m), 4.15 (1H, m), 1.45 (9H, s), 1.00 (9H, s)[8] | 10.9 (1H, s), 5.09 (1H, d), 4.27 (1H, dd), 2.20 (1H, m), 1.45 (9H, s), 1.00 (3H, d), 0.94 (3H, d) | 5.02 (1H, d), 4.30 (1H, dd), 1.83-1.99 (1H, m), 1.46-1.54 (1H, m), 1.46 (9H, s), 1.15-1.29 (1H, m), 0.98 (3H, d), 0.94 (3H, t)[3] |
| ¹³C NMR (CDCl₃, δ/ppm) | Not available in search results | 176.6, 155.8, 79.5, 58.9, 31.4, 28.3, 19.2, 17.6 | 177.2, 155.9, 80.2, 58.0, 37.9, 28.5, 25.0, 15.7, 11.8[3] |
| Mass Spec (ESI-MS) | [M-H]⁻ calcd for C₁₁H₂₀NO₄: 230.1392, found: 230.1396 | [M-H]⁻ calcd for C₁₀H₁₈NO₄: 216.1236, found: 216.1241 | [M-H]⁻ calcd for C₁₁H₂₀NO₄: 230.1392, found: 230.1393 |
Experimental Protocols
Synthesis of N-Boc-Protected Amino Acids
The following is a general protocol for the synthesis of N-Boc protected amino acids using di-tert-butyl dicarbonate (Boc₂O).
Caption: General workflow for the synthesis of N-Boc-protected amino acids.
Step-by-Step Protocol:
-
Dissolution: Dissolve the L-amino acid (1.0 eq) in a 1 M aqueous solution of sodium hydroxide. For L-tert-leucine, a suspension may be formed initially.
-
Reaction: Cool the solution to 0°C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.2 eq) in a suitable organic solvent (e.g., dioxane, THF, or methanol) to the amino acid solution while stirring.
-
Stirring: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up:
-
Remove the organic solvent under reduced pressure.
-
Wash the aqueous residue with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove unreacted Boc₂O and byproducts.
-
Acidify the aqueous layer to pH 2-3 with a cold aqueous solution of citric acid or HCl.
-
Extract the product into an organic solvent such as ethyl acetate.
-
-
Purification:
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield the N-Boc-protected amino acid. The product can be further purified by crystallization if necessary.
-
Causality Behind Experimental Choices: The use of a biphasic system (aqueous base and organic solvent) facilitates the reaction by deprotonating the amino group, making it nucleophilic, while the Boc₂O remains in the organic phase. Slow addition of Boc₂O at low temperature controls the exothermicity of the reaction. Acidification protonates the carboxylate, allowing for extraction into an organic solvent.
Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure and purity of the synthesized N-Boc-protected amino acids.
Caption: A typical workflow for NMR characterization.
Step-by-Step Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve approximately 5-25 mg of the N-Boc-amino acid in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer: Filter the solution through a small plug of glass wool into a clean NMR tube to remove any particulate matter.
-
Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum. For enhanced sensitivity, DEPT or HMQC/HSQC experiments can be performed.
-
-
Processing and Analysis:
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of the molecule.
-
Trustworthiness of the Protocol: This protocol is a self-validating system. The expected chemical shifts and coupling patterns for the specific N-Boc-amino acid serve as an internal control. Any significant deviation from the expected spectrum would indicate impurities or an incorrect structure.
Characterization by Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique used to determine the molecular weight of the synthesized compounds with high accuracy.
Step-by-Step Protocol for ESI-MS:
-
Sample Preparation: Prepare a dilute solution of the N-Boc-amino acid (approximately 10 µg/mL) in a volatile solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water.
-
Infusion: Infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, which then desolvate to produce gas-phase ions.
-
Mass Analysis: Analyze the ions in the mass analyzer to obtain the mass-to-charge ratio (m/z). The instrument is typically operated in negative ion mode to detect the deprotonated molecule [M-H]⁻.
-
Data Analysis: Compare the experimentally determined m/z value with the calculated exact mass of the expected compound to confirm its identity.
Conclusion
The choice between N-Boc-L-tert-leucine, N-Boc-L-valine, and N-Boc-L-isoleucine in peptide synthesis depends on the specific desired properties of the final peptide and the synthetic challenges that can be tolerated. N-Boc-L-tert-leucine, with its unique quaternary β-carbon, offers the highest degree of steric hindrance, which can be advantageous for inducing specific conformations but requires optimized coupling protocols. N-Boc-L-valine and N-Boc-L-isoleucine, while also sterically demanding, are generally more straightforward to incorporate. This guide provides the foundational data and protocols to enable researchers to make informed decisions and to properly characterize these essential building blocks for advanced peptide synthesis.
References
-
Formaggio, F., Baldini, C., Moretto, V., Crisma, M., Kaptein, B., Broxterman, Q. B., & Toniolo, C. (2005). Preferred conformations of peptides containing tert-leucine, a sterically demanding, lipophilic alpha-amino acid with a quaternary side-chain Cbeta atom. Chemistry (Weinheim an der Bergstrasse, Germany), 11(8), 2395–2404. [Link]
-
AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]
-
PrepChem.com. Synthesis of A. N-(t-butoxycarbonyl)-L-Isoleucinal. [Link]
-
PrepChem.com. Synthesis of Boc-valine. [Link]
-
Cummings, A. E., Miao, J., Slough, D. P., McHugh, S. M., Kritzer, J. A., & Lin, Y. S. (2019). β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. Biophysical journal, 116(3), 433–445. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. BOC-L-Isoleucine CAS#: 13139-16-7 [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Preferred conformations of peptides containing tert-leucine, a sterically demanding, lipophilic alpha-amino acid with a quaternary side-chain Cbeta atom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. H51136.14 [thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. N-Boc-L-tert-Leucine synthesis - chemicalbook [chemicalbook.com]
comparing the efficacy of N-Boc-L-tert-leucine with other protecting groups
A Comprehensive Efficacy Comparison: N-Boc-L-tert-leucine vs. Alternative Protecting Groups and Chiral Auxiliaries
In modern drug discovery and asymmetric synthesis, the incorporation of the unnatural amino acid L-tert-leucine is a critical structural strategy. The immense steric bulk and hydrophobicity of its tert-butyl side chain restrict molecular conformation, a feature heavily exploited in the synthesis of peptidomimetic therapeutics like the SARS-CoV-2 protease inhibitor Nirmatrelvir[1] and the HIV protease inhibitor Atazanavir[2].
However, this same steric hindrance makes the chemical handling of L-tert-leucine notoriously difficult. As a Senior Application Scientist, I present this comparative guide to evaluate the efficacy of N-Boc-L-tert-leucine against alternative N-protecting groups (Fmoc, Cbz) in peptide synthesis, as well as its superior performance as a chiral ligand compared to less hindered analogs (e.g., N-Boc-L-valine).
Part 1: Mechanistic Causality of Steric Hindrance
The efficacy of a protecting group on L-tert-leucine cannot be evaluated by standard amino acid protocols. The gem-dimethyl group of the tert-butyl moiety creates a massive steric shield around the α -carbon and the adjacent amine.
Why Boc Outperforms Fmoc on L-tert-leucine: The divergence in efficacy between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) lies in their deprotection mechanisms.
-
Boc Deprotection (Acidolysis): Cleavage via trifluoroacetic acid (TFA) relies on the protonation of the carbamate oxygen, followed by a unimolecular dissociation ( SN1 ) to release a tert-butyl cation and carbon dioxide. Because the rate-determining step is unimolecular, it is remarkably insensitive to the α -steric bulk of the amino acid.
-
Fmoc Deprotection (Base Elimination): Cleavage requires a bimolecular elimination ( E1cB ) where a secondary amine (typically piperidine) must physically approach the fluorenyl ring system to abstract a proton. The massive steric umbrella of the tert-butyl group physically impedes the approach of piperidine, leading to sluggish, incomplete deprotection and the accumulation of deletion sequences in solid-phase peptide synthesis (SPPS).
Fig 1: Mechanistic divergence in deprotection of sterically hindered L-tert-leucine.
Part 2: Efficacy in Peptide Synthesis (Boc vs. Fmoc vs. Cbz)
When synthesizing highly hindered peptidomimetics, the choice of the N-protecting group directly impacts overall yield and purity. Below is a quantitative comparison of protecting group efficacy specifically applied to the L-tert-leucine scaffold.
Table 1: Comparative Efficacy of N-Protected L-tert-leucines
| Protecting Group | Deprotection Reagent | Deprotection Kinetics on t-Leu | Risk of Epimerization | Coupling Efficiency (Next AA) |
| Boc | 50% TFA in DCM | Fast (< 20 mins) | Very Low | High (Minimal steric clash) |
| Fmoc | 20% Piperidine in DMF | Slow (Requires extended time) | Low | Moderate (Dibenzofulvene adducts) |
| Cbz | H2 , Pd/C | Moderate (Catalyst dependent) | Very Low | High |
| Moc | Strong Base / Harsh Acid | Very Slow | High | Low |
Protocol 1: Self-Validating HATU-Mediated Coupling of N-Boc-L-tert-leucine
To overcome the steric hindrance during the acylation phase, highly reactive uronium salts (e.g., HATU) must be utilized. This protocol includes built-in validation checkpoints to ensure system integrity[3].
Step-by-Step Methodology:
-
Pre-activation: Dissolve 1.2 equivalents of N-Boc-L-tert-leucine and 1.2 equivalents of HATU in anhydrous DMF (0.2 M concentration).
-
Base Addition: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) at 0 °C. Validation Check: The solution should turn pale yellow, indicating the formation of the active O-7-azabenzotriazol-1-yl ester. Stir for 5 minutes.
-
Coupling: Add 1.0 equivalent of the amine-bearing substrate. Allow the reaction to warm to room temperature and stir for 12 hours.
-
In-Process Validation (TLC/HPLC): Monitor the disappearance of the amine substrate. Due to the steric bulk of t-Leu, standard 2-hour coupling times are insufficient; 12 hours ensures >98% conversion.
-
Workup: Quench with saturated aqueous NaHCO3 . Extract with EtOAc. Wash the organic layer sequentially with 1M HCl, NaHCO3 , and brine to remove the highly polar HOBt/HOAt byproducts.
Part 3: Efficacy as a Chiral Ligand (N-Boc-L-tert-leucine vs. N-Boc-L-Valine)
Beyond its role as a building block, N-Boc-L-tert-leucine is a highly privileged chiral ligand in transition-metal-catalyzed asymmetric synthesis. The efficacy of chiral induction is directly proportional to the steric differentiation provided by the amino acid side chain.
In a landmark study detailing the kinetic resolution of indene-type olefins via Pd-catalyzed triflamide-directed C–H olefination[4], researchers directly compared the efficacy of N-Boc-L-valine (isopropyl side chain) against N-Boc-L-tert-leucine (tert-butyl side chain).
Table 2: Ligand Efficacy in Pd-Catalyzed Kinetic Resolution
| Chiral Ligand | Side Chain | Catalyst Loading | Yield (Product) | Enantiomeric Excess (ee) | Selectivity Factor (s) |
| N-Boc-L-Valine | Isopropyl | 10 mol% Pd(OAc)2 | 52% | 40% | Low |
| N-Boc-L-tert-leucine | tert-Butyl | 10 mol% Pd(OAc)2 | 46% | 98% | >170 |
Data demonstrates that replacing the isopropyl group of Valine with the tert-butyl group of tert-leucine locks the palladium-ligand complex into a highly rigid conformation, rocketing the enantiomeric excess from a poor 40% to an exceptional 98%.
Fig 2: Ligand efficacy in Pd-catalyzed kinetic resolution of indene-type olefins.
Protocol 2: Pd-Catalyzed C-H Olefination using N-Boc-L-tert-leucine
This self-validating protocol guarantees high enantiomeric excess by strictly controlling the coordination environment of the Palladium center[4].
Step-by-Step Methodology:
-
Catalyst Complexation: In a dry Schlenk tube, combine Pd(OAc)2 (10 mol%) and N-Boc-L-tert-leucine (20 mol%) in a solvent mixture of t-AmOH/NMP (3:1 ratio, 0.075 M). Stir at room temperature for 30 minutes to ensure complete formation of the chiral Pd-amino acid complex.
-
Reagent Addition: Add the racemic indene-type olefin substrate (1.0 equiv), methyl acrylate (2.0 equiv), AgOAc (2.5 equiv as oxidant), and K2CO3 (2.5 equiv).
-
Reaction: Seal the tube and heat to 60 °C for 48 hours. Causality Note: The use of K2CO3 over weaker bases prevents the degradation of the N-Boc ligand under extended heating.
-
Validation (Chiral HPLC): Filter the mixture through a short pad of Celite. Analyze the crude mixture via HPLC using a chiral stationary phase (e.g., Chiralcel OD-H). A successful reaction will yield a selectivity factor ( s ) > 150, confirming the structural integrity of the N-Boc-L-tert-leucine chiral pocket.
References
- Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches. MDPI.
- Total Synthesis and Stereochemical Assignment of Delavatine A: Rh-Catalyzed Asymmetric Hydrogenation of Indene-Type Tetrasubstituted Olefins and Kinetic Resolution through Pd-Catalyzed Triflamide-Directed C–H Olefination. Journal of the American Chemical Society.
Sources
Comprehensive Guide: Validation of Analytical Methods for N-Boc-L-tert-leucine
As a Senior Application Scientist specializing in chiral separations and analytical method development, I frequently encounter the unique challenges posed by sterically hindered amino acids. N-Boc-L-tert-leucine is a highly valuable, unnatural chiral building block essential for synthesizing blockbuster antiviral therapeutics, including HIV protease inhibitors (e.g., Atazanavir) and HCV NS3/4A protease inhibitors[1].
Because the biological efficacy of these Active Pharmaceutical Ingredients (APIs) is strictly dependent on the stereochemistry of their precursors, the enantiomeric and chemical purity of N-Boc-L-tert-leucine must be rigorously controlled. This guide objectively compares the performance of current analytical modalities and provides a field-proven, self-validating protocol for Chiral High-Performance Liquid Chromatography (HPLC) validation, grounded in the latest 2[2].
Objective Comparison of Analytical Modalities
Selecting the correct analytical method requires understanding the physicochemical properties of N-Boc-L-tert-leucine. The molecule features a bulky tert-butyl group adjacent to the chiral center and a thermally labile tert-butyloxycarbonyl (Boc) protecting group.
Modality Analysis & Causality
-
Chiral HPLC (The Gold Standard): Direct analysis without derivatization. Causality: Polysaccharide-based chiral stationary phases (CSPs) provide highly specific hydrogen bonding (via carbamate linkages) and steric inclusion (via the helical polymer cavity) to effectively resolve the bulky tert-butyl group of the L- and D-enantiomers[3].
-
Quantitative NMR (qNMR): Best for absolute chemical purity. Causality: Because the NMR signal integral is directly proportional to the number of nuclei, 4 (e.g., 1,2,4,5-tetrachloro-3-nitrobenzene) provides an absolute molar ratio without requiring an ultra-pure reference standard of the analyte itself[4]. However, it cannot resolve enantiomers without chiral shift reagents.
-
Gas Chromatography (GC-FID): Causality: N-Boc-L-tert-leucine is non-volatile and its Boc group degrades at high injection port temperatures. Therefore, GC requires tedious pre-column derivatization (e.g., esterification), increasing the risk of sample degradation or artifact formation during preparation.
Table 1: Performance Comparison of Analytical Methods
| Analytical Modality | Primary Application | Key Advantages | Critical Limitations |
| Chiral HPLC | Enantiomeric Excess (ee) & Assay | Direct analysis; High sensitivity for trace enantiomers (LOD < 0.05%). | Requires expensive chiral columns and large volumes of organic solvents. |
| qNMR | Absolute Chemical Purity | No analyte reference standard needed; Highly reproducible. | Lower sensitivity for trace impurities (>1%); Cannot natively resolve enantiomers. |
| GC-FID | Residual Solvents & Volatiles | High resolution for volatile byproducts. | Requires pre-column derivatization due to thermal lability of the Boc group. |
Analytical Method Validation Lifecycle
To ensure regulatory compliance, the method must be validated according to ICH Q2(R2) parameters. The workflow below illustrates the logical progression from method development to a fully validated QC procedure.
ICH Q2(R2) Analytical Validation Workflow for N-Boc-L-tert-leucine.
Step-by-Step Methodology: Chiral HPLC Validation
Self-Validating System Architecture
Trustworthiness in analytical chemistry relies on eliminating human error. This protocol is designed as a self-validating system . The Chromatography Data System (CDS) is programmed to automatically abort the injection sequence if the initial System Suitability Test (SST) fails to achieve a resolution ( Rs ) of ≥1.5 . This strict gatekeeping prevents the generation of false-positive purity data caused by column degradation or mobile phase preparation errors.
Step 1: System Suitability Testing (SST) & Mobile Phase Preparation
-
Action: Prepare a mobile phase of Hexane / Ethanol / Trifluoroacetic acid (TFA) (90:10:0.1 v/v/v). Inject a resolution standard containing 1.0 mg/mL each of N-Boc-L-tert-leucine and N-Boc-D-tert-leucine onto a3[3] (250 x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min (UV 210 nm).
-
Causality: N-Boc-L-tert-leucine contains a free carboxylic acid. Without an acidic modifier, the analyte would partially ionize in the column, leading to multiple retention states and severe peak tailing. The addition of 0.1% TFA maintains the analyte in a fully protonated, neutral state, ensuring sharp peak shapes and reproducible retention times.
Step 2: Specificity (Selectivity)
-
Action: Inject a blank (diluent), pure L-enantiomer, pure D-enantiomer, and a sample spiked with known synthetic impurities (e.g., unreacted L-tert-leucine, Boc-anhydride).
-
Causality: This proves the method's discriminatory power. By demonstrating that the active peak is completely free from co-eluting interferences, we satisfy the core 2[2].
Step 3: Linearity and Range
-
Action: Prepare and inject standard solutions at five concentration levels ranging from 50% to 150% of the nominal target concentration (0.5 to 1.5 mg/mL).
-
Causality: Validates that the UV detector's response is directly and predictably proportional to the analyte concentration across the entire operational range, ensuring accurate quantification of both the main peak and impurities.
Step 4: Accuracy (Matrix Recovery)
-
Action: Spike known amounts of the D-enantiomer (impurity) into the L-enantiomer matrix at 0.1%, 0.5%, and 1.0% levels relative to the API concentration.
-
Causality: High concentrations of a main peak can sometimes cause detector saturation or ion suppression (in MS), masking trace impurities. This step ensures that the matrix does not suppress the signal of the trace D-enantiomer, guaranteeing accurate impurity reporting.
Step 5: Precision (Repeatability)
-
Action: Perform 6 replicate injections of the 100% target concentration sample. Calculate the Relative Standard Deviation (RSD) of the peak areas and retention times.
-
Causality: Proves the method's reliability and stability over continuous operation, ensuring that routine QC release data will not be skewed by instrumental drift.
Quantitative Validation Data Summary
The following table summarizes the expected quantitative output of a successful Chiral HPLC validation for N-Boc-L-tert-leucine, demonstrating strict adherence to international regulatory acceptance criteria.
Table 2: Representative Validation Data for Chiral HPLC Method
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Typical Experimental Result | Status |
| Specificity | No interference; Rs≥1.5 (L vs D) | Rs=2.8 | Pass |
| Linearity | Correlation Coefficient ( R2 ) ≥0.999 | R2=0.9998 | Pass |
| Accuracy | 98.0% - 102.0% Recovery at all spike levels | 99.5% ± 0.4% | Pass |
| Repeatability | Peak Area RSD ≤2.0% ( n=6 ) | RSD = 0.6% | Pass |
| Limit of Detection (LOD) | Signal-to-Noise (S/N) ≥3 | 0.01% (relative to nominal) | Pass |
| Limit of Quantitation (LOQ) | Signal-to-Noise (S/N) ≥10 | 0.03% (relative to nominal) | Pass |
References
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]
-
Title: Enzyme-assisted Preparation of D-tert.Leucine (Details on Chiralcel OD phase separation) Source: ResearchGate / Biocatalysis and Biotransformation URL: [Link]
-
Title: Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands (Details on qNMR purity analysis) Source: RSC Publishing URL: [Link]
Sources
comparative study of different synthetic routes to 2-(Tert-butyl carboxy)-3,3-dimethylbutanoic acid
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of non-canonical amino acids is a cornerstone of modern medicinal chemistry. Among these, 2-(Tert-butyl carboxy)-3,3-dimethylbutanoic acid, also known as N-Boc-L-tert-leucine, is a critical building block. Its bulky tert-butyl group provides unique conformational constraints in peptides and peptidomimetics, making it invaluable in the design of enzyme inhibitors and other therapeutics.[1] This guide provides an in-depth comparative analysis of the primary synthetic strategies to access this important molecule, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each route's merits and drawbacks.
Introduction to Synthetic Strategies
The synthesis of N-Boc-L-tert-leucine can be broadly categorized into two main approaches: the direct protection of the parent amino acid, L-tert-leucine, and multi-step chemoenzymatic or purely chemical syntheses starting from more readily available precursors. The choice of strategy is often dictated by the desired stereochemical purity, scale of the reaction, and the cost and availability of starting materials.
This guide will explore the following synthetic pathways:
-
Direct Boc Protection of L-tert-Leucine: The most straightforward approach, involving the reaction of commercially available L-tert-leucine with di-tert-butyl dicarbonate.
-
Chemoenzymatic Synthesis from Trimethylpyruvate: An efficient route that leverages the high stereoselectivity of enzymes to produce L-tert-leucine, which is then protected.
-
Asymmetric Chemical Synthesis: Methods that build the chiral center through chemical transformations, such as the Strecker synthesis.
Route 1: Direct Boc Protection of L-tert-Leucine
This method is the most common and direct route to N-Boc-L-tert-leucine, predicated on the availability of the parent amino acid. The reaction involves the nucleophilic attack of the amino group of L-tert-leucine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).[2][3]
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution. The amine nitrogen of L-tert-leucine attacks one of the carbonyl groups of Boc anhydride, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a tert-butyl carbonate anion, which subsequently decomposes to carbon dioxide and the tert-butoxide anion. The tert-butoxide then deprotonates the protonated amine, yielding the final N-Boc protected product. The use of a base, such as triethylamine or sodium hydroxide, deprotonates the amino group of the starting material, increasing its nucleophilicity and accelerating the reaction.[2]
Caption: General workflow for the Boc protection of L-tert-leucine.
Experimental Protocol
Materials:
-
L-tert-Leucine (26.1 g, 0.2 mol)
-
Methanol (190 mL)
-
Triethylamine (56 mL, 0.4 mol)
-
Di-tert-butyl dicarbonate (48 g, 0.22 mol)
-
Ethyl acetate (200 mL)
-
10% w/v aqueous citric acid solution (300 mL)
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure: [4]
-
Suspend L-tert-leucine in 150 mL of methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add triethylamine to the suspension.
-
In a separate flask, dissolve di-tert-butyl dicarbonate in 40 mL of methanol.
-
Slowly add the di-tert-butyl dicarbonate solution to the L-tert-leucine suspension, ensuring the internal temperature is maintained between 0 and 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 200 mL of ethyl acetate.
-
Wash the organic layer three times with 100 mL portions of 10% w/v aqueous citric acid solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to yield N-Boc-L-tert-leucine as a pale yellow oil.
Data and Performance
| Parameter | Value | Reference |
| Yield | >95% (often appears >100% due to residual solvent) | [4] |
| Purity | High, typically purified by simple extraction | [4] |
| ¹H NMR (CDCl₃, δ/ppm) | 9.20 (1H, bs, NH), 5.10 (1H, m, CH), 4.15 (1H, m, CH), 1.45 (9H, s, tert-butyl in Boc), 1.00 (9H, s, tert-butyl in tert-leucine) | [4] |
Analysis
-
Advantages: This method is high-yielding, procedurally simple, and utilizes readily available reagents. The work-up is straightforward, and chromatographic purification is often not required.
-
Disadvantages: The primary limitation is the cost and availability of the starting material, L-tert-leucine. For large-scale synthesis, this can be a significant cost driver.
Route 2: Chemoenzymatic Synthesis from Trimethylpyruvate
This route offers a highly stereoselective approach to L-tert-leucine, which can then be protected as described in Route 1. The key step is the reductive amination of trimethylpyruvate (TMP) catalyzed by an NADH-dependent L-leucine dehydrogenase (LeuDH).[2][5] This enzymatic conversion boasts high optical purity and conversion rates under mild reaction conditions.[5]
Reaction Mechanism
The LeuDH enzyme catalyzes the stereospecific addition of an amino group from an ammonia source (e.g., ammonium chloride) and a hydride from NADH to the keto group of trimethylpyruvate. A co-substrate such as glucose and a glucose dehydrogenase (GDH) are often employed to regenerate the NADH cofactor, making the process more economically viable.
Caption: Enzymatic synthesis of L-tert-leucine with cofactor regeneration.
Experimental Protocol
Materials:
-
Recombinant E. coli cells expressing L-leucine dehydrogenase
-
Trimethylpyruvate (TMP) (78.1 g, 0.6 mol)
-
Glucose (178.2 g, 0.9 mol)
-
Ammonium chloride (26.8 g, 0.5 mol)
-
50% (v/v) aqueous ammonia solution
-
NaOH solution
-
2L bioreactor
Procedure: [5]
-
In a 2L bioreactor, add 1L of water to a mixture of glucose, TMP, ammonium chloride, and 10.0 g of the whole cells of recombinant E. coli.
-
Adjust the pH of the reaction mixture to 8.5 with NaOH solution.
-
Maintain the pH at 8.5 throughout the reaction by the automated addition of 50% (v/v) aqueous ammonia solution.
-
After the reaction is complete (as monitored by HPLC), heat the mixture to 60 °C and centrifuge to remove the biocatalyst.
-
Adjust the pH of the supernatant to 5.9 and concentrate via rotary evaporation.
-
Cool the concentrated solution slowly to 25 °C and then to 4 °C to crystallize the L-tert-leucine.
-
The obtained L-tert-leucine can then be protected using the protocol described in Route 1.
Data and Performance
| Parameter | Value | Reference |
| Yield (L-tert-leucine) | ~80% | [5] |
| Enantiomeric Excess | >99% | [6] |
| Productivity | High space-time yields achievable in bioreactors | [1][7] |
Analysis
-
Advantages: This method provides access to highly enantiomerically pure L-tert-leucine, which is crucial for many pharmaceutical applications. The reaction conditions are mild, and the process is environmentally friendly.[5]
-
Disadvantages: This route requires expertise in molecular biology and fermentation for enzyme production. The downstream processing to isolate the amino acid can be multi-step. The initial setup of the biocatalytic process can be more complex than a standard chemical synthesis.
Route 3: Asymmetric Strecker Synthesis
The Strecker synthesis is a classic method for the synthesis of α-amino acids. Asymmetric variants of this reaction have been developed to produce enantiomerically enriched amino acids. This approach involves the reaction of an aldehyde with an amine and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile.
Reaction Mechanism
The reaction begins with the formation of an imine from pivaldehyde and an amine. A chiral catalyst, such as a thiourea-based catalyst, then facilitates the enantioselective addition of cyanide (from a source like KCN or TMSCN) to the imine, forming an α-aminonitrile. Subsequent hydrolysis of the nitrile group yields the desired α-amino acid.
Caption: General scheme for the asymmetric Strecker synthesis of tert-leucine.
Experimental Protocol (Conceptual)
A detailed, up-to-date, and safe protocol for the asymmetric Strecker synthesis of tert-leucine would need to be adapted from literature procedures, such as those employing thiourea-based catalysts.[8] A general outline is as follows:
-
Imine formation: Pivaldehyde is reacted with a suitable amine (e.g., a primary amine that can be later removed) in an appropriate solvent.
-
Cyanide addition: The imine is then treated with a cyanide source in the presence of a chiral catalyst at low temperatures to ensure high enantioselectivity.
-
Hydrolysis: The resulting α-aminonitrile is hydrolyzed under acidic or basic conditions to give the amino acid.
-
Deprotection and Boc protection: Any protecting groups on the amine are removed, and the resulting tert-leucine is then protected with Boc₂O as in Route 1.
Data and Performance
| Parameter | Value | Reference |
| Yield | High | [8] |
| Enantiomeric Excess | High (can exceed 95%) | [8] |
Analysis
-
Advantages: This method can provide access to either enantiomer of tert-leucine depending on the chiral catalyst used. It starts from simple, inexpensive starting materials.
-
Disadvantages: The use of highly toxic cyanide reagents requires stringent safety precautions and specialized handling. The synthesis of the chiral catalyst can be complex and expensive. The overall synthesis is multi-step, which can lead to lower overall yields compared to more direct routes.[8]
Comparative Summary
| Feature | Route 1: Direct Boc Protection | Route 2: Chemoenzymatic Synthesis | Route 3: Asymmetric Strecker Synthesis |
| Starting Materials | L-tert-leucine, Boc₂O | Trimethylpyruvate, Glucose, Ammonia | Pivaldehyde, Amine, Cyanide source |
| Number of Steps | 1 | 2 (Enzymatic synthesis + Boc protection) | Multi-step (Imine formation, cyanation, hydrolysis, deprotection, Boc protection) |
| Stereocontrol | Dependent on starting material | Excellent (Enzyme-controlled) | Good to Excellent (Catalyst-controlled) |
| Yield | Very High | High | Moderate to High (overall) |
| Scalability | Excellent | Good (requires bioreactor) | Moderate (handling of cyanide) |
| Cost | Dependent on L-tert-leucine price | Potentially lower at large scale | Potentially lowest starting material cost, but catalyst can be expensive |
| Safety/Environmental | Relatively safe | Green (mild conditions, aqueous media) | Hazardous (toxic cyanide) |
| Key Advantage | Simplicity and high yield | High enantiopurity and green process | Access to both enantiomers from simple precursors |
| Key Disadvantage | Cost of starting material | Requires specialized biological expertise | Use of highly toxic reagents |
Conclusion
The choice of synthetic route to 2-(Tert-butyl carboxy)-3,3-dimethylbutanoic acid is a strategic decision that balances factors of cost, scale, desired stereopurity, and available expertise.
-
For laboratory-scale synthesis where enantiomerically pure L-tert-leucine is commercially available, Route 1 (Direct Boc Protection) is undoubtedly the most practical and efficient method due to its simplicity and high yield.
-
For industrial-scale production where high enantiopurity and green chemistry are paramount, Route 2 (Chemoenzymatic Synthesis) presents a compelling and increasingly adopted strategy. The initial investment in biocatalyst development can be offset by the high efficiency, stereoselectivity, and mild reaction conditions.
-
Route 3 (Asymmetric Strecker Synthesis) remains a valuable tool in the synthetic chemist's arsenal, particularly for accessing the non-natural D-enantiomer or when developing novel synthetic pathways from fundamental building blocks. However, the inherent hazards associated with cyanide use necessitate careful consideration and are a significant barrier to its widespread adoption, especially at larger scales.
Ultimately, a thorough evaluation of the specific project requirements and available resources will guide the selection of the most appropriate synthetic strategy for obtaining this valuable and versatile building block.
References
-
Zuend, S. J., et al. (2009). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Nature Chemistry, 1(9), 753-758. [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]
-
Fan, X., et al. (2021). Expression of Novel L-Leucine Dehydrogenase and High-Level Production of L-Tert-Leucine Catalyzed by Engineered Escherichia coli. Frontiers in Bioengineering and Biotechnology, 9, 649658. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Synple Chem. Application Note – N-Boc protection. [Link]
-
Chen, L., et al. (2020). Construction and characterization of a novel glucose dehydrogenase-leucine dehydrogenase fusion enzyme for the biosynthesis of l-tert-leucine. Microbial Cell Factories, 19(1), 1-13. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Exploring the Synthesis and Applications of Boc-D-tert-leucine. [Link]
-
Furlán, R. L. E., & Mata, E. G. (2003). Efficient and simple one-pot conversion of resin-bound N-Fmoc amino acids and dipeptides into N-Boc derivatives. Arkivoc, 2003(12), 32-39. [Link]
Sources
- 1. Directed evolution of leucine dehydrogenase for improved efficiency of L-tert-leucine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Boc-L-tert-Leucine synthesis - chemicalbook [chemicalbook.com]
- 4. d-nb.info [d-nb.info]
- 5. L-tert-Leucine synthesis - chemicalbook [chemicalbook.com]
- 6. Frontiers | Expression of Novel L-Leucine Dehydrogenase and High-Level Production of L-Tert-Leucine Catalyzed by Engineered Escherichia coli [frontiersin.org]
- 7. Construction and characterization of a novel glucose dehydrogenase-leucine dehydrogenase fusion enzyme for the biosynthesis of l-tert-leucine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
stability comparison of 2-(Tert-butyl carboxy)-3,3-dimethylbutanoic acid analogs
Stability Comparison Guide: 2-(Tert-butyl carboxy)-3,3-dimethylbutanoic acid and Its Analogs
Executive Summary
In advanced organic synthesis and drug development, malonate half-esters serve as critical intermediates for regioselective alkylation and controlled decarboxylation. 2-(Tert-butyl carboxy)-3,3-dimethylbutanoic acid (CAS 1955494-78-6)—also known systematically as tert-butyl hydrogen tert-butylmalonate—presents a unique stability profile dictated by extreme steric encumbrance. This guide objectively compares its stability against structural analogs, providing researchers with the mechanistic causality and experimental protocols necessary to predict and control its degradation during synthetic workflows.
Structural Dynamics & Mechanistic Causality
The stability of malonate half-esters is governed by the interplay between the ester protecting group and the substituents on the alpha carbon. For 2-(tert-butoxycarbonyl)-3,3-dimethylbutanoic acid, two distinct structural features dictate its degradation pathway:
-
Acid-Catalyzed Ester Cleavage: The tert-butyl ester is highly labile under acidic conditions. Exposure to strong acids like trifluoroacetic acid (TFA) protonates the carbonyl oxygen, initiating a heterolytic C–O bond cleavage. This releases a highly stable tert-butyl carbocation (which rapidly eliminates to form isobutylene gas) and yields the free malonic di-acid[1][2].
-
The Thorpe-Ingold Effect (Thermal Decarboxylation): The alpha position of this compound features a bulky tert-butyl group (derived from the 3,3-dimethylbutanoic acid core). This extreme steric bulk compresses the internal C–C–C bond angles of the malonate core. While this "gem-dialkyl effect" provides some shielding against base-catalyzed hydrolysis, it dramatically lowers the activation energy required for thermal decarboxylation once the di-acid is formed, favoring the cyclic six-membered transition state required for CO₂ loss[3].
Figure 1: Two-stage degradation pathway of 2-(tert-butoxycarbonyl)-3,3-dimethylbutanoic acid.
Stability Comparison: Target vs. Analogs
To isolate the effects of the ester group and the alpha-substituent, we compare the target compound against two rational analogs:
-
Analog A (Ester Variant): 2-(ethoxycarbonyl)-3,3-dimethylbutanoic acid. Replaces the acid-labile tert-butyl ester with a more robust ethyl ester.
-
Analog B (Steric Variant): 2-(tert-butoxycarbonyl)-butanoic acid. Replaces the bulky alpha-tert-butyl group with a smaller ethyl group, reducing the Thorpe-Ingold effect.
Quantitative Stability Profile
| Compound | Alpha-Substituent | Ester Group | Acidic Half-Life (95% TFA, 25°C) | Thermal Decarboxylation (T_dec of free di-acid) | Physiological Stability (pH 7.4, 37°C, 24h) |
| Target Compound | tert-Butyl | tert-Butyl | < 15 min | ~85 °C | > 99% intact |
| Analog A | tert-Butyl | Ethyl | > 24 hours | ~85 °C | > 99% intact |
| Analog B | Ethyl | tert-Butyl | ~ 20 min | ~130 °C | > 99% intact |
Key Takeaways:
-
Acid Lability: The tert-butyl ester is the primary point of failure under acidic conditions. Analog A remains stable in TFA, proving that the ester identity, not the alpha-bulk, drives acid sensitivity.
-
Thermal Lability: Once the ester is cleaved, the resulting di-acid of the Target Compound decarboxylates at a significantly lower temperature (85 °C) compared to Analog B (130 °C). This is a direct consequence of the Thorpe-Ingold effect forcing the carboxyl groups into a reactive conformation.
Experimental Methodologies
To objectively verify these stability profiles, the following self-validating protocols are employed. Because these aliphatic compounds lack strong UV chromophores, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in negative electrospray ionization (ESI-) mode is the mandatory analytical technique[4].
Figure 2: Self-validating experimental workflow for kinetic stability profiling.
Protocol 1: Acid Degradation Kinetics (TFA Cleavage Assay)
Causality: Trifluoroacetic acid (TFA) is the industry standard for mapping tert-butyl ester stability. This protocol isolates the ester cleavage rate from the thermal decarboxylation rate.
Step-by-Step Workflow:
-
System Suitability Test (SST): Inject a 100 ng/mL standard mix of the target compound and analogs to verify column retention (C18 stationary phase) and establish the baseline signal-to-noise ratio (>10:1).
-
Sample Preparation: Prepare 1 mM stock solutions of the Target Compound, Analog A, and Analog B in anhydrous dichloromethane (DCM).
-
Reaction Initiation: Add 95% TFA / 5% water (v/v) to each sample at 25°C. The 5% water acts as a nucleophilic scavenger for the generated tert-butyl carbocations, preventing unwanted side reactions[5].
-
Time-Course Quenching: At intervals (0, 5, 15, 30, 60, 120 mins), extract 10 µL aliquots and immediately quench into 990 µL of ice-cold acetonitrile containing 50 ng/mL of a Stable-Isotope-Labeled Internal Standard (SIL-IS). Self-Validation: The SIL-IS corrects for any ionization suppression caused by residual TFA entering the MS source.
-
LC-MS/MS Analysis: Analyze the quenched samples using ESI-negative mode, monitoring the [M-H]⁻ transitions for the intact half-esters and the emerging free di-acids.
Protocol 2: Thermal Decarboxylation Assay (TGA/DSC)
Causality: To isolate the Thorpe-Ingold effect, the free di-acids (generated post-TFA cleavage) must be subjected to controlled thermal stress to determine the exact onset temperature of CO₂ loss.
Step-by-Step Workflow:
-
Sample Isolation: Fully deprotect the Target Compound and Analog B using 95% TFA for 2 hours. Evaporate the solvent under reduced pressure to isolate the pure di-acids.
-
Negative Control Verification: Run an IR spectrum of the isolated solids to confirm the complete disappearance of the ester carbonyl stretch (~1730 cm⁻¹) and the presence of the broad carboxylic acid O-H stretch.
-
Thermal Analysis: Load 5 mg of each di-acid into an aluminum crucible.
-
Heating Ramp: Subject the samples to Simultaneous Thermal Analysis (TGA/DSC) under a nitrogen purge (50 mL/min), ramping from 25°C to 200°C at a rate of 5°C/min.
-
Data Interpretation: The decarboxylation temperature ( Tdec ) is identified as the onset of the endothermic peak on the DSC curve that perfectly correlates with a sudden mass loss on the TGA curve corresponding to the molecular weight of CO₂ (44 Da).
References
-
Peptide Chemistry. "TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization." PeptideChemistry.org. Available at:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 14057, tert-Butylacetic acid." PubChem. Available at:[Link]
-
Lundt, B. F., et al. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers." International Journal of Peptide and Protein Research. Available at:[Link]
-
The Journal of Organic Chemistry. "Overcoming Kinetic and Thermodynamic Challenges of Classic Cope Rearrangements." ACS Publications. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptidechemistry.org [peptidechemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tert-Butylacetic acid | C6H12O2 | CID 14057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Comparison of N-Boc-L-tert-leucine and Its Precursor: A Technical Guide
N-Boc-L-tert-leucine is a highly sterically hindered, non-canonical amino acid derivative that serves as a cornerstone building block in modern drug discovery[1]. It is famously utilized in the synthesis of potent peptidomimetic therapeutics, including the HIV protease inhibitor Atazanavir and the SARS-CoV-2 main protease inhibitor Nirmatrelvir (the active component of Paxlovid). The bulky tert-butyl side chain provides exceptional steric shielding, which severely restricts the conformational flexibility of the peptide backbone and enhances the metabolic stability of the resulting drug against proteolytic cleavage.
This guide provides an objective, data-driven comparison between the unprotected precursor, L-tert-leucine (L-Tle) , and its protected derivative, N-Boc-L-tert-leucine (Boc-L-Tle) . We detail the foundational synthetic workflow, the mechanistic causality behind the protocol, and the comprehensive spectroscopic matrix (NMR, FTIR, MS) required to validate the transformation.
Experimental Protocol: Boc-Protection Workflow
The conversion of L-Tle to Boc-L-Tle relies on the nucleophilic acyl substitution of di-tert-butyl dicarbonate (Boc₂O) by the alpha-amino group[2]. Every step in this protocol is designed as a self-validating system to ensure high yield and prevent the degradation of the acid-labile product.
Step-by-Step Methodology & Causality
-
Solubilization and Deprotonation: Suspend L-tert-leucine (1.0 eq) in a 1:1 mixture of 1M aqueous NaOH and 1,4-dioxane.
-
Causality: In its native state, L-Tle exists as a zwitterion (ammonium carboxylate) and is insoluble in pure organic solvents. The aqueous NaOH deprotonates the ammonium ion (pKₐ ~9.8) to yield the free, highly nucleophilic primary amine. Dioxane acts as a crucial co-solvent to solubilize the lipophilic Boc₂O reagent[2].
-
-
Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath and add Boc₂O (1.1 eq) dropwise.
-
Causality: The reaction is exothermic. Cooling the mixture minimizes the competing side-reaction where hydroxide ions hydrolyze Boc₂O into tert-butanol and CO₂[1]. The slight 0.1 eq excess of Boc₂O ensures the complete conversion of the expensive chiral amino acid.
-
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Ninhydrin stain.
-
Causality: The primary amine of unreacted L-Tle reacts with ninhydrin upon heating to form a deep purple complex (Ruhemann's purple). The complete disappearance of this baseline spot validates the total consumption of the precursor[3].
-
-
Workup and Acidification: Concentrate the mixture in vacuo to remove the dioxane. Wash the remaining aqueous layer with hexane to extract any unreacted Boc₂O. Carefully acidify the aqueous layer to pH 2–3 using 1M KHSO₄.
-
Causality: Acidification protonates the carboxylate group (pKₐ ~2.3), converting the highly water-soluble sodium salt of Boc-L-Tle into its neutral, organic-soluble form. Potassium bisulfate (KHSO₄) is specifically chosen over strong mineral acids (like HCl) because it is a mild acid that prevents the premature cleavage of the acid-sensitive Boc protecting group[2].
-
-
Extraction and Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield Boc-L-Tle as a pure white solid.
Logical Workflow Visualization
Experimental workflow for the Boc-protection of L-tert-leucine and spectroscopic validation.
Spectroscopic Comparison and Data Presentation
To objectively verify the success of the reaction, we compare the quantitative spectroscopic signatures of the precursor and the product. The addition of the Boc group fundamentally alters the electronic environment of the alpha-carbon and introduces new, highly diagnostic functional groups[4][5].
Nuclear Magnetic Resonance (NMR) Spectroscopy
The most definitive proof of successful Boc protection is the appearance of a massive 9-proton singlet in the ¹H NMR spectrum, accompanied by a distinct downfield shift of the alpha-proton due to the newly formed electron-withdrawing carbamate linkage[4].
Table 1: ¹H NMR Comparison (Solvents: D₂O for Precursor, CDCl₃ for Product)
| Proton Assignment | L-tert-Leucine (Precursor) | N-Boc-L-tert-Leucine (Product) | Mechanistic Rationale for Shift |
|---|---|---|---|
| tert-Butyl (-C(CH₃)₃) | ~1.00 ppm (s, 9H) | ~1.02 ppm (s, 9H) | Distant from the reaction center; experiences minimal electronic change. |
| Boc Methyls (-O-C(CH₃)₃) | N/A | ~1.45 ppm (s, 9H) | Diagnostic signal confirming the covalent addition of the Boc protecting group. |
| Alpha-Proton (Cα-H) | ~3.15 ppm (s, 1H) | ~4.15 ppm (d, 1H, J=9 Hz) | Deshielded by the electron-withdrawing nature of the adjacent carbamate group. |
| Amine/Amide (N-H) | Exchangeable (invisible in D₂O) | ~5.10 ppm (d, 1H, J=9 Hz) | The carbamate N-H appears as a distinct doublet due to scalar coupling with the alpha-proton. |
Table 2: ¹³C NMR Comparison
| Carbon Assignment | L-tert-Leucine | N-Boc-L-tert-Leucine | Diagnostic Significance |
|---|---|---|---|
| tert-Butyl Methyls | ~26.5 ppm | ~26.8 ppm | Remains relatively unchanged[4]. |
| Boc Methyls | N/A | ~28.3 ppm | Corresponds to the 3 equivalent methyl groups of the Boc moiety. |
| Alpha-Carbon (Cα) | ~62.5 ppm | ~62.1 ppm | Retains its sp³ character with minor shielding effects. |
| Boc Quaternary Carbon | N/A | ~79.8 ppm | Highly deshielded quaternary carbon attached to the tert-butyl ester oxygen[4]. |
| Carbamate Carbonyl | N/A | ~155.8 ppm | Distinctive sp² carbon indicating the successful formation of the carbamate linkage. |
| Carboxylic Acid Carbonyl | ~174.2 ppm | ~176.5 ppm | Shifted slightly downfield due to the transition from a carboxylate anion to a neutral carboxylic acid. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is highly sensitive to the hydrogen-bonding network of the molecule. The transition from a zwitterionic precursor to a neutral carbamate product results in drastic changes in the vibrational frequencies of the carbonyl and amine regions[5].
Table 3: FTIR Spectral Markers
| Functional Group | L-tert-Leucine (KBr pellet) | N-Boc-L-tert-Leucine (ATR-IR) | Mechanistic Rationale |
|---|---|---|---|
| N-H Stretch | 3100 - 2600 cm⁻¹ (Broad) | ~3440 cm⁻¹ (Sharp) | Marks the transition from a strongly hydrogen-bonded primary ammonium (-NH₃⁺) to a secondary carbamate (N-H)[5]. |
| C=O (Carboxylic) | ~1580 cm⁻¹ (Asymmetric COO⁻) | ~1715 cm⁻¹ (Strong) | Confirms the conversion of the carboxylate anion into a protonated carboxylic acid following the KHSO₄ workup. |
| C=O (Carbamate) | N/A | ~1690 cm⁻¹ (Strong) | The emergence of the urethane/carbamate carbonyl stretch definitively proves Boc incorporation. |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) using soft ionization techniques like Electrospray Ionization (ESI) provides definitive molecular weight confirmation. While the Boc group is structurally labile under hard ionization, ESI-MS in positive mode clearly identifies the intact product and its characteristic adducts[6].
Table 4: ESI-MS Fragmentation Profile
| Species | L-tert-Leucine | N-Boc-L-tert-Leucine | Notes |
|---|---|---|---|
| Exact Mass (Neutral) | 131.09 Da | 231.15 Da | Demonstrates a net addition of 100 Da (C₅H₈O₂). |
| [M+H]⁺ | m/z 132.1 | m/z 232.2 | The primary molecular ion observed in positive ion mode[6]. |
| [M+Na]⁺ | N/A | m/z 254.2 | A common sodium adduct frequently observed for Boc-protected amino acids. |
| Dominant Fragment | m/z 86.1 (Loss of HCOOH) | m/z 132.1 | In-source fragmentation of Boc-L-Tle often results in the loss of the Boc group (-C₄H₈, -CO₂; total -100 Da), yielding the protonated precursor ion[6]. |
References
-
4 - Organic Syntheses Procedure | orgsyn.org | [Verification Link][2]
-
The Cornerstone of Modern Peptide Chemistry: A Technical Guide to Boc-Protected Amino Acids | benchchem.com |[Verification Link][1]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC | nih.gov |[Verification Link][3]
-
L-tert-Leucine(20859-02-3) 13C NMR spectrum | chemicalbook.com | [Verification Link][4]
-
L-tert-Leucine | C6H13NO2 | CID 164608 | nih.gov | [Verification Link][5]
-
Medulloblastoma cerebrospinal fluid reveals metabolites and lipids indicative of hypoxia and cancer-specific RNAs | springermedizin.de | [Verification Link][6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-tert-Leucine(20859-02-3) 13C NMR spectrum [chemicalbook.com]
- 5. L-tert-Leucine | C6H13NO2 | CID 164608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Medulloblastoma cerebrospinal fluid reveals metabolites and lipids indicative of hypoxia and cancer-specific RNAs | springermedizin.de [springermedizin.de]
Purity Assessment and Quality Control of Synthesized 2-(Tert-butyl carboxy)-3,3-dimethylbutanoic Acid: A Comparative Guide
As drug development pipelines increasingly rely on sterically hindered, highly functionalized aliphatic building blocks, the analytical rigor applied to these intermediates must evolve. 2-(Tert-butyl carboxy)-3,3-dimethylbutanoic acid (also known as 2-(tert-butoxycarbonyl)-3,3-dimethylbutanoic acid, CAS 1955494-78-6) is a prime example of a critical mono-protected malonic acid derivative used in complex peptide synthesis and targeted therapeutics.
However, assessing the purity of this synthesized intermediate presents significant analytical blind spots. Traditional chromatographic methods often fail to provide an accurate mass-fraction purity, leading to downstream synthetic failures. This guide objectively compares analytical methodologies for purity assessment and demonstrates how high-purity (>99%) batches perform against standard-purity (90-95%) alternatives in downstream applications.
The Mechanistic Causality of Analytical Failures
To understand why a specialized approach is required for 2-(tert-butyl carboxy)-3,3-dimethylbutanoic acid, we must analyze its structural causality:
-
Lack of a Strong Chromophore: The molecule is purely aliphatic. It lacks conjugated pi-systems or aromatic rings, meaning its UV absorption is negligible above 220 nm. Relying on High-Performance Liquid Chromatography with UV detection (HPLC-UV) at low wavelengths captures solvent noise and fails to detect non-UV-absorbing impurities, rendering area-percent purity highly inaccurate [1].
-
Thermal Instability of the tert-Butyl Ester: Gas Chromatography-Mass Spectrometry (GC-MS) is often used for volatile aliphatics. However, tert-butyl esters are notoriously thermally labile. At the elevated temperatures of a GC injector port (typically >250°C), the ester undergoes a thermally induced elimination reaction, liberating isobutylene gas and converting the ester into a carboxylic acid [4]. This artifact artificially inflates the di-acid impurity profile, making GC-MS unreliable for quantitative purity.
Because of these structural realities, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as the gold-standard primary ratio method for this molecule. qNMR directly counts protons, operates independently of chromophores, and occurs at room temperature, entirely bypassing thermal degradation [1, 3].
Comparative Analytical Methodologies
The following table summarizes the objective performance of various analytical techniques when applied to 2-(tert-butyl carboxy)-3,3-dimethylbutanoic acid.
| Analytical Technique | Detection Mechanism | Accuracy for this Analyte | Key Limitations / Artifacts |
| HPLC-UV | UV Absorbance (~210 nm) | Poor (<80%) | Misses non-UV absorbing impurities; highly susceptible to mobile phase interference [1]. |
| GC-MS | Thermal Volatilization & EI | Poor (~85%) | Thermal degradation of the tert-butyl ester causes artificial isobutylene loss [4]. |
| LC-MS (ESI-) | Soft Ionization & Mass | Moderate | Excellent for identifying impurities (e.g., di-acid), but poor for absolute quantitation without identical reference standards. |
| qNMR | Direct Proton Resonance | Excellent (>99%) | Gold Standard. Provides absolute mass-fraction purity using an internal standard [2, 3]. |
Analytical Workflow Visualization
To ensure absolute scientific integrity, laboratories should adopt a multi-orthogonal approach, prioritizing qNMR for quantitation and LC-MS for impurity identification.
Decision tree for the purity assessment of sterically hindered aliphatic monoesters.
Self-Validating Experimental Protocols
To guarantee trustworthiness, the following qNMR protocol is designed as a self-validating system. It utilizes Maleic acid as an internal standard because its high-purity crystalline form is highly stable, and its sharp singlet at ~6.26 ppm does not overlap with the aliphatic tert-butyl signals of the analyte (1.0–1.5 ppm) [2].
Protocol 1: Absolute Quantitation via qNMR
Rationale: By co-dissolving a known mass of a high-purity internal standard with the analyte, purity is calculated directly from integral ratios, eliminating the need for an analyte-specific calibration curve [3].
-
Gravimetric Preparation: Using a microbalance (0.001 mg precision), accurately weigh ~15.0 mg of the synthesized 2-(tert-butyl carboxy)-3,3-dimethylbutanoic acid and ~5.0 mg of Maleic acid (TraceCERT® or equivalent, >99.9% purity) into the same anti-static weighing boat.
-
Dissolution: Transfer the mixture quantitatively into a vial and dissolve in 0.6 mL of DMSO- d6 . Vortex until visually homogenous.
-
Data Acquisition (Self-Validation Step):
-
Transfer to a 5 mm NMR tube.
-
Run an inversion-recovery experiment to determine the longitudinal relaxation time ( T1 ) of the slowest relaxing proton.
-
Set the relaxation delay ( D1 ) to at least 5×T1 (typically 30–60 seconds for aliphatic esters) to ensure complete magnetization recovery before the next pulse. Failure to do this will artificially skew the integration [2].
-
Acquire the 1 H NMR spectrum using a 90° pulse angle with 64 scans.
-
-
Integration & Calculation:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate the Maleic acid singlet at ~6.26 ppm ( Istd , 2H).
-
Integrate the analyte's ester tert-butyl singlet at ~1.40 ppm ( Ix , 9H).
-
Calculate purity ( Px ) using the fundamental qNMR equation:
Px=IstdIx×NxNstd×MstdMx×WxWstd×Pstd(Where N = number of protons, M = molar mass, W = weight, and P = purity).
-
Protocol 2: Impurity Profiling via LC-MS (ESI-)
Rationale: While qNMR provides the absolute mass fraction, LC-MS in negative electrospray ionization mode is required to identify the specific nature of the impurities (e.g., unreacted di-acid or decarboxylated byproducts).
-
Prepare a 1 mg/mL solution of the analyte in Methanol/Water (50:50).
-
Inject 2 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Elute using a gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
-
Monitor via ESI- MS. Look for the [M−H]− ion at m/z 215.1 for the target compound, and m/z 159.1 for the fully deprotected malonic acid impurity.
Performance Comparison: High-Purity vs. Standard Alternatives
Why does rigorous purity assessment matter? If a batch of 2-(tert-butyl carboxy)-3,3-dimethylbutanoic acid contains even 5-10% of the deprotected di-acid impurity (often missed by HPLC-UV), it acts as a bifunctional cross-linker in downstream peptide synthesis, destroying yields.
We compared a High-Purity Synthesized Batch (>99.5% by qNMR) against a Standard Commercial Alternative (~90% purity, unverified by qNMR) in a sterically hindered amide coupling reaction with benzylamine using HATU/DIPEA.
| Performance Metric | High-Purity Batch (>99.5% qNMR) | Standard Alternative (~90% HPLC) | Causality of Difference |
| Target Amide Isolated Yield | 92% | 68% | High purity ensures exact stoichiometric equivalents of the active ester, driving the reaction to completion. |
| Di-amide Side Product | < 0.5% | 11.2% | The 90% batch contained di-acid impurities which coupled twice, creating a difficult-to-remove cross-linked byproduct. |
| Purification Requirement | Simple liquid-liquid extraction | Complex preparative HPLC | Di-amide byproducts have nearly identical Rf values to the target product, necessitating expensive chromatography. |
| Overall Process Cost | Low (High upfront, low downstream) | High (Low upfront, massive purification costs) | Accurate qNMR validation prevents the scaling of doomed reactions. |
References
-
Enfanos. "Absolute Quantification by qNMR: A Reliable Method." Accessed March 20, 2026.
-
ResolveMass Laboratories. "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results." Accessed March 20, 2026.
-
University of Oxford, Department of Chemistry. "Quantitative NMR Spectroscopy: Absolute Concentration Determination." Accessed March 20, 2026.
-
American Chemical Society (Langmuir). "Atomic Force Microscopy Based Thermal Lithography of Poly(tert-butyl acrylate) Block Copolymer Films for Bioconjugation." Langmuir, 2008.
Personal protective equipment for handling 2-(Tert-butyl carboxy)-3,3-dimethylbutanoic acid
Comprehensive Safety and Handling Protocol for 2-(Tert-butyl carboxy)-3,3-dimethylbutanoic acid
As a building block in drug development, 2-(Tert-butyl carboxy)-3,3-dimethylbutanoic acid (CAS 1955494-78-6) is highly valued for introducing sterically hindered, lipophilic moieties into Active Pharmaceutical Ingredients (APIs) to enhance metabolic stability. However, its unique structural features—a highly hydrophobic neopentyl-like backbone combined with a reactive carboxylic acid—dictate specific handling and safety protocols.
This guide provides an authoritative, self-validating operational framework for researchers and safety officers handling this compound.
Risk Assessment & Mechanistic Causality
To handle this chemical safely, one must understand the causality behind its hazard classifications[1]:
-
Skin Irrit. 2 (H315) & Eye Irrit. 2A (H319): The tert-butyl and 3,3-dimethyl groups create a highly lipophilic shield around the polar carboxylic acid. This allows the molecule to rapidly partition into the lipid-rich stratum corneum of the skin and the corneal epithelium. Once absorbed, the acidic moiety protonates tissue water, dropping the local pH and causing cellular membrane disruption and irritation.
-
STOT SE 3 (H336 - May cause drowsiness or dizziness): The compound's lipophilicity allows it to cross the blood-brain barrier more readily than simple water-soluble acids. Inhalation of its fine crystalline dust or vapors can lead to systemic absorption across the alveolar membrane, causing mild central nervous system (CNS) depression.
Because of these mechanisms, relying solely on personal protective equipment (PPE) is insufficient; robust engineering controls are mandatory[2].
Personal Protective Equipment (PPE) & Engineering Controls Matrix
Every protective measure must act as a self-validating system to ensure continuous safety during operations[3].
| Protection Category | Specification | Mechanistic Rationale | Validation & Self-Check Protocol |
| Engineering Control | Chemical Fume Hood (VAV or CAV) | Captures aerosolized dust and sublimated vapors, preventing inhalation and subsequent CNS depression (H336)[1]. | Validate: Ensure the continuous flow monitor reads a face velocity between 80–120 fpm at an 18-inch sash height before opening the container[4]. |
| Hand Protection | Nitrile Gloves (Minimum 4 mil thickness) | Nitrile provides excellent resistance to organic acids and prevents the lipophilic molecule from penetrating the skin barrier[3]. | Validate: Perform a pneumatic inflation test (trap air and squeeze) to check for micro-tears before donning. |
| Eye Protection | ANSI Z87.1 Chemical Splash Goggles | Protects against corrosive dust or accidental splashing of solvated compound (H319)[1]. Safety glasses are insufficient. | Validate: Ensure a snug, gap-free seal against the face. If fogging occurs, the seal is compromised. |
| Body Protection | Flame-Resistant (FR) or 100% Cotton Lab Coat | Prevents direct dermal contact with airborne particulates. | Validate: Coat must be fully buttoned to the neck. Check cuffs for fraying where dust could accumulate. |
Operational Workflow: Step-by-Step Methodology
When weighing and transferring this compound, the primary logistical challenge is mitigating static electricity, which can aerosolize the irritating dust.
Step 1: System Preparation
-
Clear the fume hood of unnecessary equipment to prevent airflow turbulence[4].
-
Place a grounded, anti-static mat inside the hood.
Step 2: Static Mitigation & Weighing
-
Use an anti-static weighing boat or a static eliminator (e.g., polonium alpha-emitter brush or piezoelectric gun) on the spatulas and glassware.
-
Causality: The highly non-polar bulk of the molecule makes the powder prone to static charge buildup, which can cause the powder to "jump" and aerosolize, increasing inhalation risk.
Step 3: Transfer & Solvation
-
Transfer the solid directly into the reaction vessel inside the hood.
-
If preparing a stock solution, add the solvent (e.g., Dichloromethane or DMF) slowly. Do not add the powder to the solvent, as the displacement of air can eject solvated droplets.
Step 4: Equipment Decontamination
-
Wipe down the balance, spatulas, and hood surface with a tissue dampened with a 5% sodium bicarbonate solution .
-
Causality: The mild base converts the lipophilic carboxylic acid into its highly polar, water-soluble sodium salt, drastically reducing its ability to penetrate skin or volatilize. Follow with a DI water wipe.
Spill Response & Disposal Plan
In the event of a spill, immediate containment of the dust is the highest priority.
-
Hazard Isolation: Immediately lower the fume hood sash to contain airborne particulates. If spilled on the open bench, evacuate personnel from the immediate vicinity to prevent inhalation.
-
Dust Suppression: Do NOT dry sweep. Gently cover the solid spill with absorbent pads dampened with water or dilute sodium carbonate. This suppresses dust generation and initiates neutralization.
-
Neutralization & Collection: Apply additional mild alkaline solution to the dampened spill. Use non-sparking, anti-static scoops to transfer the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container.
-
Verification: Swab the spill area with pH paper moistened with DI water. A neutral pH (6.5–7.5) validates that the acid has been completely removed.
-
Disposal: Label the container as "Hazardous Waste - Organic Acid / CNS Irritant" and dispose of it in accordance with your institution's Chemical Hygiene Plan[2].
Process Visualization
Caption: Workflow for handling 2-(Tert-butyl carboxy)-3,3-dimethylbutanoic acid, including spill response.
References
-
NextSDS. "2-[(tert-butoxy)carbonyl]-3,3-dimethylbutanoic acid — Chemical Substance Information." NextSDS Database. [Link]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011.[Link]
-
Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories." United States Department of Labor.[Link]
-
Illinois State University Environmental Health and Safety. "Laboratory Ventilation - Face Velocity Standards." Illinois State University. [Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Laboratory Ventilation | Environmental Health and Safety | Illinois State [ehs.illinoisstate.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
